molecular formula C27H33NO4 B040905 Paxilline CAS No. 57186-25-1

Paxilline

货号: B040905
CAS 编号: 57186-25-1
分子量: 435.6 g/mol
InChI 键: ACNHBCIZLNNLRS-UBGQALKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paxilline is a potent, selective, and cell-permeable mycotoxin that acts as a high-affinity inhibitor of large-conductance calcium-activated potassium (BK) channels. This specificity makes it an invaluable pharmacological tool for elucidating the role of BK channels in a multitude of physiological processes. Researchers utilize this compound to probe BK channel function in areas such as neuronal excitability, neurotransmitter release, smooth muscle contractility, and the regulation of vascular tone. Its well-characterized mechanism involves binding to the channel's pore-forming α subunit, effectively blocking potassium ion flux.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972643
Record name Paxilline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57186-25-1, 1233509-81-3
Record name Paxilline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57186-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paxilline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxilline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paxilline from Penicillium paxilli
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAXILLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °C
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Mechanism of Action of Paxilline on BK Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the action of paxilline, a potent fungal alkaloid, on large-conductance calcium- and voltage-activated potassium (BK) channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Core Mechanism: Allosteric, Closed-State Stabilization

This compound acts as a potent inhibitor of BK channels through a sophisticated, state-dependent mechanism. It preferentially binds to the closed conformation of the channel, thereby stabilizing it and reducing the probability of the channel opening. This allosteric modulation effectively decreases the closed-to-open equilibrium constant (L₀), rather than physically occluding the pore in the open state.[1][2][3] The inhibition by this compound is inversely proportional to the channel's open probability (Po); conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly reduce the inhibitory effect of this compound.[1][3][4]

The binding of a single this compound molecule is sufficient to inhibit the channel, with an affinity for the closed state that is over 500-fold greater than for the open state.[1][3] This mechanism distinguishes this compound from classical open-channel blockers. Evidence suggests that this compound accesses its binding site from the intracellular side, through the central cavity of the channel.[3][5][6]

Computational docking studies, in conjunction with site-directed mutagenesis, have identified a putative binding site for this compound in a crevice located between the S6 transmembrane segment and the pore helix of adjacent subunits in the closed state of the channel.[6][7] Key residues, including glycine 311 (G311), methionine 285 (M285), and phenylalanine 307 (F307), have been shown to be critical for this compound sensitivity.[6][7][8]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is highly dependent on the conformational state of the BK channel. The following tables summarize the key quantitative data from various studies.

ParameterValueConditionsReference
IC₅₀ ~10 nMChannels predominantly closed (low Po)[1][3]
~10 µMChannels maximally open (high Po)[1][3]
5.0 ± 1.5 nMVoltage sensors largely inactive (-80 mV, 300 µM Ca²⁺)[9]
11.7 ± 1.9 nM-70 mV, 300 µM Ca²⁺[7]
58.4 ± 2.9 nM0 mV, 300 µM Ca²⁺[7]
469.8 ± 94.9 nM40 mV, 300 µM Ca²⁺[7]
5.37 ± 1.0 µM70 mV, 300 µM Ca²⁺[7]
Forward Rate of Inhibition 2 x 10⁶ M⁻¹s⁻¹For closed channels[1][3]
0.13 x 10⁶ M⁻¹s⁻¹Slo1 channels[10]
Binding Stoichiometry 1 this compound molecule per channel[5][6]

Table 1: State-Dependent Inhibition of BK Channels by this compound. This table illustrates the strong dependence of this compound's IC₅₀ on the open probability of the BK channel, which is influenced by voltage and intracellular calcium concentration.

MutationIC₅₀Fold Change vs. Wild-TypeReference
Wild-Type 10.4 ± 0.6 nM-[6]
M285G 46.3 ± 2.5 nM~4.5x increase[6]
M285T 29.9 ± 1.4 nM~2.9x increase[6]
M285A 63.3 ± 3.3 nM~6.1x increase[6]
F307A 45.4 ± 1.9 nM~4.4x increase[6]
M285A/F307A 148.8 ± 9.1 nM~14.3x increase[6]
G311S Markedly reduced block-[8]

Table 2: Effect of Point Mutations on this compound Sensitivity. This table highlights the significant reduction in this compound potency upon mutation of key residues within the proposed binding pocket, providing strong evidence for their involvement in the drug-channel interaction.

Visualizing the Mechanism and Experimental Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

C Closed O Open C->O L₀ (Opening) CP Closed-Paxilline C->CP O->C (Closing) OP Open-Paxilline O->OP + this compound (Low Affinity) CP->C CP->OP L₀' (Reduced Opening) OP->O - this compound OP->CP

Caption: Allosteric modulation of BK channels by this compound.

start Start: Inside-out patch with BK channels measure_control Measure control current (I_c) start->measure_control condition1 Set low Po condition (-80 mV, low [Ca²⁺]) apply_pax Apply this compound condition1->apply_pax measure1 Measure BK current (I₁) (Expect strong inhibition) apply_pax->measure1 condition2 Set high Po condition (+80 mV, high [Ca²⁺]) measure1->condition2 measure2 Measure BK current (I₂) (Expect weak inhibition) condition2->measure2 washout Washout this compound measure2->washout compare Compare I₁, I₂ with I_c washout->compare measure_control->condition1 end Conclusion: State-dependent inhibition compare->end

Caption: Experimental workflow for determining state-dependent inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with BK channels.

Patch-Clamp Electrophysiology for Determining this compound IC₅₀

This protocol is designed to measure the concentration-dependent inhibition of BK channels by this compound under different channel open probabilities.

a. Cell Preparation and Transfection:

  • Culture HEK293 cells or other suitable expression systems.

  • Transiently transfect cells with plasmids encoding the desired BK channel subunits (e.g., mSlo1).

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Incubate cells for 24-48 hours post-transfection to allow for protein expression.

b. Patch-Clamp Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

  • Establish a gigaseal and obtain an inside-out patch configuration from a transfected cell.

  • Perfuse the intracellular face of the patch with a solution containing a known concentration of free Ca²⁺ (e.g., 10 µM or 300 µM).

  • Hold the membrane potential at a desired voltage (e.g., -80 mV for low Po, +80 mV for high Po) to establish a baseline channel activity.

  • Apply a series of depolarizing voltage steps (e.g., to +160 mV) to elicit BK currents.

c. This compound Application and Data Acquisition:

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the intracellular solution.

  • Apply different concentrations of this compound to the intracellular face of the patch via a perfusion system.

  • Allow sufficient time for the drug to equilibrate and the blocking effect to reach a steady state.

  • Record BK currents at each this compound concentration.

  • Wash out the this compound to ensure reversibility of the block.

d. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration.

  • Normalize the current to the control (pre-paxilline) current.

  • Plot the normalized current as a function of this compound concentration.

  • Fit the data with the Hill equation to determine the IC₅₀ and Hill coefficient.

Site-Directed Mutagenesis to Identify Key Residues

This protocol is used to investigate the contribution of specific amino acid residues to the binding of this compound.

a. Mutagenesis:

  • Use a site-directed mutagenesis kit to introduce point mutations into the BK channel cDNA at the desired positions (e.g., G311S, M285A, F307A).

  • Verify the sequence of the mutated cDNA to confirm the desired mutation.

b. Expression and Electrophysiology:

  • Transfect cells with the mutated BK channel constructs.

  • Perform patch-clamp recordings as described in Protocol 1 to determine the IC₅₀ of this compound for the mutant channels.

c. Analysis:

  • Compare the IC₅₀ values of the mutant channels to that of the wild-type channel.

  • A significant increase in the IC₅₀ for a mutant channel indicates that the mutated residue is important for this compound binding.

Computational Docking of this compound to BK Channel Models

This protocol outlines the in silico approach to predict the binding pose of this compound on the BK channel.

a. Homology Modeling:

  • Generate homology models of the mammalian BK channel (e.g., mSlo1) in both the closed and open conformations based on available cryo-EM structures of related channels (e.g., Aplysia Slo1).

b. Ligand and Receptor Preparation:

  • Obtain the 3D structure of this compound.

  • Prepare the receptor (BK channel model) and ligand (this compound) for docking using software such as AutoDockTools. This includes adding hydrogen atoms and assigning charges.

c. Molecular Docking:

  • Perform molecular docking simulations using software like AutoDock Vina to predict the binding poses of this compound within the BK channel structure.

  • Define a search space that encompasses the putative binding region, including the intracellular vestibule and the pore-lining helices.

d. Analysis of Docking Results:

  • Analyze the predicted binding poses based on their binding energies and clustering.

  • The pose with the lowest binding energy is considered the most likely binding conformation.

  • Visualize the interaction of this compound with specific residues in the predicted binding site to identify potential hydrogen bonds and hydrophobic interactions.

  • Correlate the docking results with experimental data from site-directed mutagenesis to validate the predicted binding mode.

References

Unraveling the Gatekeeper: An In-depth Technical Guide to the Closed-Channel Block Mechanism of Paxilline on BK Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which paxilline, a potent tremorogenic fungal alkaloid, inhibits the large-conductance Ca2+- and voltage-activated potassium (BK) channels. Through a detailed analysis of its closed-channel blocking activity, this document offers insights into the intricate interactions that govern ion channel function and serves as a critical resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a widely utilized pharmacological tool for studying BK channels due to its high affinity and specificity. Its inhibitory action is not a simple pore occlusion but a more nuanced allosteric mechanism that preferentially targets the closed conformation of the channel. This compound binds to a site distinct from the ion conduction pathway, stabilizing the channel in a non-conducting state. This guide will dissect the evidence supporting this model, present key quantitative data, detail the experimental methodologies used to elucidate this mechanism, and provide visual representations of the underlying molecular processes.

The Allosteric Closed-Channel Block Mechanism

The prevailing model of this compound inhibition posits that it acts as a state-dependent blocker, demonstrating a much higher affinity for the closed state of the BK channel than the open state.[1][2] This interaction is non-competitive with the channel's activators, such as intracellular calcium (Ca2+) and membrane depolarization.

Key characteristics of this mechanism include:

  • Inverse Dependence on Open Probability (Po): The inhibitory potency of this compound is inversely correlated with the channel's open probability.[1][3] Conditions that favor channel opening, such as high intracellular Ca2+ concentrations or membrane depolarization, significantly reduce the blocking effect of this compound.[1][3]

  • Stabilization of the Closed State: this compound binding allosterically stabilizes the closed conformation of the channel, thereby shifting the gating equilibrium away from the open, conducting state.[2][4] This is in contrast to a classic open-channel blocker that would physically obstruct the pore of an already open channel.

  • Access Through the Central Cavity: Evidence suggests that this compound accesses its binding site from the intracellular side of the membrane, through the central cavity of the channel.[5][6][7]

  • Single Binding Site: Functional data indicate that the inhibition of a single BK channel involves the binding of a single this compound molecule.[5][6][7]

Quantitative Analysis of this compound Inhibition

The state-dependent nature of this compound's interaction with BK channels is clearly reflected in its concentration-response relationships under varying conditions that alter the channel's open probability.

Condition (Equilibration)Channel Open Probability (Po)This compound IC50Reference
Largely ClosedLow~10 nM[1]
IntermediateModerate~58.4 nM[2]
Approaching Maximal PoHigh~10 µM[1]
ParameterValueDescriptionReference
Ki (α-subunit) 1.9 nMDissociation constant for this compound binding to the α-subunit of the BK channel expressed in oocytes.
Rate of Inhibition (Closed Channels) 2 x 106 M-1s-1The forward rate constant for this compound binding to closed BK channels.[1][2]
Affinity for Closed vs. Open State >500-fold higher for closed stateModel-dependent analysis indicates a significantly greater affinity of this compound for the closed conformation of the BK channel.[1]

Identification of the this compound Binding Site

Computational and mutagenesis studies have identified a putative binding site for this compound located in a crevice between the S6 transmembrane segment and the pore helix of adjacent subunits in the closed conformation of the BK channel.[5]

Key amino acid residues implicated in this compound sensitivity include:

  • G311: Mutation of this "hinge glycine" residue in the S6 segment to serine (G311S) or alanine (G311A) abolishes this compound inhibition.[6][8] This suggests that the flexibility conferred by this glycine is critical for this compound binding or the conformational change it induces.

  • M285 and F307: Mutations at these positions have been shown to reduce this compound sensitivity, further supporting their involvement in forming the binding pocket.[5]

Experimental Protocols

The elucidation of this compound's closed-channel block mechanism has relied heavily on sophisticated electrophysiological and molecular biology techniques.

Electrophysiology: Inside-Out Patch-Clamp

This technique is central to studying the effects of intracellularly applied substances on ion channel activity.

Methodology:

  • Cell Preparation: Oocytes or mammalian cells are transfected to express the BK channel subunits of interest.

  • Pipette Fabrication: Glass micropipettes with a resistance of 1-2 MΩ are fabricated.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Patch Excision: The pipette is retracted to excise a small patch of the membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).

  • Solution Perfusion: A rapid solution exchange system is used to apply various concentrations of this compound and different Ca2+ concentrations to the intracellular side of the membrane patch.

  • Voltage Protocol: A series of voltage steps are applied to the patch to elicit channel opening and closing. The holding potential and the duration and amplitude of the voltage steps are varied to modulate the channel's open probability.[2][9]

  • Data Acquisition and Analysis: The resulting ionic currents flowing through the BK channels are recorded and analyzed to determine parameters such as current amplitude, open probability, and the concentration-response relationship for this compound inhibition.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for this compound binding and its inhibitory effect.

Methodology:

  • Plasmid Preparation: The cDNA encoding the BK channel subunit is cloned into a suitable expression vector.

  • Mutagenesis Reaction: A polymerase chain reaction (PCR)-based method is used to introduce specific point mutations into the gene, changing the codon for the target amino acid (e.g., G311S).

  • Verification: The mutated plasmid is sequenced to confirm the desired mutation and the absence of any unintended changes.

  • Expression: The wild-type and mutant channel cDNAs are then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines).

  • Functional Analysis: The electrophysiological properties of the mutant channels and their sensitivity to this compound are then assessed using the inside-out patch-clamp technique described above.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Closed-Channel Block

Paxilline_Mechanism cluster_channel_states BK Channel Conformations Closed Closed State (High Affinity) Open Open State (Low Affinity) Closed->Open Gating Equilibrium Block Channel Inhibition (Stabilized Closed State) Closed->Block This compound This compound This compound->Closed Binds Preferentially Block->Open

Caption: this compound preferentially binds to and stabilizes the closed state of the BK channel.

Experimental Workflow for Investigating this compound's Effect

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A BK Channel Expression (Oocytes/Cells) B Inside-Out Patch Excision A->B C Apply Voltage Protocol B->C D Perfuse with Control Solution (Varying [Ca2+]) C->D Baseline E Perfuse with this compound C->E Test F Record BK Currents D->F E->F G Determine IC50 and State Dependence F->G

Caption: Workflow for electrophysiological analysis of this compound's effect on BK channels.

Conclusion

The closed-channel block of BK channels by this compound is a well-defined, allosteric mechanism characterized by its state dependence and high affinity for the non-conducting conformation. Understanding this intricate interaction not only provides fundamental insights into ion channel gating but also offers a valuable framework for the rational design of novel ion channel modulators. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to further explore the pharmacology of BK channels and their role in health and disease.

References

The Effect of Paxilline on Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Pumps: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the indole alkaloid mycotoxin, paxilline, on the function of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. This compound, primarily known as a potent blocker of high-conductance Ca2+-activated K+ (BK) channels, also exhibits significant inhibitory effects on SERCA, a family of enzymes crucial for maintaining intracellular calcium homeostasis. This document outlines the quantitative aspects of this inhibition, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Inhibition of SERCA by this compound

This compound has been demonstrated to inhibit various isoforms of the SERCA pump. The inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific SERCA isoform and the experimental preparation. The following table summarizes the key quantitative data on this compound's inhibitory action on SERCA.

ParameterValueSERCA Isoform/PreparationReference
IC50 5 µM - 50 µMDifferent SERCA isoforms[1][2][3]
IC50 5 µMPurified Ca2+ ATPase from skeletal muscle[3]

Mechanism of Action

This compound's inhibition of SERCA is multifaceted, with its effects being concentration-dependent. At lower concentrations (5-10 µM), this compound primarily targets the ATP-dependent acceleration of Ca2+ release from the phosphoenzyme intermediate and/or the decay of this intermediate. At higher concentrations, it proceeds to inhibit the formation of the phosphoenzyme itself.[3] The mechanism involves an interaction with the high-affinity Ca2+-binding state of the enzyme (the E1 form).[3] Furthermore, this compound acts as a competitive inhibitor concerning high concentrations of ATP, specifically increasing the Michaelis constant (Km) for the regulatory ATP binding site without affecting the catalytic site's Km.[3]

The inhibition of SERCA by this compound leads to a reduction in the uptake of Ca2+ into the sarcoplasmic reticulum, which can consequently influence muscle contraction and other Ca2+-dependent cellular processes.[4]

Experimental Protocols

Investigating the effect of this compound on SERCA pumps involves a series of biochemical assays designed to measure the enzyme's activity and conformational changes. Below are detailed methodologies for key experiments.

Protocol 1: SERCA Activity Assay (ATPase Activity)

This protocol is designed to measure the rate of ATP hydrolysis by SERCA in the presence and absence of this compound to determine the IC50 value.

1. Preparation of SERCA Vesicles:

  • Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle using differential centrifugation.

  • Resuspend the final SR vesicle pellet in a buffer containing sucrose and a protease inhibitor cocktail.

  • Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.

2. Assay Buffer Composition:

  • 50 mM MOPS-Tris (pH 7.0)

  • 100 mM KCl

  • 5 mM MgCl2

  • 1 mM EGTA

  • Varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (calculated using a Ca2+-EGTA buffering program).

  • 1 mM ATP (with a trace amount of [γ-32P]ATP for radioactive detection, or coupled to an NADH-linked enzyme system for spectrophotometric detection).

3. Experimental Procedure:

  • Pre-incubate the SERCA vesicles (typically 50 µg of protein) in the assay buffer with varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1% in all samples, including controls) for 10-15 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • For radioactive assay: After a specific time (e.g., 5 minutes), stop the reaction by adding an acidic solution (e.g., trichloroacetic acid). Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP using a charcoal separation method. Quantify the radioactivity of the [32P]Pi using liquid scintillation counting.

  • For spectrophotometric assay: Couple the ATP hydrolysis to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. Monitor the decrease in NADH absorbance at 340 nm.

  • Calculate the specific activity of SERCA (e.g., in µmol Pi/mg/min).

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Phosphoenzyme (EP) Formation Assay

This protocol measures the formation of the phosphorylated intermediate of SERCA, which is a key step in the catalytic cycle that is inhibited by higher concentrations of this compound.

1. Reagents:

  • SERCA vesicles.

  • Assay buffer similar to the activity assay but without ATP initially.

  • [γ-32P]ATP.

  • Quenching solution: ice-cold 10% trichloroacetic acid with 1 mM non-radioactive ATP and 1 mM Pi.

2. Experimental Procedure:

  • Pre-incubate SERCA vesicles with or without this compound in the assay buffer at 4°C.

  • Initiate the phosphorylation reaction by adding a small volume of high-concentration [γ-32P]ATP.

  • After a very short incubation time (milliseconds to seconds, to capture the pre-steady state), quench the reaction by adding the acidic quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Wash the pellet multiple times with the quenching solution to remove unbound [γ-32P]ATP.

  • Solubilize the final pellet and quantify the amount of incorporated 32P by liquid scintillation counting.

  • Compare the levels of EP formation in the presence and absence of different concentrations of this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the interaction of this compound with SERCA pumps.

SERCA_Inhibition_Mechanism cluster_low_pax Low this compound Concentration (5-10 µM) cluster_high_pax High this compound Concentration (>10 µM) E1_Ca E1-Ca2 (High-affinity Ca2+ binding) E1P E1~P-Ca2 E1_Ca->E1P ATP hydrolysis E2P E2-P E1P->E2P Conformational Change (Ca2+ release acceleration) E2P->E1_Ca Dephosphorylation (Phosphoenzyme decay) Pax_low This compound Pax_low->E1P Inhibits Pax_low->E2P Inhibits E1_Ca_high E1-Ca2 E1P_high E1~P-Ca2 E1_Ca_high->E1P_high Phosphoenzyme Formation Pax_high This compound Pax_high->E1_Ca_high Inhibits

Caption: this compound's dual inhibitory mechanism on the SERCA pump cycle.

SERCA_Assay_Workflow cluster_detection Detection Method start Start: Isolate SR Vesicles prep_assay Prepare Assay Buffer (MOPS, KCl, MgCl2, EGTA, CaCl2) start->prep_assay pre_incubate Pre-incubate Vesicles with this compound (Varying concentrations) prep_assay->pre_incubate initiate Initiate Reaction with ATP ([γ-32P]ATP or NADH-coupled) pre_incubate->initiate radioactive Radioactive Assay: Stop reaction, separate Pi, count 32P initiate->radioactive spectro Spectrophotometric Assay: Monitor NADH absorbance at 340 nm initiate->spectro calculate Calculate Specific Activity radioactive->calculate spectro->calculate plot Plot % Inhibition vs. [this compound] calculate->plot end Determine IC50 plot->end

Caption: Experimental workflow for determining the IC50 of this compound on SERCA.

Cellular_Context cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum This compound This compound BK_channel BK Channel This compound->BK_channel Blocks SERCA SERCA Pump This compound->SERCA Inhibits Ca_cyto Cytosolic Ca2+ BK_channel->Ca_cyto Influences (indirectly via membrane potential) Ca_SR Ca2+ in SR SERCA->Ca_SR Pumps Ca2+ in Ca_cyto->BK_channel Activates Ca_cyto->SERCA Substrate

Caption: Cellular targets of this compound influencing calcium homeostasis.

References

Exploring the historical context of paxilline discovery and characterization.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paxilline is a tremorgenic indole diterpene alkaloid first characterized in 1975.[1][2] It is a mycotoxin produced by the fungus Penicillium paxilli.[1][3][4][5] As a potent and selective inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, this compound has become an invaluable pharmacological tool for researchers studying ion channel function and physiology.[4][6][7] This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its structural and pharmacological characterization, and the key experimental methodologies used to elucidate its mechanism of action.

Discovery, Isolation, and Structural Elucidation

The initial isolation of this compound was reported from cultures of the fungus Penicillium paxilli.[1][5] The unique indoloterpenoid structure of this compound was unambiguously confirmed through crystallographic studies.[2] It is a complex pentacyclic molecule belonging to the diterpene indole alkaloid family.[1][4] Subsequent research has identified the complete biosynthetic gene cluster responsible for this compound production within P. paxilli, detailing the enzymatic steps from geranylgeranyl pyrophosphate and indole-3-glycerol phosphate precursors.[1][8]

Pharmacological Characterization: The BK Channel Blockade

The primary pharmacological action of this compound is the potent and specific inhibition of large-conductance, voltage- and Ca²⁺-dependent BK-type K⁺ channels.[4][6][9] This action underlies its observed tremorgenic effects.[6]

Mechanism of Action: A Closed-Channel Block

Extensive electrophysiological studies have revealed that this compound functions as an almost exclusively closed-channel blocker.[10][11][12][13] This means this compound binds with significantly higher affinity to the BK channel when it is in its closed conformation compared to its open state.[10][12] The inhibition is inversely dependent on the channel's open probability (Po); as conditions favor channel opening (e.g., membrane depolarization or high intracellular Ca²⁺), the inhibitory effect of this compound is substantially reduced.[10][11][13][14] Model-dependent analysis suggests the affinity for the closed conformation is over 500-fold greater than for the open conformation.[12]

This state-dependent inhibition is a key feature that distinguishes this compound from classical open-channel blockers. A single this compound molecule is thought to bind per channel, likely accessing its binding site from the intracellular side through the central cavity of the channel.[6][7][9]

The this compound Binding Site

Computational analysis combined with functional studies have identified a specific binding crevice for this compound within the BK channel's pore-gate domain.[9] This binding site is located in a crevice formed by the S6 transmembrane helix and the pore helix. Key residues that influence this compound sensitivity have been identified:

  • G311: A conserved glycine at the entrance to the binding crevice is critical. Mutation of this residue can abolish this compound inhibition.[10]

  • M285 and F307: Located in the pore helix and S6 segment respectively, these residues appear to stabilize this compound binding, likely through Met-aromatic and π-π stacking interactions.[9] Mutations at these sites have been shown to reduce this compound sensitivity.[9]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound, measured as its half-maximal inhibitory concentration (IC₅₀), is highly dependent on the experimental conditions that influence the channel's open probability.

Condition (Equilibration)Intracellular [Ca²⁺]Holding PotentialBK Channel StateIC₅₀ ValueReference
Wild-Type (WT)10 µM0 mVMixed10.4 ± 0.6 nM[6][9]
Low Open Probability300 µM-70 mVMostly Closed11.7 ± 1.9 nM[10]
Intermediate Open Probability300 µM0 mVMixed58.4 ± 2.9 nM[10]
High Open Probability300 µM70 mVMostly Open5.37 ± 1.0 µM[10]
M285A Mutant10 µM0 mVMixed63.3 ± 3.3 nM[6][9]
F307A Mutant10 µM0 mVMixed45.4 ± 1.9 nM[6][9]
Other Biological Activities

While this compound is best known as a BK channel blocker, it also exhibits inhibitory activity against the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) pump, with IC₅₀ values ranging from 5 µM to 50 µM depending on the isoform.[3] This activity is significantly less potent than its effect on BK channels.

Key Experimental Protocols

The characterization of this compound's mechanism of action has heavily relied on patch-clamp electrophysiology.

Patch-Clamp Electrophysiology for BK Channel Analysis

This protocol outlines a typical experiment to determine the IC₅₀ of this compound on BK channels expressed in a cell line or in neurons from acute brain slices.

  • Cell Preparation: Prepare cells expressing BK channels or acute brain slices.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an appropriate external solution (e.g., containing 140 mM KCl, 10 mM HEPES, pH 7.2).

  • Patch Configuration: Establish a giga-ohm seal on a target cell and excise an inside-out patch. This configuration allows for direct application of this compound and control of the intracellular solution bathing the channel.

  • Solution Exchange: Use a perfusion system to rapidly exchange the intracellular solution bathing the patch. The intracellular solution should contain a buffered concentration of free Ca²⁺ (e.g., 10 µM or 300 µM) to control the basal open probability of the BK channels.

  • Voltage-Clamp Protocol:

    • Set a holding potential (e.g., -80 mV) where the channels are predominantly in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., to +160 mV for 2 ms) at regular intervals (e.g., every 5 seconds) to evoke BK currents.[10] This measures the fraction of available, unblocked channels.

  • This compound Application:

    • Record baseline currents in the control intracellular solution.

    • Perfuse the patch with solutions containing increasing concentrations of this compound while maintaining the holding potential.

    • Allow sufficient time at each concentration for the block to reach a steady state. The onset of block at low channel open probability can be slow (time constant of ~10 seconds for 100 nM this compound).[10][11][14]

  • Data Analysis:

    • Measure the peak current amplitude at the depolarizing step for each this compound concentration.

    • Normalize the current to the pre-paxilline control level.

    • Plot the normalized current (fraction of unblocked channels) against the this compound concentration.

    • Fit the resulting dose-response curve with the Hill equation to determine the IC₅₀ and Hill coefficient.

Computational Docking

To identify the binding site, computational analyses were performed using crystal structures of the BK channel in both open and closed states. Docking simulations predicted the preferred binding pose of this compound, which was then validated through site-directed mutagenesis of the channel and subsequent functional testing with the patch-clamp protocol described above.[9]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the direct inhibitory effect of this compound on BK channels and its consequence for cell membrane potential.

Paxilline_Pathway This compound This compound BK_Channel BK Channel (Closed State) This compound->BK_Channel Binds & Inhibits K_Efflux K+ Efflux BK_Channel->K_Efflux Prevents Depolarization Membrane Depolarization K_Efflux->Depolarization Leads to Excitability Increased Cellular Excitability Depolarization->Excitability Results in

Caption: Mechanism of this compound-induced cellular excitability.

Experimental Workflow for IC₅₀ Determination

This workflow diagram outlines the key steps in determining the inhibitory potency of this compound using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Establish Inside-Out Patch Configuration B Record Baseline BK Currents (Control Solution) A->B C Apply Increasing [this compound] via Perfusion B->C D Record Steady-State Blocked Currents C->D E Measure Peak Currents & Normalize D->E F Plot Dose-Response Curve E->F G Fit with Hill Equation & Determine IC₅₀ F->G

Caption: Workflow for patch-clamp analysis of this compound inhibition.

References

The Source and Biosynthetic Pathway of Paxilline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline is a tremorgenic indole-diterpene mycotoxin that has garnered significant interest within the scientific community due to its potent and specific inhibition of the large-conductance calcium-activated potassium (BK) channels. This property makes it a valuable pharmacological tool for studying the physiological roles of these channels and a potential lead compound for drug development. This technical guide provides an in-depth overview of the microbial source of this compound and elucidates its complex biosynthetic pathway. We present a detailed examination of the genetic and enzymatic machinery responsible for its synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development professionals.

Source of this compound

This compound is a secondary metabolite produced primarily by the filamentous fungus Penicillium paxilli .[1] First isolated in 1975, this species remains the most well-characterized and utilized source for this compound production.[1] P. paxilli is a saprophytic fungus that can be readily cultured in the laboratory, making it an ideal model organism for studying the biosynthesis of indole-diterpenes.[2] While P. paxilli is the principal producer, this compound has also been reported in other fungal species, including those from the genera Aspergillus, Claviceps, and Emericella.[3]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster within the fungal genome, a common feature for secondary metabolite pathways in fungi. In P. paxilli, this is known as the PAX locus. Targeted gene replacement and expression analyses have identified a core set of seven genes that are essential for the production of this compound: paxG, paxA, paxM, paxB, paxC, paxP, and paxQ .[4] An additional gene, paxD , is involved in the subsequent prenylation of the this compound molecule.[5]

The Biosynthetic Pathway of this compound

The construction of the complex hexacyclic structure of this compound begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and an indole moiety derived from the tryptophan biosynthesis pathway.[1] The pathway proceeds through a series of enzymatic reactions, including prenylation, epoxidation, cyclization, and oxidation, to yield the final product.

Key Enzymatic Steps and Intermediates:
  • Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway is initiated by the synthesis of the diterpene precursor, GGPP. This reaction is catalyzed by PaxG , a geranylgeranyl diphosphate synthase.[4]

  • Prenylation of the Indole Moiety: The prenyltransferase PaxC catalyzes the condensation of an indole precursor (likely indole-3-glycerol phosphate) with GGPP to form 3-geranylgeranylindole (3-GGI).

  • Epoxidation and Polycyclization to Paspaline: This crucial step involves a cascade of reactions to form the pentacyclic core structure of the indole-diterpenes. The FAD-dependent monooxygenase PaxM and the cyclase PaxB work in concert to perform stepwise epoxidation and cyclization of 3-GGI, resulting in the formation of paspaline, the first stable cyclic intermediate in the pathway.[4]

  • Oxidation to 13-desoxythis compound: The cytochrome P450 monooxygenase PaxP then hydroxylates paspaline at the C-13 position to produce 13-desoxythis compound.[6]

  • Final Oxidation to this compound: In the terminal step of the core biosynthesis, another cytochrome P450 monooxygenase, PaxQ , catalyzes the oxidation of 13-desoxythis compound to form the final product, this compound.[6]

Biosynthetic Pathway Diagram:

Gene_Complementation Start Start: P. paxilli ΔPAX strain (entire cluster deleted) Transform_paxP Transform with expression vector containing paxP Start->Transform_paxP Transform_paxQ Transform with expression vector containing paxQ Start->Transform_paxQ Feed_Paspaline Feed Paspaline to culture Transform_paxP->Feed_Paspaline Feed_Desoxy Feed 13-Desoxythis compound to culture Transform_paxQ->Feed_Desoxy Analyze_P Analyze metabolites by HPLC/LC-MS Feed_Paspaline->Analyze_P Analyze_Q Analyze metabolites by HPLC/LC-MS Feed_Desoxy->Analyze_Q Result_P Result: Production of 13-Desoxythis compound Analyze_P->Result_P Result_Q Result: Production of This compound Analyze_Q->Result_Q

References

Paxilline as a Pharmacological Tool for Investigating the Physiological Functions of Large-Conductance Calcium-Activated Potassium (BK) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of paxilline, a potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, in elucidating the diverse physiological roles of these channels. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory effects, detail common experimental protocols, and visualize key concepts to facilitate a comprehensive understanding of its application in research and drug development.

Introduction to BK Channels and the Significance of this compound

Large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1, Slo1, or Maxi-K, are ubiquitously expressed and play a critical role in regulating a myriad of physiological processes.[1][2] These channels are unique in that they are dually activated by intracellular calcium (Ca2+) and membrane depolarization.[1] This dual regulation allows them to act as crucial negative feedback regulators in excitable cells, influencing processes such as neuronal firing, neurotransmitter release, smooth muscle tone, and endocrine secretion.[1][3][4]

Given their widespread physiological importance, the study of BK channels is paramount. Pharmacological tools that can selectively modulate BK channel activity are indispensable for dissecting their specific functions in different tissues and disease states. This compound, a tremorogenic indole alkaloid mycotoxin derived from Penicillium paxilli, has emerged as a highly valuable tool for this purpose.[5] It is a potent and specific inhibitor of BK channels, making it an excellent probe for investigating their physiological and pathophysiological roles.[6][7]

Mechanism of Action: A State-Dependent, Closed-Channel Block

This compound exhibits a unique and well-characterized mechanism of action on BK channels. It acts as a state-dependent, closed-channel blocker.[8][9] This means that this compound preferentially binds to and stabilizes the closed conformation of the BK channel, thereby inhibiting its opening.[8][10] The inhibition is inversely dependent on the channel's open probability (Po); when the channel is more likely to be open (e.g., at depolarized membrane potentials or high intracellular Ca2+ concentrations), the inhibitory effect of this compound is reduced.[8][9][11]

Computational and functional studies have identified a putative binding site for this compound within a crevice formed by the S6 transmembrane helix and the pore-helix of the BK channel.[7][12] This binding is thought to allosterically alter the channel's gating equilibrium, favoring the closed state. Importantly, this compound does not appear to affect the voltage-sensing domains of the channel.[8][11]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on BK channels, typically quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the experimental conditions that influence the channel's open probability. This state-dependency is a critical factor to consider when designing and interpreting experiments using this compound.

Experimental Condition IC50 Value Reference
Varying Membrane Potential (300 µM Ca2+)
-70 mV11.7 ± 1.9 nM[11]
0 mV58.4 ± 2.9 nM[11]
+40 mV469.8 ± 94.9 nM[11]
+70 mV5.37 ± 1.0 µM[11]
Wild-Type vs. Mutant Channels (10 µM Ca2+, 0 mV)
Wild-Type (WT)10.4 ± 0.6 nM[6][12]
M285G Mutant46.3 ± 2.5 nM[6][12]
M285T Mutant29.9 ± 1.4 nM[6][12]
M285A Mutant63.3 ± 3.3 nM[6][12]
F307A Mutant45.4 ± 1.9 nM[6][12]
M285A/F307A Double Mutant148.8 ± 9.1 nM[6][12]
Rat Vas Deferens Smooth Muscle Cells
70 nM

Experimental Protocols: Utilizing this compound to Probe BK Channel Function

This compound is a versatile tool employed in a variety of experimental paradigms to investigate the physiological roles of BK channels. Below are detailed methodologies for key experiments.

Patch-clamp electrophysiology is the gold standard for studying ion channel function. This compound is widely used in this technique to isolate and characterize BK channel currents.

Objective: To measure the effect of this compound on BK channel currents in isolated cells.

Methodology:

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., neurons, smooth muscle cells, or heterologous expression systems like HEK293 or Xenopus oocytes expressing BK channels).

  • Patch-Clamp Configuration: Establish a whole-cell or inside-out patch-clamp configuration. The inside-out configuration is particularly useful for controlling the intracellular Ca2+ concentration.

  • Solution Composition:

    • External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to clamp the free Ca2+ concentration at a desired level. The specific free Ca2+ concentration will depend on the experimental question.

  • Voltage Protocol: Apply a series of voltage steps to elicit BK channel currents. A common protocol is to hold the membrane potential at a negative value (e.g., -80 mV) and then apply depolarizing steps to a range of positive potentials (e.g., from -60 mV to +80 mV in 20 mV increments).

  • This compound Application: After recording baseline currents, apply this compound to the bath solution at the desired concentration (typically ranging from 10 nM to 1 µM). Allow sufficient time for the drug to equilibrate and exert its effect.

  • Data Analysis: Measure the peak outward current at each voltage step before and after this compound application. The this compound-sensitive current, representing the BK channel current, is obtained by subtracting the current remaining in the presence of this compound from the control current.

This technique is used to study the role of BK channels in regulating the contractility of smooth muscle tissues.

Objective: To determine the effect of BK channel blockade by this compound on smooth muscle tone.

Methodology:

  • Tissue Preparation: Dissect and mount a strip of smooth muscle tissue (e.g., urinary bladder, trachea, or artery) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.

  • Tension Recording: Connect one end of the tissue to a force transducer to record isometric tension.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until spontaneous contractions are stable.

  • This compound Application: Add this compound (typically in the micromolar range) to the organ bath and record the change in contractile activity. An increase in spontaneous contractility or the development of tension suggests that BK channels contribute to the resting tone of the muscle.

  • Data Analysis: Measure the frequency and amplitude of spontaneous contractions or the change in baseline tension before and after this compound application.

This compound can be administered in vivo to investigate the role of BK channels in complex physiological processes such as seizure activity.

Objective: To assess the anticonvulsant effects of this compound.

Methodology:

  • Animal Model: Use a suitable animal model of seizures, such as the picrotoxin or pentylenetetrazole (PTZ)-induced seizure models in rodents.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection. The dose will need to be optimized for the specific animal model and experimental question.

  • Seizure Induction: Induce seizures by administering the chemoconvulsant.

  • Behavioral Observation: Observe and score the animals for the presence, latency, duration, and severity of seizures (e.g., tonic-clonic seizures).

  • Data Analysis: Compare the seizure parameters in animals treated with this compound to those in a vehicle-treated control group. A reduction in seizure activity in the this compound group would indicate an anticonvulsant effect.

Visualizing the Role of this compound in BK Channel Research

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, visualize key aspects of this compound's use in studying BK channels.

Paxilline_Mechanism_of_Action cluster_channel BK Channel States Closed Closed State Open Open State Closed->Open Activation (Depolarization, Ca2+) Open->Closed Deactivation This compound This compound This compound->Closed Binds to and stabilizes

Caption: Mechanism of this compound action on BK channels.

Patch_Clamp_Workflow A 1. Cell Isolation & Patching B 2. Record Baseline BK Current A->B C 3. Apply this compound B->C D 4. Record Current in Presence of this compound C->D E 5. Data Analysis: Subtract Currents D->E F Isolated BK Channel Current E->F

Caption: Experimental workflow for isolating BK currents using this compound.

Smooth_Muscle_Signaling cluster_cell Smooth Muscle Cell Depolarization Membrane Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_Influx BK_Channel BK Channel Activation Depolarization->BK_Channel Contraction Contraction Ca_Influx->Contraction Ca_Influx->BK_Channel K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Depolarization Negative Feedback This compound This compound This compound->BK_Channel Inhibits

Caption: Role of BK channels in smooth muscle relaxation and the effect of this compound.

Applications in Studying Physiological Function

By specifically blocking BK channels, this compound has been instrumental in defining their roles in various physiological systems.

  • Neurophysiology: this compound has been used to demonstrate the role of BK channels in shaping the action potential waveform, regulating neuronal firing patterns, and modulating neurotransmitter release.[2][13] For instance, blocking BK channels with this compound can broaden action potentials, leading to increased calcium influx and enhanced neurotransmitter release at some synapses.[2] Conversely, in other contexts, BK channel inhibition can have anticonvulsant effects.

  • Smooth Muscle Physiology: Studies using this compound have established the critical role of BK channels in regulating smooth muscle tone. In many smooth muscle types, BK channels are activated by calcium sparks from the sarcoplasmic reticulum, leading to membrane hyperpolarization and relaxation. This compound blocks this effect, causing smooth muscle contraction.[3] This has implications for understanding the regulation of blood pressure, airway resistance, and bladder and gastrointestinal motility.[3]

  • Endocrine and Exocrine Secretion: this compound has helped to elucidate the involvement of BK channels in hormone and fluid secretion. By regulating membrane potential, BK channels can influence the calcium signaling that triggers exocytosis.

Conclusion

This compound is an invaluable pharmacological tool for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of BK channels. Its well-defined, state-dependent mechanism of action, coupled with its high potency and selectivity, allows for the precise dissection of BK channel function in a wide range of experimental settings. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in advancing our knowledge of BK channel biology and for the development of novel therapeutics targeting these important ion channels.

References

Review of literature on the therapeutic potential of paxilline.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of the Therapeutic Potential of Paxilline

Introduction

This compound is a tremorgenic indole diterpenoid mycotoxin originally isolated from the fungus Penicillium paxilli.[1][2] First characterized in 1975, it is known for its potent and specific inhibition of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[2][3][4][5] This activity has positioned this compound as a critical pharmacological tool for studying the physiological roles of BK channels and as a lead compound for exploring therapeutic interventions in a range of disorders, including epilepsy, neurodegenerative diseases, and myotonia.[6][7][8] Beyond its primary target, this compound also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), adding another layer to its biological activity profile.[4][6][9] This technical guide provides a comprehensive review of the literature on this compound, summarizing its mechanisms of action, quantitative pharmacological data, key experimental protocols, and overall therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of BK-type potassium channels.[3][5] Unlike traditional channel blockers that physically occlude the ion permeation pathway, this compound functions as a closed-channel blocker.[3][10][11] It exhibits a strong preferential affinity for the closed conformation of the BK channel, binding to a superficial position near the entrance of the central cavity.[3][5][11] This binding allosterically stabilizes the channel in its closed, non-conducting state, thereby reducing the probability of channel opening.[3][10][11]

The inhibitory effect of this compound is inversely dependent on the channel's open probability (Po).[3][5][11] Under conditions that favor a high Po (e.g., membrane depolarization, high intracellular Ca²⁺), the inhibitory potency of this compound is significantly reduced.[3][11] Conversely, when channels are predominantly in the closed state, this compound's blocking efficiency is maximal.[3][5][11] Computational and functional studies suggest that a single this compound molecule interacts with the channel's pore gate domain to exert its inhibitory effect.[10][12]

A secondary target for this compound is the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which it inhibits at micromolar concentrations.[4][6][9] This action can disrupt intracellular calcium homeostasis, a mechanism that may contribute to some of its observed cellular effects independently of BK channel modulation.

cluster_channel BK Channel State Closed Closed State (Low Po) Open Open State (High Po) Closed->Open Depolarization High [Ca²⁺]i Blocked This compound-Bound (Stabilized Closed State) Closed->Blocked Preferential Binding Open->Closed Repolarization Low [Ca²⁺]i Pax This compound Pax->Blocked Binds with >500x higher affinity to closed state

Caption: Mechanism of this compound action on BK channels.

Pharmacological Data

The potency of this compound varies significantly depending on the target and the experimental conditions, particularly for BK channels where the open probability is a key determinant.

Table 1: In Vitro Pharmacological Data for this compound
TargetParameterValueCell/SystemReference
BK Channel IC₅₀~10 nM (at low Po)Electrophysiology[3][5][9][11]
IC₅₀~10 µM (at high Po)Electrophysiology[3][5][11]
Kᵢ1.9 nMOocytes expressing α-subunit[4][9]
Inhibition Rate2 x 10⁶ M⁻¹s⁻¹ (for closed channels)Electrophysiology[3][5][11]
SERCA IC₅₀5 - 50 µMVarious SERCA isoforms[4][6][9]
Neuroprotection Concentration1 - 4 µMHT22 mouse hippocampal cells[6][9]
Anti-cancer Concentration30 µMU251 MG, U87 MG glioma cells[9]
Anti-inflammatory ConcentrationNot specifiedRAW264.7 mouse macrophages[13]
Table 2: In Vivo Pharmacological Data for this compound
Therapeutic AreaAnimal ModelDoseRouteEffectReference
Anticonvulsant Picrotoxin-induced seizures (mice)Not specifiedi.p.Eliminated tonic-clonic seizures[7]
Anticonvulsant Pentylenetetrazole-induced seizures (mice)2.2 and 4.4 µg/kgi.p.Reduced seizure duration and intensity[7][9]
Cognitive Enhancement Thalidomide-induced cognitive impairment (mice)3 µg/kgi.p.Restored synaptic function and improved memory[6]
Myotonia Pharmacologically induced myotonia (murine & human muscle)Not specifiedIn vitro applicationPrevented onset of myotonic stiffness[8]

Therapeutic Potential and Preclinical Evidence

Neurological Disorders

Anticonvulsant Activity: Mutations leading to a gain-of-function in BK channels have been linked to seizure disorders.[7] this compound demonstrates significant anticonvulsant properties in preclinical models. In mice with seizures induced by GABAₐ antagonists like picrotoxin and pentylenetetrazole, intraperitoneal administration of this compound effectively eliminated or reduced the severity and duration of tonic-clonic seizures.[7][9] This suggests that blocking BK channels could be a viable strategy for seizure management.

Neuroprotection: this compound has shown neuroprotective effects independent of its action on BK channels. In HT22 hippocampal cells, this compound (1-4 µM) protected against glutamate-induced neurotoxicity.[6][9] It also partially alleviates cadmium-induced necrosis and reduces reactive oxygen species (ROS) in PC12 cells, possibly by modulating the mitochondrial electron transport chain.[6]

Cognitive and Synaptic Function: In a mouse model of thalidomide-induced cognitive impairment, a very low dose of this compound (3 µg/kg, i.p.) was able to restore synaptic function and reverse cognitive deficits.[6] This points to a potential role for BK channel modulation in treating cognitive disorders.

Myotonia Congenita

Myotonia congenita is characterized by muscle membrane hyperexcitability. In an in-vitro study using muscle specimens from mice and humans where myotonia was pharmacologically induced, this compound significantly shortened muscle relaxation times and reduced twitch force.[8] By blocking BK channels, this compound may inhibit K⁺ efflux, preventing its accumulation in the T-tubular system and subsequent after-potentials that cause muscle stiffness.[8] This highlights its potential as a novel therapeutic for myotonic disorders.[8]

Cancer

BK channels are overexpressed in some cancers and contribute to processes like proliferation and migration. In several glioma cell lines (U251 MG, U87 MG), a high concentration of this compound (30 µM) was shown to enhance the sensitivity of these cells to TRAIL-mediated apoptosis by modulating levels of c-FLIP, survivin, and DR5.[9]

Key Experimental Protocols

Electrophysiological Recording of BK Channel Inhibition
  • Objective: To measure the inhibitory effect of this compound on BK channels.

  • Methodology: Inside-out patch-clamp recordings are performed on cells expressing BK channels (e.g., Xenopus oocytes or mammalian cell lines).

  • Protocol:

    • An inside-out membrane patch containing BK channels is obtained.

    • The patch is bathed in a solution with a known concentration of Ca²⁺ (e.g., 10 µM or 300 µM).[3]

    • The membrane potential is held at a specific voltage (e.g., -80 mV to 0 mV) to establish a baseline channel open probability (Po).[3][11]

    • This compound (e.g., 10 nM to 10 µM) is applied to the bath.

    • Currents are recorded during voltage steps to measure the number of available, unblocked channels.

    • The IC₅₀ is determined by measuring the steady-state inhibition across a range of this compound concentrations at different baseline Po values.[3][5][11]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Obtain Inside-Out Patch from cell expressing BK channels B Bathe patch in solution with controlled [Ca²⁺] and voltage A->B C Establish Baseline Channel Open Probability (Po) B->C D Apply this compound at various concentrations C->D E Record Currents via voltage steps D->E F Measure Steady-State Inhibition E->F G Calculate IC₅₀ at different initial Po values F->G

Caption: Workflow for electrophysiological analysis of this compound.
In Vivo Anticonvulsant Activity Assay

  • Objective: To assess the anticonvulsant effects of this compound in a rodent model.

  • Methodology: Seizures are induced chemically in mice, and the effect of this compound treatment on seizure activity is observed.

  • Protocol:

    • C57BL/6 mice are used for the study.

    • Seizures are induced via an intraperitoneal (i.p.) injection of a chemoconvulsant, such as pentylenetetrazole (PTZ) or picrotoxin.[7]

    • A baseline seizure episode is established. Twenty-four hours later, animals are re-injected with the chemoconvulsant.[7]

    • A cohort of animals receives an i.p. injection of this compound (e.g., 2.2 or 4.4 µg/kg) prior to the second chemoconvulsant injection, while a control group receives saline.[7][9]

    • Animals are observed for a set period, and the presence, duration, and intensity of tonic-clonic seizures are recorded and compared between the this compound-treated and control groups.[7]

Summary and Future Directions

This compound is a powerful pharmacological agent whose primary action is the state-dependent inhibition of BK channels. Preclinical data strongly support its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy, and in channelopathies like myotonia congenita. Furthermore, its neuroprotective and anti-cancer effects suggest a broader range of applications.

However, the translation of this compound from a research tool to a clinical therapeutic faces challenges. As a tremorgenic mycotoxin, its systemic use may be associated with significant side effects.[8] The development of this compound analogs or derivatives with improved selectivity, reduced toxicity, and better pharmacokinetic profiles is a critical next step.[1][13] While no clinical trials for this compound are currently registered, the robust preclinical evidence warrants further investigation into harnessing the therapeutic potential of BK channel inhibition.

cluster_targets Molecular Targets cluster_potential Therapeutic Potential Pax This compound BK BK Channel Inhibition (Closed-State Blocker) Pax->BK SERCA SERCA Inhibition Pax->SERCA Neuro Neurological Disorders (Anticonvulsant, Neuroprotection) BK->Neuro Myo Myotonia (Reduces Muscle Stiffness) BK->Myo Cancer Cancer (Pro-apoptotic) BK->Cancer SERCA->Neuro Contributes to Cellular Effects

References

Unraveling the Genetic Basis of Paxilline Sensitivity in BK Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genetic determinants that govern the sensitivity of large-conductance calcium- and voltage-activated potassium (BK) channels to the potent inhibitor, paxilline. Understanding these molecular interactions is crucial for the development of novel therapeutics targeting BK channels and for advancing our fundamental knowledge of ion channel pharmacology. This document provides a comprehensive overview of key amino acid residues, experimental methodologies to assess this compound sensitivity, and the underlying molecular mechanisms of inhibition.

Genetic Determinants of this compound Sensitivity

The sensitivity of BK channels to this compound is not uniform and is dictated by specific amino acid residues primarily located within the pore-forming α subunit (Slo1). These residues contribute to the formation of a binding pocket that accommodates this compound, leading to channel inhibition.

The Critical Role of the S6 Transmembrane Segment

The sixth transmembrane segment (S6) of the Slo1 subunit plays a pivotal role in this compound sensitivity. A key residue, a "hinge glycine" (G311 in murine Slo1, mSlo1), is essential for high-affinity this compound binding.[1] Mutation of this glycine to other residues, such as serine or alanine, dramatically reduces or completely abolishes this compound's inhibitory effect.[1][2] This highlights the structural importance of this residue in shaping the this compound binding site.

The this compound Binding Crevice

Computational and functional studies have identified a binding crevice for this compound located at the interface of the S6 segment and the pore helix.[3] This pocket is accessible from the intracellular side of the channel.[2][3][4] Specific residues within this crevice have been shown to be critical for this compound interaction. Site-directed mutagenesis studies have revealed that mutations at positions M285 and F307 (in mSlo1) significantly reduce this compound sensitivity, confirming their involvement in forming the binding site.[3]

Influence of Channel Subunit Composition

The identity of the pore-forming α subunit is a major determinant of this compound sensitivity. For instance, the Slo3 channel, a homolog of Slo1, is naturally resistant to this compound.[1][5] This resistance is largely attributed to differences in the S6 segment, particularly at the position equivalent to G311 in Slo1.[1] Chimeric studies involving swapping domains between Slo1 and Slo3 have pinpointed the S5-P loop-S6 module of the Slo1 channel as the principal determinant of this compound sensitivity.[1][6]

The presence of auxiliary β subunits can also modulate BK channel pharmacology, although the primary determinants of this compound sensitivity reside within the α subunit.

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on BK channels is quantified by determining the half-maximal inhibitory concentration (IC50). This value is influenced by the specific mutations within the channel and the experimental conditions, such as membrane voltage and intracellular calcium concentration, which affect the channel's open probability. This compound is a state-dependent inhibitor, binding with much higher affinity to the closed state of the channel.[2][7][8]

Channel TypeMutationIC50 (nM)ConditionsReference
Wild-Type (mSlo1)-~100 mV, 10 µM Ca2+[1]
Wild-Type (mSlo1)-11.7 ± 1.9-70 mV, 300 µM Ca2+[7]
Wild-Type (mSlo1)-58.4 ± 2.90 mV, 300 µM Ca2+[7]
Wild-Type (mSlo1)-469.8 ± 94.940 mV, 300 µM Ca2+[7]
Wild-Type (mSlo1)-5370 ± 100070 mV, 300 µM Ca2+[7]
Mutant (mSlo1)M285G>10000 mV, 10 µM Ca2+[3]
Mutant (mSlo1)M285T>10000 mV, 10 µM Ca2+[3]
Mutant (mSlo1)M285A~3000 mV, 10 µM Ca2+[3]
Mutant (mSlo1)F307A~1000 mV, 10 µM Ca2+[3]
Mutant (mSlo1)M285A/F307A>10000 mV, 10 µM Ca2+[3]
Mutant (mSlo1)G311AInsensitiveNot specified[2]
Mutant (mSlo1)G311SInsensitiveNot specified[2]

Experimental Protocols

Site-Directed Mutagenesis of BK Channels

This protocol describes the introduction of point mutations into the BK channel α subunit cDNA using a method analogous to the QuikChange™ Site-Directed Mutagenesis protocol.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • Plasmid DNA containing the wild-type BK channel cDNA

  • Mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • Standard molecular biology reagents and equipment

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • A typical thermal cycling profile is:

      • Initial denaturation: 95°C for 30 seconds

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add DpnI enzyme directly to the amplification reaction and incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Electrophysiological Recording of this compound Inhibition

This protocol outlines the use of patch-clamp electrophysiology in the inside-out configuration to measure BK channel currents and their inhibition by this compound.

Materials:

  • HEK293 cells transiently transfected with wild-type or mutant BK channel cDNA

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micro-manipulator

  • Intracellular and extracellular recording solutions

  • This compound stock solution (in DMSO)

Solutions:

  • Intracellular Solution (in mM): 130 K-aspartate, 10 KCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. CaCl2 is added to achieve the desired free Ca2+ concentration.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Inside-Out Configuration: Excise the membrane patch by pulling the pipette away from the cell.

  • Data Acquisition:

    • Hold the membrane potential at a negative value (e.g., -80 mV).

    • Apply voltage steps to a range of depolarizing potentials (e.g., from -60 mV to +200 mV) to elicit BK channel currents.

    • Record currents in the absence (control) and presence of various concentrations of this compound applied to the intracellular face of the membrane patch.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct dose-response curves by plotting the fractional block of the current as a function of the this compound concentration.

    • Fit the dose-response curves with the Hill equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

Mechanism of this compound Inhibition

This compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the closed conformation of the BK channel. This allosteric mechanism prevents the channel from opening, thereby blocking potassium ion flux.

Paxilline_Inhibition_Mechanism cluster_channel BK Channel State Closed_State Closed State Open_State Open State Closed_State->Open_State Activation (Voltage, Ca2+) Paxilline_Bound_Closed This compound-Bound (Closed/Inhibited) Closed_State->Paxilline_Bound_Closed Open_State->Closed_State Deactivation This compound This compound This compound->Closed_State High-Affinity Binding

Caption: Allosteric inhibition of BK channels by this compound.

Experimental Workflow for Assessing this compound Sensitivity

The following diagram illustrates the key steps involved in investigating the genetic determinants of this compound sensitivity in BK channels.

Experimental_Workflow Start Hypothesize Key Residues Mutagenesis Site-Directed Mutagenesis of BK Channel cDNA Start->Mutagenesis Verification DNA Sequencing to Verify Mutation Mutagenesis->Verification Transfection Transient Transfection into Host Cells (e.g., HEK293) Verification->Transfection Expression BK Channel Expression Transfection->Expression Electrophysiology Patch-Clamp Electrophysiology (Inside-Out) Expression->Electrophysiology Data_Acquisition Record BK Currents +/- this compound Electrophysiology->Data_Acquisition Analysis Dose-Response Analysis (IC50 Determination) Data_Acquisition->Analysis Conclusion Determine Impact of Mutation on this compound Sensitivity Analysis->Conclusion

Caption: Experimental workflow for analyzing this compound sensitivity.

Conclusion

The genetic determinants of this compound sensitivity in BK channels are localized to a specific binding crevice within the pore-forming α subunit, with the S6 hinge glycine G311 being a particularly critical residue. Understanding these determinants at a molecular level is essential for the rational design of novel BK channel modulators for therapeutic applications. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of BK channels.

References

Anticonvulsant Properties of Paxilline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline, a potent and specific antagonist of the large-conductance calcium- and voltage-activated potassium (BK) channels, has demonstrated significant anticonvulsant properties in preclinical studies. This technical guide provides an in-depth overview of the core findings related to the anticonvulsant effects of this compound. It details the molecular mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epilepsy research and anticonvulsant drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies.[2] A promising target for new anticonvulsant therapies is the large-conductance calcium- and voltage-activated potassium (BK) channel.[1][3] Mutations leading to a gain-of-function in BK channels have been linked to seizure disorders in both humans and animal models.[4][5] Furthermore, seizures themselves can induce a gain-of-function in these channels, contributing to heightened neuronal excitability.[4][6]

This compound, an indole alkaloid mycotoxin, is a well-characterized antagonist of BK channels.[7][8] Its ability to modulate neuronal excitability by blocking these channels has made it a valuable tool for investigating the role of BK channels in epilepsy and a potential lead compound for the development of new anticonvulsant drugs.[1][6] This guide synthesizes the current knowledge on the anticonvulsant properties of this compound.

Mechanism of Action: Targeting BK Channels

The primary mechanism underlying the anticonvulsant effects of this compound is its potent and specific inhibition of BK channels.[7][9] BK channels are crucial regulators of neuronal firing, contributing to the repolarization of action potentials and the afterhyperpolarization that influences firing frequency.[5]

In pathological states such as epilepsy, a gain-of-function in BK channels can lead to increased neuronal excitability.[4][6] This enhanced channel activity can result in faster and more intense neuronal firing, creating a pro-convulsive environment.[1] this compound acts by blocking these hyperactive BK channels, thereby normalizing neuronal firing patterns and reducing the likelihood of seizure generation and propagation.[1][6]

The inhibitory action of this compound on BK channels is state-dependent, with a higher affinity for the closed state of the channel.[8][10][11] Computational and functional studies suggest that this compound binds to a site near the entrance of the central cavity of the BK channel, allosterically favoring the closed conformation.[10][12]

cluster_0 Neuronal Excitability Regulation Seizure_Activity Seizure Activity BK_Gain_of_Function BK Channel Gain-of-Function Seizure_Activity->BK_Gain_of_Function induces Increased_Excitability Increased Neuronal Excitability BK_Gain_of_Function->Increased_Excitability leads to BK_Blockade BK Channel Blockade BK_Gain_of_Function->BK_Blockade Increased_Excitability->Seizure_Activity perpetuates This compound This compound This compound->BK_Blockade causes Normalization Normalization of Neuronal Firing BK_Blockade->Normalization results in Anticonvulsant_Effect Anticonvulsant Effect Normalization->Anticonvulsant_Effect produces

Figure 1: Mechanism of this compound's Anticonvulsant Action.

Quantitative Efficacy in Preclinical Seizure Models

This compound has demonstrated significant anticonvulsant effects in various preclinical models of seizures, primarily those induced by the GABA-A receptor antagonists picrotoxin and pentylenetetrazole (PTZ).[4][5]

Picrotoxin-Induced Seizure Model

In a model where seizures are induced by picrotoxin, intraperitoneal (i.p.) injection of this compound has been shown to be highly effective. In animals that had experienced a prior seizure, subsequent administration of this compound completely eliminated tonic-clonic seizures.[4][5]

ParameterVehicle ControlThis compound Treatedp-valueReference
Mean Number of Seizures > 20< 0.0001[5]
Total Seizure Duration (min) ~ 40< 0.0001[5]
Latency to First Seizure (min) ~ 10Significantly prolonged< 0.0001[5]

Table 1: Efficacy of this compound in the Picrotoxin-Induced Seizure Model (24h after initial seizure).

The anticonvulsant effect of this compound in this model was sustained, with significant reductions in seizure number and duration observed even 48 hours and 7 days after the initial seizure.[5]

Pentylenetetrazole (PTZ)-Induced Seizure Model

This compound also reduces the severity and duration of seizures induced by PTZ. While it did not completely eliminate seizures as in the picrotoxin model, it significantly attenuated the convulsive phenotype.[4][5]

ParameterVehicle ControlThis compound Treatedp-valueReference
Mean Number of Seizures ~ 5~ 2< 0.05[5]
Total Seizure Duration (min) ~ 4~ 1.5< 0.05[5]

Table 2: Efficacy of this compound in the Pentylenetetrazole-Induced Seizure Model.

Experimental Protocols

The following protocols are based on methodologies described in key studies investigating the anticonvulsant properties of this compound.[4][5]

Animal Models and Seizure Induction
  • Animals: C57BL/6 mice, typically postnatal day 14 (P14).[5]

  • Seizure Induction:

    • Picrotoxin Model: Intraperitoneal (i.p.) injection of picrotoxin (e.g., 2 mg/kg).[5]

    • Pentylenetetrazole (PTZ) Model: Intraperitoneal (i.p.) injection of PTZ.[4][5]

  • Experimental Design: A sensitization protocol is often used, where an initial seizure is induced. Twenty-four hours later, the chemoconvulsant is re-administered along with either this compound or a vehicle control.[4][5]

Day1 Day 1: Initial Seizure Induction (e.g., Picrotoxin i.p.) Day2 Day 2: Re-injection with Chemoconvulsant Day1->Day2 24 hours Treatment Treatment Groups: - this compound (i.p.) - Vehicle Control (i.p.) Day2->Treatment Observation Observation Period: - Latency to seizure - Number of seizures - Seizure duration Treatment->Observation Analysis Data Analysis: - Statistical comparison between groups Observation->Analysis

Figure 2: Experimental Workflow for In Vivo Anticonvulsant Testing.
Drug Administration

  • This compound: Administered via intraperitoneal (i.p.) injection.[4][5] The dosage can vary, with effective doses reported in the low microgram per kilogram range.[5]

  • Vehicle: The specific vehicle for this compound should be clearly defined (e.g., saline).[4][5]

Seizure Assessment
  • Behavioral Observation: Animals are observed for a defined period following chemoconvulsant injection.

  • Parameters Measured:

    • Latency to first tonic-clonic seizure: Time from injection to the onset of the first seizure.[5]

    • Number of tonic-clonic seizures: Total count of seizures within the observation period.[5]

    • Duration of tonic-clonic seizures: Total time spent in a seizure state.[5]

Electrophysiological Recordings
  • Method: Whole-cell patch-clamp recordings from neurons (e.g., neocortical pyramidal neurons or dentate gyrus granule cells) in brain slices.[6][13]

  • Purpose: To assess the effects of this compound on neuronal firing properties and to confirm the blockade of BK channels.[6][13]

  • Key Findings: Application of this compound can normalize the increased firing rate and decreased action potential half-width observed in neurons from seizure-experienced animals.[6][13]

Signaling Pathways and Cellular Effects

The anticonvulsant action of this compound is directly linked to its effect on the electrophysiological properties of neurons. By blocking BK channels, this compound modulates the shape of the action potential and the firing frequency of neurons.

In neurons from animals that have experienced seizures, there is an observed increase in BK channel currents, leading to a narrower action potential and an increased firing rate.[6] this compound reverses these seizure-induced changes, thereby reducing neuronal hyperexcitability.[6][13]

cluster_1 Cellular Effects of this compound Seizure_Induced_Plasticity Seizure-Induced Neuronal Plasticity Increased_BK_Current Increased BK Channel Current Seizure_Induced_Plasticity->Increased_BK_Current Narrower_AP Narrower Action Potential Increased_BK_Current->Narrower_AP BK_Channel_Inhibition BK Channel Inhibition Increased_BK_Current->BK_Channel_Inhibition Increased_Firing_Rate Increased Firing Rate Narrower_AP->Increased_Firing_Rate Paxilline_Application This compound Application Paxilline_Application->BK_Channel_Inhibition Wider_AP Wider Action Potential BK_Channel_Inhibition->Wider_AP reverses Decreased_Firing_Rate Decreased Firing Rate BK_Channel_Inhibition->Decreased_Firing_Rate reverses Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability Wider_AP->Reduced_Hyperexcitability Decreased_Firing_Rate->Reduced_Hyperexcitability

Figure 3: Cellular Signaling Pathway of this compound's Action.

Conclusion and Future Directions

This compound has emerged as a significant research tool and a potential therapeutic lead due to its potent and specific antagonism of BK channels and its demonstrated anticonvulsant efficacy in preclinical models. The data strongly suggest that targeting BK channels is a viable strategy for the development of novel antiepileptic drugs.

Future research should focus on several key areas:

  • Efficacy in other seizure models: Evaluating the effectiveness of this compound in a broader range of seizure and epilepsy models, including those of chronic epilepsy.[1]

  • Pharmacokinetics and safety: Detailed investigation of the pharmacokinetic profile and toxicological properties of this compound to assess its suitability for further development.

  • Development of analogs: Synthesis and screening of this compound analogs to identify compounds with improved efficacy, selectivity, and safety profiles.

References

Foundational Research on Paxilline's Impact on Cellular Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline, a potent tremorogenic indole alkaloid mycotoxin, serves as a highly specific and valuable pharmacological tool for investigating the physiological roles of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. Its primary mechanism of action involves the inhibition of BK channels, thereby profoundly impacting cellular excitability across various tissues, including neuronal and muscle cells. This technical guide provides an in-depth overview of the foundational research on this compound's effects, focusing on its molecular mechanism, quantitative impact on channel function, and consequences for cellular electrophysiology. Detailed experimental protocols for studying these effects are provided, alongside visual representations of the underlying molecular interactions and experimental workflows.

Introduction: this compound as a Selective BK Channel Blocker

This compound is widely utilized in biomedical research to elucidate the contribution of BK channels to physiological processes. These channels are key regulators of cellular excitability, contributing to the repolarization phase of action potentials and influencing neurotransmitter release.[1][2][3] By selectively blocking BK channels, this compound allows for the dissection of their roles in shaping neuronal firing patterns, smooth muscle tone, and other physiological phenomena.

The inhibitory action of this compound on BK channels is characterized by its state-dependent nature. Foundational studies have revealed that this compound preferentially binds to and stabilizes the closed conformation of the BK channel.[4][5][6] This "closed-channel block" mechanism is distinct from classical open-channel blockers and results in an allosteric modulation of the channel's gating equilibrium.[4][6]

Molecular Mechanism of Action

State-Dependent Blockade: A Preference for the Closed Channel

The inhibitory effect of this compound is inversely proportional to the open probability of the BK channel.[4][5] Conditions that favor the open state, such as membrane depolarization and high intracellular calcium concentrations, significantly reduce the inhibitory potency of this compound. Conversely, at negative membrane potentials where the channel is predominantly closed, this compound exhibits high affinity.[4][5] This state-dependent interaction suggests that this compound does not simply occlude the pore of the open channel but rather binds to a site that is more accessible or has a higher affinity in the closed state.

Allosteric Modulation of Channel Gating

This compound's interaction with the BK channel is best described as an allosteric mechanism.[4][6] The binding of a single this compound molecule is thought to shift the conformational equilibrium of the channel towards the closed state, thereby reducing the likelihood of channel opening.[4][5] This allosteric inhibition is supported by evidence showing that this compound does not affect the voltage-sensing domains of the channel.[4][5]

The this compound Binding Site

Computational and functional studies have identified the putative binding site for this compound within the pore-gate domain of the BK channel, specifically in a crevice between two adjacent subunits on the intracellular side.[7][8] This location is consistent with the observation that this compound accesses its binding site from the intracellular face of the membrane.[7][8] The binding pose of this compound in this pocket is thought to stabilize the closed conformation of the channel's gate.

Quantitative Impact on BK Channel Function

The inhibitory effect of this compound on BK channels has been quantified across numerous studies. The following tables summarize key quantitative data regarding its potency and kinetics.

Table 1: Inhibitory Potency of this compound on BK Channels
ParameterValueConditionsReference
IC50~10 nMChannels predominantly closed[4][5]
IC50~10 µMMaximal channel open probability[4][5]
Ki1.9 nMBlock of currents in α-subunit-expressing oocytes[9][10]
Table 2: Kinetics of this compound Inhibition
ParameterValueConditionsReference
Rate of Inhibition2 x 10^6 M⁻¹s⁻¹Linear up to 2 µM this compound on closed channels[4][5]
Onset of Block (100 nM this compound)Time constant of 9.6 ± 1.1 sHolding potential -80 mV, 300 µM Ca²⁺[4][5]

Effects on Cellular Excitability and Action Potentials

By inhibiting the repolarizing current carried by BK channels, this compound significantly alters the shape and firing characteristics of action potentials in excitable cells.

Table 3: Effects of this compound on Action Potential Properties
Cell TypeThis compound ConcentrationEffect on Action PotentialReference
Pyramidal Neurons (medial PFC)10 µMIncreased action potential half-width[2]
Dentate Gyrus Granule Cells (β4-/-)Not specifiedBroadens action potentials and slows AHP repolarization[6]
Substantia Nigra Dopaminergic Neurons300 nMIncreased spike width[11]
Dentate Gyrus Granule Cells (Pilocarpine-treated)1 µMReversed seizure-induced decrease in AP half-width and increase in fAHP[12]
Purkinje Neurons3 µMIncreased spike half-width and instantaneous frequency[1][13]

Experimental Protocols

Preparation of this compound Stock Solutions
  • Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[14]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM this compound in 100% DMSO.[4]

  • Storage: Store the stock solution at -20°C.[4][9]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate physiological solution. It is recommended to use freshly prepared working solutions.[4][14]

Inside-Out Patch-Clamp Electrophysiology

This protocol is adapted from standard methods for recording BK channels expressed in heterologous systems like Xenopus oocytes or mammalian cell lines.[15]

  • Cell Preparation: Culture cells expressing BK channels or inject BK channel cRNA into Xenopus oocytes and incubate for 2-5 days at 18°C.[15]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-2 MΩ when filled with pipette solution.

  • Solutions:

    • Pipette (Extracellular) Solution (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, pH adjusted to 7.0.

    • Bath (Intracellular) Solution (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, with varying concentrations of Ca²⁺ buffered with EGTA or HEDTA, pH adjusted to 7.0.[4] For example, for 0 Ca²⁺, include 5 mM EGTA.[4]

  • Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Excising the Patch: To obtain the inside-out configuration, retract the pipette from the cell, which will excise a patch of membrane with its intracellular face exposed to the bath solution.[15]

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting currents.

    • To study the state-dependence of this compound block, hold the patch at different membrane potentials (e.g., -80 mV to +80 mV) and in different intracellular Ca²⁺ concentrations to modulate the channel's open probability.[4][16]

    • Apply this compound to the bath solution via a perfusion system.

    • Monitor the time course and steady-state level of current inhibition.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of this compound Inhibition of BK Channels

Paxilline_Mechanism This compound's Allosteric Inhibition of BK Channels BK_Closed BK Channel (Closed) BK_Open BK Channel (Open) BK_Closed->BK_Open Activation (Depolarization, Ca²⁺) Pax_BK_Closed This compound-Bound BK (Closed) BK_Closed->Pax_BK_Closed Stabilization BK_Open->BK_Closed Deactivation This compound This compound BK_Open->this compound Low Affinity This compound->BK_Closed High Affinity Binding Inhibition Channel Inhibition (Reduced Excitability) Pax_BK_Closed->Inhibition Promotes

Caption: Allosteric inhibition of BK channels by this compound.

Experimental Workflow for Studying this compound's Effects

Experimental_Workflow Workflow for Electrophysiological Analysis of this compound Start Start Cell_Prep Cell Preparation (e.g., Oocyte Injection) Start->Cell_Prep Patch_Clamp Inside-Out Patch-Clamp Cell_Prep->Patch_Clamp Control_Rec Record Baseline BK Channel Activity Patch_Clamp->Control_Rec Apply_Pax Apply this compound Control_Rec->Apply_Pax Pax_Rec Record in Presence of this compound Apply_Pax->Pax_Rec Yes Washout Washout this compound Pax_Rec->Washout Washout_Rec Record After Washout (Check for Reversibility) Washout->Washout_Rec Yes Analysis Data Analysis (IC50, Kinetics, etc.) Washout_Rec->Analysis End End Analysis->End

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound's well-characterized, state-dependent inhibition of BK channels makes it an indispensable tool in the study of cellular excitability. Its ability to allosterically stabilize the closed state of the channel provides a nuanced mechanism for probing the physiological and pathophysiological roles of BK channels. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their investigations into the intricate regulation of cellular function by ion channels. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting BK channels.

References

Methodological & Application

Application Note: Preparation and Storage of Stable Paxilline Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Paxilline is a potent, reversible inhibitor of the large-conductance Ca2+-activated potassium (BK) channels, making it a critical tool in neuroscience, pharmacology, and physiology research[1][2][3]. For reproducible and accurate experimental results, it is imperative to prepare and store this compound stock solutions correctly to ensure their stability and concentration. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity[1]. This document provides a detailed protocol for the preparation, handling, and storage of this compound in DMSO to maintain its integrity over time.

Quantitative Data Summary

The solubility and stability of this compound in DMSO can vary slightly based on the purity of the compound and the solvent, as well as handling procedures. The following table summarizes key quantitative data from various suppliers and research articles.

ParameterValueNotesSource
Molecular Weight 435.56 g/mol -[4]
Solubility in DMSO 30 - 100 mg/mLHigher concentrations (up to 100 mg/mL or 229.59 mM) may require sonication to fully dissolve.[1][3][4][5][6]
Recommended Stock Conc. 10 - 20 mMA 20 mM stock solution is commonly used in research.[7]
Storage Temperature -20°C or -80°C-[5][6]
Stock Solution Stability -20°C: 1 year -80°C: 2 yearsStability is enhanced by aliquoting to avoid freeze-thaw cycles. Some sources suggest shorter periods (e.g., 1 month at -20°C).[5][8][9]
Solid Compound Stability ≥ 4 years at -20°CStore the crystalline solid protected from light and moisture.[1]

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid, ≥98% purity)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • (Optional) Inert gas (e.g., Argon or Nitrogen) cylinder with a fine-nozzle dispenser

Safety Precautions

This compound is a mycotoxin and should be handled with care[10][11]. Always wear appropriate PPE. Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Consult the Safety Data Sheet (SDS) for complete safety information before use[1].

Protocol for Preparing a 20 mM this compound Stock Solution

This protocol provides instructions for preparing 1 mL of a 20 mM stock solution. Adjust volumes and mass as needed for different concentrations or volumes.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh 8.71 mg of this compound (Molecular Weight = 435.56 g/mol ) and add it to the tube.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass = 0.020 mol/L * 0.001 L * 435.56 g/mol * 1000 = 8.71 mg

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound solid.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear[5][6]. Visually inspect the solution against a light source to ensure no particulates are present.

  • Inert Gas Purge (Optional but Recommended): To enhance long-term stability by preventing oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing[1].

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, tightly sealed microcentrifuge tubes[5][9].

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[5].

Handling and Use
  • When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Vortex the tube briefly to ensure a homogenous solution before making dilutions.

  • Dilute the DMSO stock solution into the desired aqueous buffer or cell culture medium immediately before the experiment.

  • Note that this compound is sparingly soluble in aqueous buffers; therefore, working solutions should be prepared fresh and used on the same day to avoid precipitation[1][7]. The final concentration of DMSO in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts[9].

Visualized Workflows and Relationships

Paxilline_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Handling start Start: Equilibrate this compound Solid weigh 1. Weigh 8.71 mg this compound start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot storage 5. Store at -20°C or -80°C aliquot->storage use 6. Thaw, Vortex, and Dilute for Experiment storage->use

Caption: Workflow for preparing a stable this compound stock solution.

Stability_Factors cluster_neg Factors Decreasing Stability cluster_pos Mitigation Strategies center This compound Stock Solution Stability water Water (Moisture) water->center oxygen Oxygen (Oxidation) oxygen->center freeze_thaw Freeze-Thaw Cycles freeze_thaw->center light Light Exposure light->center anhydrous Use Anhydrous DMSO anhydrous->water inert_gas Inert Gas Purge inert_gas->oxygen aliquot Aliquot for Single Use aliquot->freeze_thaw amber_vials Use Amber Vials amber_vials->light

Caption: Factors influencing the stability of this compound in DMSO.

References

Application Notes and Protocols for Determining the Optimal Working Concentration of Paxilline in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paxilline, a tremorogenic fungal alkaloid, is a potent and selective blocker of the large-conductance Ca2+ and voltage-activated potassium (BK) channels. Its primary mechanism of action involves binding with high affinity to the closed conformation of the BK channel, thereby stabilizing the channel in a non-conducting state. This state-dependent inhibition makes the determination of an optimal working concentration for patch-clamp experiments crucial, as the apparent potency of this compound is inversely related to the open probability (Po) of the BK channel. These application notes provide a comprehensive guide to determining the appropriate concentration of this compound for effectively blocking BK channels in electrophysiological studies.

Mechanism of Action: State-Dependent Block of BK Channels

This compound exhibits a strong preference for the closed state of BK channels.[1][2][3] This means that its inhibitory effect is most pronounced under conditions where the channels are predominantly closed. Conversely, under conditions that promote channel opening, such as membrane depolarization or high intracellular calcium concentrations, the blocking effect of this compound is significantly reduced.[1][2][3] The IC50 value for this compound can shift from approximately 10 nM when channels are mostly closed to nearly 10 µM as the maximal open probability is approached.[1][3][4] This allosteric mechanism does not involve direct occlusion of the ion permeation pathway or interference with the channel's voltage sensors.[1][2][3]

Closed Closed State (Low Po) Open Open State (High Po) Closed->Open Pax_Closed This compound-Bound (Stabilized Closed State) Closed->Pax_Closed Binding Open->Closed This compound This compound This compound->Open Low Affinity Binding This compound->Pax_Closed Pax_Closed->Closed Unbinding

Caption: this compound's mechanism of action on BK channels.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the experimental conditions, particularly the open probability of the BK channels. The following tables summarize reported concentrations and their effects.

Table 1: this compound IC50 Values under Different BK Channel Open Probabilities

Open Probability (Po)Approximate IC50Reference
Low (channels largely closed)~10 nM[1][3][4]
IntermediateVaries[1][5]
High (maximal Po approached)~10 µM[1][3][4]

Table 2: Experimentally Utilized this compound Concentrations

ConcentrationCell/Tissue TypeExperimental ObservationReference
10 nMRat mesenteric artery cellsInhibition of iberiotoxin-sensitive current observed.[6]
20 nMOocytes expressing mSlo1Used to study channel kinetics without altering them.[1][2]
35.7 nMRat mesenteric artery cellsKi for inhibition of iberiotoxin-sensitive current.[6]
50 nMOocytes expressing mSlo1Used in gating current measurements.[1][2]
70 nMRat vas deferens smooth muscle cells50% inhibition of KCa current.[7]
100 nMOocytes expressing mSlo1>95% inhibition of BK current at -80 mV.[1][2][5]
300 nMRat mesenteric artery cellsComplete inhibition of iberiotoxin-sensitive current.[6]
500 nMOocytes expressing mSlo1Used in gating current measurements.[2]
1 µMRat vas deferens smooth muscle cellsComplete suppression of KCa current.[7]
1-2 µMOocytes expressing mSlo1Rate of inhibition of closed channels is linear up to 2 µM.[1][2][3]
5-50 µMVariousIC50 for inhibition of SERCA.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM.[2][10]

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to a year or -80°C for up to two years.[8]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution into the appropriate external or internal patch-clamp solution to achieve the desired final concentration.

    • It is recommended to prepare working solutions fresh and use them within 4 hours of preparation.[2][10]

    • To minimize the loss of this compound due to binding to plastic surfaces, use glass beakers and pipettes for the preparation of solutions.[10]

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on the channels.

Protocol 2: Determining the Optimal this compound Concentration using Patch-Clamp Electrophysiology

This protocol outlines a general approach to determine a suitable working concentration of this compound for a specific cell type and experimental conditions.

  • Cell Preparation: Prepare the cells of interest for patch-clamp recording (e.g., enzymatic dissociation for primary cells or harvesting of cultured cells).

  • Patch-Clamp Setup:

    • Use standard patch-clamp techniques (e.g., whole-cell, inside-out, or outside-out configuration). The inside-out configuration is particularly useful for studying the direct effects of this compound on the intracellular side of the channel.

    • Pipette Solution (Intracellular): A typical intracellular solution may contain (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, with the pH adjusted to 7.0. Calcium concentration can be buffered with EGTA or HEDTA to control the open probability of BK channels.[2][10]

    • Bath Solution (Extracellular): A typical extracellular solution may contain (in mM): 140 KCl, 10 HEPES, 2 MgCl2, with the pH adjusted to 7.4.

  • Recording BK Channel Activity:

    • Establish a stable gigaohm seal and obtain the desired patch-clamp configuration.

    • Record baseline BK channel activity using a suitable voltage protocol. A common protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and applying depolarizing voltage steps to elicit outward currents.[1][2]

  • Application of this compound:

    • Perfuse the patch with the this compound-containing solution. A fast perfusion system is recommended for rapid solution exchange.[2][10]

    • Start with a low concentration of this compound (e.g., 10 nM) and progressively increase the concentration.

    • Allow sufficient time for the drug to equilibrate and for the blocking effect to reach a steady state. The onset of block can be slow.[1]

  • Data Acquisition and Analysis:

    • Record the BK channel currents in the presence of different this compound concentrations.

    • Measure the peak outward current at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition as a function of the this compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with a Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Cell Preparation setup Patch-Clamp Setup prep_cell->setup prep_sol Solution Preparation (this compound, Internal, External) prep_sol->setup baseline Record Baseline BK Currents setup->baseline pax_app Apply this compound (Concentration Range) baseline->pax_app record Record Currents with this compound pax_app->record washout Washout record->washout measure Measure Current Inhibition record->measure washout->baseline Verify Recovery dose_response Generate Dose-Response Curve measure->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Experimental workflow for determining this compound's optimal concentration.

Considerations for Optimal Concentration Determination

  • Open Probability (Po): The primary factor influencing this compound's efficacy is the open probability of the BK channels.[1][2][3] If the experimental goal is to achieve maximal block, conditions should favor a low Po (e.g., hyperpolarized membrane potential, low intracellular Ca2+).

  • Off-Target Effects: At higher concentrations (in the micromolar range), this compound can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[8][9] It is important to use the lowest effective concentration to maintain selectivity for BK channels.

  • Cell Type Specificity: The expression levels of BK channels and their auxiliary subunits can vary between cell types, potentially influencing their sensitivity to this compound. Therefore, it is essential to determine the optimal concentration for each specific cell type under investigation.

  • Washout: this compound is a reversible inhibitor.[9] Complete washout and recovery from block should be confirmed, especially when testing multiple concentrations on the same patch.[1]

cluster_factors Influencing Factors cluster_outcome Experimental Outcome cluster_legend Relationship Key Po BK Channel Open Probability (Po) Inhibition Observed Inhibition Po->Inhibition Inverse Relationship l1 High Po → Low Inhibition l2 Low Po → High Inhibition Conc This compound Concentration Conc->Inhibition Direct Relationship l3 High [this compound] → High Inhibition l4 Low [this compound] → Low Inhibition

References

Application Notes and Protocols for the Use of Paxilline in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of paxilline, a potent and specific inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, in whole-cell patch-clamp electrophysiology. This compound is an indispensable pharmacological tool for isolating and characterizing BK channel currents, thereby facilitating the study of their physiological roles and their potential as therapeutic targets. These application notes offer a detailed, step-by-step protocol for the preparation and application of this compound, alongside a summary of its mechanism of action and key quantitative data. Diagrams illustrating the experimental workflow and the signaling pathway of this compound's interaction with BK channels are also provided to enhance understanding and experimental design.

Introduction

This compound is a mycotoxin, an indole alkaloid originally isolated from Penicillium paxilli, that has been widely adopted in cellular electrophysiology as a selective blocker of BK channels.[1] Its mechanism of action is distinguished by its preference for the closed state of the channel, making it a valuable tool for studying channel gating kinetics.[2][3][4] Understanding the precise methodology for its application is crucial for obtaining reliable and reproducible results in whole-cell patch-clamp recordings, a high-fidelity technique for analyzing the electrical properties of excitable cells such as neurons and cardiomyocytes.[5][6] This protocol outlines the necessary steps to effectively use this compound to investigate BK channel function.

Mechanism of Action

This compound inhibits BK channels through a closed-channel block mechanism.[2][7] This means that this compound binds with a much higher affinity to the channel when it is in its closed conformation.[2] The binding of a single this compound molecule allosterically favors the closed state, thereby reducing the channel's open probability (Po).[2][3] Consequently, the inhibitory effect of this compound is inversely dependent on the factors that increase the channel's open probability, such as membrane depolarization and high intracellular calcium concentrations.[2][4] The inhibition can be fully relieved under conditions that strongly favor channel opening, even in the continued presence of the drug.[3] this compound is thought to access its binding site from the intracellular side, near the entrance to the central cavity of the channel.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with BK channels as reported in the literature.

ParameterValueConditionsSource(s)
IC50 (Closed Channels) ~10 nMLow open probability (e.g., -80 mV holding potential)[2][3][4]
IC50 (Open Channels) ~10 µMHigh open probability (e.g., positive holding potentials with high Ca2+)[2][3][4]
Rate of Inhibition (kon) 2 x 10^6 M-1s-1For closed channels, linear up to 2 µM[2][4]
Concentration for >95% Inhibition 100 nMAt -80 mV with 10 µM or 300 µM intracellular Ca2+[3][8]
Concentration for 50% Inhibition (KCa) 70 nMIn smooth muscle cells from rat vas deferens[9]
Concentration for Complete Suppression (KCa) 1 µMIn smooth muscle cells from rat vas deferens[9]

Experimental Protocols

This section provides a detailed step-by-step protocol for the application of this compound in whole-cell patch-clamp recordings.

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • External (extracellular) recording solution (e.g., aCSF)[5][10]

  • Internal (intracellular) pipette solution[5][10]

  • Whole-cell patch-clamp setup (microscope, amplifier, micromanipulator, perfusion system)[11][12]

  • Borosilicate glass capillaries for pipette fabrication[10]

  • Cell culture or tissue preparation of interest

Solution Preparation

1. This compound Stock Solution (10 mM):

  • Due to its hydrophobicity, this compound should be dissolved in DMSO.[1]
  • Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution.
  • Carefully weigh the this compound powder and dissolve it in the appropriate volume of high-purity DMSO.
  • Vortex briefly to ensure complete dissolution.
  • Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C.

2. Working Solutions:

  • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
  • Prepare fresh dilutions of this compound in the external recording solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
  • It is critical to ensure thorough mixing of the this compound into the aqueous external solution. A brief vortex or sonication may be necessary.
  • The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the cells. Prepare a vehicle control solution containing the same final concentration of DMSO without this compound.

Whole-Cell Patch-Clamp Procedure

1. Cell Preparation:

  • Prepare the cells for recording (e.g., plate cultured cells onto coverslips or prepare acute tissue slices).
  • Place the coverslip or slice in the recording chamber on the microscope stage and perfuse with the external recording solution.[13]

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]
  • Fill the pipette with the filtered internal solution, ensuring no air bubbles are trapped at the tip.[13]

3. Obtaining a Whole-Cell Recording:

  • Under visual guidance, approach a target cell with the patch pipette while applying slight positive pressure.[13]
  • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[12][14]
  • After achieving a stable Gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[6][14]
  • Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).

4. Application of this compound:

  • Begin recording baseline currents in the absence of this compound.
  • Apply the this compound-containing working solution via the perfusion system. Ensure the complete exchange of the bath solution.
  • The onset of this compound block can be slow, particularly at low concentrations, so allow sufficient time for the drug to equilibrate and exert its effect.[8] The time to reach steady-state inhibition can range from seconds to several minutes.[4][8]
  • Record the currents in the presence of this compound.
  • To study the voltage-dependence of the block, apply a series of voltage steps before and after this compound application.

5. Washout:

  • To test for the reversibility of the block, switch the perfusion back to the control external solution.
  • Complete washout of this compound can be slow, and at higher concentrations, it may be difficult to achieve full recovery.[8]

6. Data Acquisition and Analysis:

  • Record and digitize the currents using appropriate data acquisition software.
  • Analyze the changes in current amplitude, kinetics, and other parameters before, during, and after this compound application.

Mandatory Visualizations

Signaling Pathway of this compound Action

Paxilline_Signaling_Pathway This compound This compound (intracellular) BK_Channel_Closed BK Channel (Closed State) This compound->BK_Channel_Closed Binds with high affinity BK_Channel_Open BK Channel (Open State) BK_Channel_Closed->BK_Channel_Open Gating K_Efflux K⁺ Efflux Blocked BK_Channel_Closed->K_Efflux Favored State Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->BK_Channel_Open Activates Intracellular_Ca Intracellular Ca²⁺ Intracellular_Ca->BK_Channel_Open Activates

Caption: this compound binds preferentially to the closed state of the BK channel, inhibiting its opening.

Experimental Workflow for this compound Application in Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep_Solutions Prepare this compound & Recording Solutions Pull_Pipette Pull & Fill Pipette Prep_Solutions->Pull_Pipette Prep_Cells Prepare Cells/Tissue Slice Obtain_Seal Approach Cell & Obtain GΩ Seal Prep_Cells->Obtain_Seal Pull_Pipette->Obtain_Seal Go_Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents Go_Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record this compound Effect Apply_this compound->Record_Effect Washout Washout this compound Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Analyze Current Data (Amplitude, Kinetics) Record_Recovery->Analyze_Data

References

Administration of Paxilline for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of paxilline in animal studies. This compound is a potent mycotoxin, known primarily for its inhibitory effects on large-conductance Ca2+-activated potassium (BK) channels, making it a valuable tool for research in neuroscience, pharmacology, and physiology.

Application Notes

1. Introduction to this compound

This compound is an indole alkaloid mycotoxin originally isolated from the fungus Penicillium paxilli.[1] It serves as a potent and reversible inhibitor of BK channels (also known as Maxi-K, Slo1, or KCNMA1).[2] Additionally, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at micromolar concentrations.[1] Its ability to modulate neuronal excitability and vascular tone has led to its use in studies of epilepsy, cognitive function, and other neurological conditions.[3]

2. Mechanism of Action

This compound's primary mechanism of action is the blockade of BK channels. Unlike pore-blocking toxins, this compound acts through an allosteric mechanism, binding more tightly to the closed conformation of the channel.[4][5] This stabilizes the channel in a non-conducting state, effectively reducing the probability of the channel opening.[4] The inhibition is voltage- and calcium-dependent; conditions that increase the channel's open probability, such as membrane depolarization or high intracellular calcium concentrations, can alleviate the block by this compound. The IC50 for this compound inhibition can shift from approximately 10 nM when channels are predominantly closed to nearly 10 µM when they are maximally open.[4]

Paxilline_Mechanism cluster_membrane Cell Membrane BK_Channel Closed State BK Channel Open State K_Efflux K⁺ Efflux (Hyperpolarization) BK_Channel:o->K_Efflux Allows No_K_Efflux No K⁺ Efflux BK_Channel:c->No_K_Efflux Stabilizes This compound This compound This compound->BK_Channel:c Binds preferentially to closed state This compound->BK_Channel:o Weakly binds/ dissociates High_Ca High Intracellular Ca²⁺ Membrane Depolarization High_Ca->BK_Channel:o Promotes opening

Figure 1. Mechanism of this compound on BK Channels.

Quantitative Data Summary

The following tables summarize dosages and effects of this compound observed in various in vivo studies.

Table 1: this compound Dosage and Effects in Mouse Models

Animal ModelDosageAdministration RouteObserved EffectReference
C57BL/6 Mice (Picrotoxin-induced seizure model)2.2 and 4.4 µg/kgIntraperitoneal (i.p.)Eliminated tonic-clonic seizures.[6]
C57BL/6 Mice (Pentylenetetrazole-induced seizure model)2.2 and 4.4 µg/kgIntraperitoneal (i.p.)Reduced seizure duration and intensity.[6]
C57BL/6 Mice (Thalidomide-induced cognitive impairment)3 µg/kgIntraperitoneal (i.p.)Restored synaptic function and improved cognitive impairment.[1][3]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This compound has low aqueous solubility and requires a suitable vehicle for in vivo use. It is crucial to ensure the compound is fully dissolved before administration. The working solution should ideally be prepared fresh on the day of use.[1][2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle [1]

This vehicle is suitable for achieving a concentration of up to 6.25 mg/mL.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure (for 1 mL of working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

    • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the solution until it is homogeneous and clear.

Protocol 2: DMSO/Corn Oil Vehicle [1]

This vehicle is suitable for achieving a concentration of up to 2.5 mg/mL and may be preferred for longer-term studies.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile Corn Oil

  • Procedure (for 1 mL of working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

    • Add 900 µL of sterile corn oil.

    • Vortex vigorously until the solution is homogeneous and clear.

Protocol 3: Low-Concentration DMSO Vehicle [6]

This protocol is suitable for very low doses where minimal vehicle components are desired.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Dissolve this compound in DMSO to create a concentrated stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., 5 µM). The final concentration of DMSO should be very low (e.g., 0.05%) to avoid vehicle-induced effects.[6]

2. In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice

All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • Appropriate animal restraint device

  • Procedure:

    • Calculate the required injection volume based on the animal's body weight and the desired dosage. A typical injection volume is 100-200 µL.[7]

    • Properly restrain the mouse, ensuring the abdomen is exposed.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly and withdraw the needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Paxilline_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Prep_Pax Prepare this compound Solution (e.g., Protocol 1, 2, or 3) Calc_Dose Calculate Injection Volume Based on Body Weight Prep_Pax->Calc_Dose Prep_Veh Prepare Vehicle Control Prep_Veh->Calc_Dose Prep_Animals Acclimate and Weigh Experimental Animals Prep_Animals->Calc_Dose Administer Administer this compound or Vehicle (e.g., Intraperitoneal Injection) Calc_Dose->Administer Monitor Post-injection Monitoring (e.g., 30 min) Administer->Monitor Behavior Behavioral Testing (e.g., Seizure Scoring, Cognitive Tests) Monitor->Behavior Physiology Physiological Measurement (e.g., Electrophysiology) Monitor->Physiology Biochem Biochemical/Histological Analysis (e.g., Tissue Collection) Physiology->Biochem

Figure 2. General Experimental Workflow for In Vivo this compound Studies.

References

Protocol for assessing BK channel activity using paxilline in cultured neurons.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the activity of large-conductance Ca2+- and voltage-activated potassium (BK) channels in cultured neurons using the specific blocker, paxilline. These application notes are intended for researchers in neuroscience, pharmacology, and drug development.

Introduction to BK Channels and this compound

Large-conductance Ca2+- and voltage-activated K+ (BK) channels are crucial regulators of neuronal excitability.[1][2] They are activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[1] This dual activation allows BK channels to provide a negative feedback mechanism to limit excessive neuronal firing and calcium influx.[1] In neurons, BK channels contribute to the repolarization of action potentials, regulate neurotransmitter release, and influence firing patterns.[1][3][4]

This compound is a potent and specific inhibitor of BK channels.[5][6][7][8] It is a mycotoxin that acts as a closed-channel blocker, meaning it binds with higher affinity to the closed conformation of the channel.[5][6][8] This property makes this compound a valuable pharmacological tool for isolating and studying the physiological roles of BK channels in cultured neurons.

Application Notes

Mechanism of Action of this compound

This compound inhibits BK channels through a closed-channel block mechanism.[5][6][9] Its inhibitory effect is inversely dependent on the channel's open probability (Po).[5][6] When the channel is in a closed state, this compound can access its binding site near the central cavity of the channel pore.[5][8] Conditions that favor a higher open probability, such as strong membrane depolarization or high intracellular calcium concentrations, will reduce the inhibitory effect of this compound.[5][6] The IC50 for this compound can shift from the nanomolar range when channels are predominantly closed to the micromolar range as they approach maximal open probability.[6]

Experimental Considerations
  • Cell Culture: This protocol is applicable to various types of cultured neurons, including primary hippocampal, cortical, and cerebellar neurons, as well as neuronal cell lines endogenously or exogenously expressing BK channels.

  • This compound Concentration: The effective concentration of this compound depends on the experimental conditions, particularly the membrane potential and intracellular calcium concentration. A typical starting concentration for significant block under basal conditions is 100 nM.[9][10][11] However, concentrations ranging from 10 nM to 10 µM may be necessary to fully characterize the block under different activation states.[6][12]

  • Electrophysiological Configuration: Whole-cell and inside-out patch-clamp electrophysiology are the most common techniques for studying BK channel activity. The inside-out configuration offers the advantage of directly controlling the intracellular calcium concentration applied to the channel.

  • Solvent for this compound: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid off-target effects.

Experimental Protocols

Cultured Neuron Preparation

This is a generalized protocol and may need optimization for specific neuronal types.

  • Coverslip Preparation: Coat sterile glass coverslips with an appropriate substrate to promote neuronal adhesion, such as poly-D-lysine or poly-L-lysine.

  • Cell Plating: Dissociate neurons from embryonic or early postnatal brain tissue using enzymatic and mechanical methods. Plate the dissociated neurons onto the prepared coverslips at a suitable density.

  • Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Use a suitable growth medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Experimental Use: Neurons are typically ready for electrophysiological recordings after 7-21 days in vitro.

Electrophysiological Recording (Patch-Clamp)

A. Solutions

Solution Component Concentration (mM)
External Solution (ACSF) NaCl125
KCl2.5
CaCl22
MgCl21
NaH2PO41.25
NaHCO326
Glucose10
Internal Solution (Whole-Cell) K-Gluconate140
KCl10
HEPES10
EGTA0.2-10 (depending on desired Ca2+ buffering)
Mg-ATP4
Na2-GTP0.3
Internal Solution (Inside-Out) Symmetric K+ (e.g., 140 mM KCl)As needed
HEPES10
Ca2+ buffers (e.g., EGTA, HEDTA)To achieve desired free [Ca2+]
This compound Stock Solution This compound1-10
DMSOAs solvent

Note: The pH of all solutions should be adjusted to 7.3-7.4, and the osmolarity should be adjusted to ~300-310 mOsm.

B. Whole-Cell Recording Protocol

  • Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution (ACSF).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV or -80 mV.[10][11]

    • To elicit BK currents, apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).

    • Record the resulting outward currents.

  • This compound Application:

    • After obtaining a stable baseline recording of BK currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM).

    • Continue recording the currents during and after this compound application to observe the inhibitory effect.

  • Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the this compound.

C. Inside-Out Patch Recording Protocol

  • Seal Formation: Form a giga-seal on the membrane of a neuron as described for whole-cell recording.

  • Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

  • Solution Exchange: Position the pipette tip in the stream of a multi-barrel perfusion system to allow for rapid exchange of solutions with different free calcium concentrations.

  • Data Acquisition:

    • Apply voltage steps to the patch to activate BK channels.

    • Record single-channel or macroscopic currents at various defined intracellular calcium concentrations.

  • This compound Application: Apply this compound directly to the intracellular face of the membrane patch via the perfusion system and record the resulting block of BK channel activity.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the outward current at each voltage step before, during, and after this compound application.

  • Quantification of Block: Calculate the percentage of current inhibition by this compound at each voltage step using the following formula: % Inhibition = (1 - (Ithis compound / IControl)) * 100

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the command voltage to generate I-V curves. Compare the I-V curves in the absence and presence of this compound.

  • Dose-Response Curve: If multiple concentrations of this compound are used, plot the percentage of inhibition as a function of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: this compound Inhibition of BK Channels

Condition This compound IC50 Reference
Channels Largely Closed~10 nM[6]
Near Maximal Open Probability~10 µM[6]
SERCA Inhibition5-50 µM[7]

Visualizations

Signaling Pathway of BK Channel Modulation

BK_Channel_Pathway Depolarization Membrane Depolarization BK_Channel BK Channel (KCNMA1) Depolarization->BK_Channel Activates Ca_Influx Ca2+ Influx (via VGCCs) Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca Intra_Ca->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Mediates Hyperpolarization Hyperpolarization/ Repolarization K_Efflux->Hyperpolarization This compound This compound This compound->BK_Channel Inhibits (Closed State)

Caption: BK channel activation by depolarization and calcium, and inhibition by this compound.

Experimental Workflow for Patch-Clamp Analysis

Experimental_Workflow Start Start: Prepare Cultured Neurons Setup Setup Patch-Clamp Rig and Solutions Start->Setup Patch Obtain Giga-seal and Whole-Cell/Inside-Out Configuration Setup->Patch Baseline Record Baseline BK Currents (Control) Patch->Baseline Apply_Pax Apply this compound via Perfusion Baseline->Apply_Pax Record_Pax Record BK Currents in Presence of this compound Apply_Pax->Record_Pax Washout Washout this compound Record_Pax->Washout Record_Wash Record BK Currents after Washout Washout->Record_Wash Analyze Analyze Data: - % Inhibition - I-V Curves - IC50 Record_Wash->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on BK channels via patch-clamp.

This compound Inhibition and Channel State Relationship

Logical_Relationship cluster_0 cluster_1 cluster_2 Open_Prob BK Channel Open Probability (Po) Pax_Affinity This compound Affinity Open_Prob->Pax_Affinity inversely proportional Inhibition This compound Inhibition Pax_Affinity->Inhibition directly proportional High_Po High Po (Depolarization, High Ca2+) Low_Affinity Low Affinity High_Po->Low_Affinity Low_Po Low Po (Hyperpolarization, Low Ca2+) High_Affinity High Affinity Low_Po->High_Affinity Weak_Block Weak Inhibition Low_Affinity->Weak_Block Strong_Block Strong Inhibition High_Affinity->Strong_Block

Caption: Inverse relationship between BK channel open probability and this compound inhibition.

References

Application Notes and Protocols: Isolating BK Channel Currents in Smooth Muscle Cells Using Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of paxilline, a potent and specific blocker, to isolate and characterize large-conductance Ca2+-activated K+ (BK) channel currents in smooth muscle cells. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of smooth muscle excitability and tone. Their activation leads to membrane hyperpolarization, which in turn causes relaxation of the smooth muscle. The study of BK channels is paramount in understanding physiological processes such as the regulation of blood pressure and gastrointestinal motility, and in the development of therapeutic agents for associated disorders.

This compound, a mycotoxin produced by Penicillium paxilli, is a highly selective inhibitor of BK channels.[1] It acts by binding preferentially to the closed state of the channel, thereby stabilizing it and reducing the probability of channel opening.[2][3] This property makes this compound an invaluable pharmacological tool for isolating BK channel currents from other ion channel currents in smooth muscle cells.

Quantitative Data Summary

The efficacy of this compound as a BK channel blocker is dependent on several factors, including membrane potential and intracellular calcium concentration, which influence the open probability of the channel. The following table summarizes the effective concentrations of this compound for blocking BK channels in smooth muscle cells under various experimental conditions.

Cell TypeThis compound ConcentrationIC50% InhibitionExperimental ConditionsReference
Rat Aortic Smooth Muscle100 nM~10 nM (closed state)>95%Inside-out patch, -80 mV holding potential, 10 µM or 300 µM intracellular Ca2+[2]
Rat Aortic Smooth Muscle10 µM~10 µM (open state)-Inside-out patch, conditions favoring high open probability[2][3]
General Smooth Muscle1 µM-HighUsed to validate BK channel currents[4]
Human Dermal Fibroblasts0.1 µM-SignificantWhole-cell patch clamp[5]

Experimental Protocols

Isolation of Smooth Muscle Cells

A consistent and reliable method for isolating single smooth muscle cells is critical for high-quality electrophysiological recordings. The following protocol is adapted for the isolation of vascular smooth muscle cells from murine aorta.

Reagents and Materials:

  • Collagenase Type II

  • Elastase

  • Soybean Trypsin Inhibitor

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin

  • Sterile dissection tools

  • 37°C incubator with 5% CO2

Procedure:

  • Euthanize the mouse according to approved institutional protocols and sterilize the thoracic region with 70% ethanol.

  • Carefully dissect the thoracic aorta and place it in cold HBSS.

  • Clean the aorta of surrounding connective and adipose tissue under a dissecting microscope.

  • Cut the aorta into small rings (1-2 mm).

  • Transfer the aortic rings to a tube containing a digestion solution of Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.5 mg/mL) in HBSS.

  • Incubate at 37°C for 30-60 minutes with gentle agitation. The incubation time may need to be optimized depending on the specific enzyme activity and tissue.

  • Terminate the digestion by adding an equal volume of DMEM/F12 medium containing 10% FBS. The serum proteins will inhibit the enzymatic activity.

  • Gently triturate the tissue fragments with a wide-bore pipette to release single smooth muscle cells.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh DMEM/F12 medium and plate the cells on glass coverslips for electrophysiological recording. Allow cells to adhere for at least 2-4 hours before use.

Whole-Cell Patch-Clamp Recording of BK Channel Currents

This protocol describes the whole-cell patch-clamp technique to record macroscopic BK channel currents from isolated smooth muscle cells.

Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH. Free Ca2+ can be buffered to a desired concentration (e.g., using a Ca-EGTA buffer calculator).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Procedure:

  • Place a coverslip with adherent smooth muscle cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking smooth muscle cell (spindle-shaped) with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • To elicit BK channel currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).

  • Record the resulting outward currents.

  • To isolate the BK channel component, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).

  • Repeat the voltage-step protocol. The this compound-sensitive current, which represents the BK channel current, is obtained by subtracting the currents recorded in the presence of this compound from the control currents.

Visualizations

Signaling Pathway of BK Channels in Smooth Muscle Cells

The following diagram illustrates the signaling pathway leading to the activation of BK channels in smooth muscle cells and the inhibitory action of this compound.

BK_Channel_Signaling cluster_0 Smooth Muscle Cell Ca_Source Ca2+ Influx / SR Release Ca_Sparks Ca2+ Sparks Ca_Source->Ca_Sparks Ca_Concentration ↑ Intracellular [Ca2+] Ca_Sparks->Ca_Concentration BK_Channel BK Channel Ca_Concentration->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation This compound This compound This compound->BK_Channel Inhibits (Closed State)

Caption: Signaling pathway of BK channel activation in smooth muscle and this compound inhibition.

Experimental Workflow for Isolating BK Channel Currents

The diagram below outlines the key steps in the experimental workflow for isolating BK channel currents using this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation 1. Isolate Smooth Muscle Cells Plating 2. Plate Cells on Coverslips Isolation->Plating Whole_Cell 3. Establish Whole-Cell Configuration Plating->Whole_Cell Control_Recording 4. Record Control Currents (Voltage Steps) Whole_Cell->Control_Recording Paxilline_Application 5. Apply this compound Control_Recording->Paxilline_Application Paxilline_Recording 6. Record Currents in Presence of this compound Paxilline_Application->Paxilline_Recording Subtraction 7. Subtract Currents to Isolate BK Component Paxilline_Recording->Subtraction Analysis 8. Analyze BK Channel Properties Subtraction->Analysis

Caption: Workflow for isolating BK channel currents using this compound.

References

Application Notes and Protocols for Studying Synaptic Transmission with Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent and specific blocker of the large-conductance Ca2+-activated potassium (BK) channels. These channels are crucial regulators of neuronal excitability and synaptic transmission. By modulating neuronal repolarization and influencing neurotransmitter release, BK channels play a significant role in shaping synaptic plasticity. This compound, by inhibiting BK channel function, serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of these channels in synaptic processes.

These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies to elucidate the contribution of BK channels to synaptic transmission. The detailed protocols and data presented herein are intended to assist researchers in designing and executing experiments to explore the impact of BK channel modulation on neuronal and synaptic function.

Mechanism of Action

This compound exerts its inhibitory effect on BK channels through a state-dependent blocking mechanism. It preferentially binds to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[1][2] This leads to a reduction in the outward potassium current that would normally hyperpolarize the membrane, resulting in a prolongation of the action potential and an increase in neurotransmitter release at the presynaptic terminal. The IC50 for this compound inhibition of BK channels can vary from approximately 10 nM to 10 µM, depending on the open probability of the channel.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various synaptic and neuronal parameters as reported in the literature. This data can be used as a reference for experimental design and data interpretation.

ParameterPreparationThis compound ConcentrationObserved EffectReference
Synaptic Transmission
Paired-Pulse Ratio (PPR)Hippocampal Slices (CA3-CA3)10 µMSignificant reduction from 1.26 to 1.03[5]
Excitatory Postsynaptic Current (EPSC) AmplitudeHippocampal Slices (CA3-CA3)10 µM50% increase in the first EPSC, 16% increase in the second EPSC[5]
Synaptic Success RateHippocampal Slices (CA3-CA3)10 µMIncrease from 75% to 87% for the first response and 81% to 95% for the second response[5]
Field Excitatory Postsynaptic Potential (fEPSP)Hippocampal Slices10 µMEnhanced frequency facilitation[6]
Neuronal Excitability
Action Potential Half-WidthLateral Amygdala Neurons10 µMSignificant increase from 1.1 ms to 1.4 ms[7]
Action Potential Half-WidthMedial Prefrontal Cortex Pyramidal Neurons10 µMBroadening of action potentials[8]
Afterhyperpolarization (AHP)Substantia Nigra Dopaminergic Neurons300 nMIncreased by an average of -2.6 mV[4]
Firing FrequencyDentate Gyrus Granule CellsNot SpecifiedReduced firing frequency in β4-/- cells[9]
Channel Properties
BK Channel Inhibition (IC50)Oocytes expressing hSlo channels1 µM - 1 mM internal Ca2+IC50 increases with higher internal Ca2+ concentrations[10]
BK Channel Inhibition (IC50)Excised PatchesVaries with Po~10 nM when channels are mostly closed, ~10 µM as maximal Po is approached[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 20 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in 100% DMSO.[11]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[11]

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate physiological solution (e.g., artificial cerebrospinal fluid). It is recommended to use the diluted solution within 4 hours of preparation.[11]

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is adapted for studying the effects of this compound on synaptic transmission in acute brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus, amygdala)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Perfusion system

  • This compound stock solution

aCSF Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[12] Bubble with 95% O2 / 5% CO2.

Intracellular Solution Composition (K-Gluconate based, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[12]

Protocol:

  • Prepare acute brain slices according to standard laboratory procedures.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[13]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[13]

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline synaptic activity. For evoked responses, use a stimulating electrode placed in the afferent pathway.

    • To measure paired-pulse ratio (PPR), deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval).[1]

  • Bath apply this compound at the desired concentration by adding it to the perfusion aCSF.

  • Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).

  • Record synaptic activity in the presence of this compound.

  • To assess washout, perfuse the slice with drug-free aCSF.

Data Analysis:

  • Measure the amplitude of evoked EPSCs or IPSCs.

  • Calculate the paired-pulse ratio (PPR = Amplitude of 2nd PSC / Amplitude of 1st PSC). A decrease in PPR is indicative of an increased probability of neurotransmitter release.

  • Analyze changes in the frequency and amplitude of spontaneous or miniature postsynaptic currents.

  • Measure action potential parameters such as half-width and afterhyperpolarization amplitude.

Inside-Out Patch-Clamp for Studying Direct Channel Blockade

This protocol allows for the direct application of this compound to the intracellular face of the membrane patch to study its effect on single BK channels.

Materials:

  • Cells expressing BK channels (e.g., Xenopus oocytes, cultured cell lines)

  • Pipette solution (extracellular)

  • Bath solution (intracellular) with varying Ca2+ concentrations

  • Patch-clamp rig

  • This compound stock solution

Pipette Solution (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, and 2 MgCl2, pH 7.0.[11]

Bath Solution (in mM): 140 K-methanesulfonate, 20 KOH, and 10 HEPES, with pH adjusted to 7.0. Ca2+ concentration can be varied (e.g., 10 µM, 300 µM) using appropriate Ca2+ buffers like HEDTA or EGTA.[11]

Protocol:

  • Establish a gigaohm seal on the cell membrane in the cell-attached configuration.

  • Excise the patch to obtain an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Record single-channel currents at various holding potentials (e.g., -80 mV to +80 mV) to determine the baseline open probability (Po) of the BK channels.[11]

  • Perfuse the patch with a bath solution containing the desired concentration of this compound.

  • Record single-channel activity in the presence of this compound to observe the block.

  • The effect of this compound can be studied at different membrane potentials and intracellular Ca2+ concentrations to investigate the state-dependence of the block.[10][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_pax Prepare this compound Stock Solution (20 mM in DMSO) apply_pax Bath Apply this compound prep_pax->apply_pax prep_slice Prepare Acute Brain Slices setup Setup Patch-Clamp Rig and Perfuse Slice with aCSF prep_slice->setup prep_solutions Prepare aCSF and Internal Solution prep_solutions->setup record_baseline Establish Whole-Cell Recording and Record Baseline Activity setup->record_baseline record_baseline->apply_pax analyze_psc Analyze Postsynaptic Currents (Amplitude, PPR) record_baseline->analyze_psc analyze_ap Analyze Action Potential Parameters record_baseline->analyze_ap record_pax Record Activity in Presence of this compound apply_pax->record_pax washout Washout with aCSF record_pax->washout record_pax->analyze_psc record_pax->analyze_ap washout->analyze_psc washout->analyze_ap compare Compare Baseline vs. This compound vs. Washout analyze_psc->compare analyze_ap->compare

Caption: Experimental workflow for studying synaptic transmission with this compound.

Caption: Signaling pathway of this compound's effect on presynaptic neurotransmitter release.

References

Application Note: High-Throughput Screening for BK Channel Modulators Using Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels, also known as Maxi-K or KCa1.1 channels, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their dysfunction is implicated in various pathological conditions, making them a prime target for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel BK channel modulators from large compound libraries. Paxilline, a potent and specific BK channel inhibitor, serves as an invaluable tool compound in these screening campaigns.[2][3] This application note provides detailed protocols and data presentation guidelines for the use of this compound in HTS assays designed to discover novel BK channel modulators.

This compound is a mycotoxin that acts as a potent inhibitor of BK channels.[2][4] Its mechanism of action is state-dependent, showing a much higher affinity for the closed conformation of the channel.[2][4] This property is critical when designing and interpreting HTS assays. The IC50 of this compound can vary significantly, from approximately 10 nM when the channel is predominantly closed to around 10 µM when the channel's open probability is high.[2]

Principle of the Assay

This application note focuses on a fluorescence-based thallium flux assay, a common and robust method for HTS of potassium channels. The assay relies on the principle that BK channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into cells expressing BK channels. Upon channel opening, Tl⁺ flows into the cell, causing an increase in fluorescence. Activators will enhance this signal, while inhibitors will reduce it. This compound is used as a reference inhibitor to define the maximal inhibition of the BK channel-mediated signal.

Data Presentation

Quantitative data from screening and pharmacological validation should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Pharmacological Properties of this compound on BK Channels

ParameterValueConditionsReference
IC50 (Closed State) ~10 nMLow open probability[2]
IC50 (Open State) ~10 µMHigh open probability[2]
Binding Affinity (Ki) 1.9 nMα-subunit expressing oocytes
Mechanism of Action Closed-channel blockerAllosteric modulation[2][4]

Table 2: Example HTS Assay Performance Metrics

ParameterValueDescription
Z'-Factor ≥ 0.5A measure of assay quality, comparing the signal window between positive and negative controls to their variability.[5][6]
Signal Window (S/B) ≥ 5The ratio of the mean signal of the high control (e.g., agonist) to the mean signal of the low control (e.g., vehicle).
This compound IC50 (Assay) 25 nMDetermined under specific assay conditions (e.g., low depolarizing stimulus).

Experimental Protocols

Cell Line and Culture Conditions

A stable cell line expressing the human α-subunit of the BK channel (hSlo1) is recommended. HEK293 or CHO cells are suitable hosts. Cells should be cultured in the appropriate medium supplemented with antibiotics for selection and maintenance of channel expression.

Protocol 1: Thallium Flux Assay for BK Channel Inhibitors

This protocol is designed to identify compounds that inhibit BK channel activity. A sub-maximal concentration of a BK channel opener (e.g., NS1619) or a depolarizing stimulus is used to elicit a consistent Tl⁺ flux.

Materials:

  • HEK293 cells stably expressing hSlo1

  • Black, clear-bottom 384-well microplates

  • Thallium-sensitive dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulus Buffer: Assay Buffer containing a BK channel opener (e.g., 10 µM NS1619) and thallium sulfate.

  • This compound (positive control)

  • Test compounds

Procedure:

  • Cell Plating: Seed the HEK293-hSlo1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 60-90 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound (e.g., from 1 µM to 0.1 nM) and test compounds in Assay Buffer.

    • Add the compound solutions to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence for 10-20 seconds.

    • Add the Stimulus Buffer to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence signal every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximally inhibiting concentration of this compound (100% inhibition).

    • Generate concentration-response curves and calculate IC50 values for active compounds.

Protocol 2: Thallium Flux Assay for BK Channel Activators

This protocol is designed to identify compounds that enhance BK channel activity. A low concentration of a depolarizing stimulus (e.g., elevated extracellular K⁺) is used to establish a baseline Tl⁺ flux that can be potentiated by activators.

Materials:

  • Same as Protocol 1.

  • Stimulus Buffer: Assay Buffer containing a sub-maximal depolarizing concentration of K⁺ (e.g., 15 mM KCl) and thallium sulfate.

  • A known BK channel opener (e.g., NS1619) as a positive control.

  • This compound (for counter-screening).

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and a known BK channel opener (positive control) in Assay Buffer.

    • Add the compound solutions to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement: Follow step 4 from Protocol 1, using the Stimulus Buffer with a sub-maximal K⁺ concentration.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (basal activity) and the maximal response induced by the positive control opener.

    • Generate concentration-response curves and calculate EC50 values for active compounds.

  • Counter-Screening: Confirmed activators should be tested in the presence of a high concentration of this compound (e.g., 1 µM) to ensure their activity is mediated through BK channels.

Visualizations

Signaling Pathway and Assay Principle

BK_Channel_HTS cluster_cell Cell cluster_extracellular Extracellular BK_Channel BK Channel Dye Tl+-sensitive Dye (Low Fluorescence) Dye_Active Tl+-sensitive Dye (High Fluorescence) BK_Channel->Dye_Active causes Tl_ion Tl+ Tl_ion->BK_Channel Influx Activator Activator Activator->BK_Channel Opens Inhibitor Inhibitor (this compound) Inhibitor->BK_Channel Blocks Depolarization Depolarization (e.g., High K+) Depolarization->BK_Channel Opens

Caption: Principle of the thallium flux assay for BK channel modulators.

Experimental Workflow for HTS

HTS_Workflow Start Start Cell_Culture Seed HEK293-hSlo1 cells in 384-well plates Start->Cell_Culture Dye_Loading Load cells with Tl+-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add test compounds, This compound (control), and vehicle Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Measurement Measure fluorescence change upon Tl+ addition Incubation->Measurement Data_Analysis Analyze data: Calculate rates, normalize Measurement->Data_Analysis Hit_Identification Identify Hits (Inhibitors or Activators) Data_Analysis->Hit_Identification Confirmation Confirm hits with concentration-response curves Hit_Identification->Confirmation Counter_Screen Counter-screen activators with this compound Confirmation->Counter_Screen End End Counter_Screen->End

Caption: High-throughput screening workflow for identifying BK channel modulators.

Logical Relationship of Controls in HTS

HTS_Controls cluster_inhibitor_screen Inhibitor Screen cluster_activator_screen Activator Screen Assay_Goal Identify BK Channel Modulators Neg_Ctrl_I Negative Control (Vehicle + Activator) = 0% Inhibition Assay_Goal->Neg_Ctrl_I Pos_Ctrl_I Positive Control (this compound + Activator) = 100% Inhibition Assay_Goal->Pos_Ctrl_I Neg_Ctrl_A Negative Control (Vehicle) = Basal Activity Assay_Goal->Neg_Ctrl_A Pos_Ctrl_A Positive Control (Known Activator) = Max Activity Assay_Goal->Pos_Ctrl_A

Caption: Role of controls, including this compound, in HTS for BK channel modulators.

References

Application Notes and Protocols for Paxilline Washout in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective washout of paxilline in electrophysiology experiments. This compound, a potent and specific blocker of large-conductance calcium-activated potassium (BK) channels, is a valuable tool for studying the physiological roles of these channels.[1][2][3] Complete and efficient washout of this compound is crucial for confirming the specificity of its effects and for the successful execution of subsequent experimental protocols.

Mechanism of this compound Action and Implications for Washout

This compound exhibits a state-dependent block of BK channels, binding with significantly higher affinity to the closed state of the channel.[1][2] This inhibition is inversely proportional to the channel's open probability (Po).[1][2][4] Consequently, conditions that promote channel opening, such as membrane depolarization or elevated intracellular calcium concentrations, can facilitate the unbinding of this compound and enhance the efficiency of its washout.[2][4][5][6] The onset of the block and its reversal upon washout are relatively slow processes, typically occurring over tens of seconds.[6]

The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the open probability of the BK channel, ranging from approximately 10 nM when the channels are predominantly closed to around 10 µM when the channels are maximally open.[1][6]

Key Considerations for this compound Washout

Several factors can influence the effectiveness of this compound washout:

  • Perfusion Rate: A continuous and rapid perfusion of the this compound-free external solution is essential to maintain a steep concentration gradient, driving the dissociation of the drug from its binding site.

  • Duration of Washout: Due to the relatively slow off-rate of this compound, a sufficient duration of washout is critical to ensure complete recovery of channel function.

  • Membrane Potential: Holding the membrane potential at a depolarized level can increase the open probability of BK channels, thereby accelerating the unbinding of this compound.

  • Intracellular Calcium: Increasing the intracellular calcium concentration will also promote the open state of BK channels and aid in a more rapid washout.

Experimental Protocols

Below are detailed protocols for performing this compound washout in both whole-cell and excised patch configurations.

Protocol 1: this compound Washout in Whole-Cell Patch-Clamp Recordings

This protocol is suitable for studying the effects of this compound on native or expressed BK channels in intact cells.

Materials:

  • Standard external and internal solutions for whole-cell recording.

  • This compound stock solution (e.g., 20 mM in DMSO).[1][6]

  • Perfusion system capable of rapid solution exchange.

Procedure:

  • Establish a stable whole-cell recording: Obtain a high-resistance seal and establish the whole-cell configuration. Allow the cell to stabilize for several minutes before applying any drugs.

  • Record baseline BK channel activity: Elicit BK currents using an appropriate voltage protocol (e.g., voltage steps or ramps). Record stable baseline currents for at least 3-5 minutes.

  • Apply this compound: Perfuse the cell with the external solution containing the desired concentration of this compound. Monitor the inhibition of the BK current until a steady-state block is achieved.

  • Initiate washout: Switch the perfusion to the this compound-free external solution. Maintain a constant and efficient flow rate.

  • Monitor recovery: Continuously monitor the recovery of the BK current using the same voltage protocol as for baseline recordings.

  • Facilitate washout (Optional): To accelerate recovery, consider holding the membrane potential at a more depolarized level (e.g., 0 mV or +20 mV) between voltage-clamp acquisitions.

  • Confirm full recovery: Continue the washout until the current amplitude returns to the pre-paxilline baseline level. This may take several minutes.

Protocol 2: this compound Washout in Excised Inside-Out Patch Recordings

This configuration allows for precise control of the intracellular solution and is ideal for studying the direct interaction of this compound with the BK channel.

Materials:

  • Standard external and internal (bath) solutions for inside-out patch recording.

  • This compound stock solution.

  • Fast solution exchange perfusion system.

Procedure:

  • Establish a stable inside-out patch: After forming a gigaseal in the cell-attached mode, excise the patch into a bath containing the internal solution.

  • Record baseline single-channel or macroscopic currents: Record channel activity at a given membrane potential and calcium concentration.

  • Apply this compound: Perfuse the patch with the internal solution containing this compound. Observe the block of channel activity.

  • Initiate washout: Switch the perfusion to the this compound-free internal solution.

  • Promote channel opening to accelerate washout: To facilitate the unbinding of this compound, apply depolarizing voltage steps or increase the calcium concentration in the bath solution. This will increase the channel's open probability.[2][5][6] For example, stepping the membrane potential to +80 mV can significantly relieve the block even in the presence of this compound.[2][5]

  • Monitor recovery: Continuously record channel activity to monitor the return to baseline levels.

  • Confirm full recovery: Ensure that the channel open probability or macroscopic current amplitude has returned to the pre-drug level. A washout duration of 60 seconds has been shown to be effective in some experimental conditions.[5]

Data Presentation

The following tables summarize typical quantitative data related to this compound application and washout.

Table 1: this compound Concentrations and IC50 Values

Experimental Condition (Channel State)Typical this compound ConcentrationApproximate IC50Reference(s)
Channels Largely Closed10 nM - 100 nM~10 nM[1][6]
Intermediate Open Probability100 nM - 1 µMVaries with Po[7]
Channels Maximally Open1 µM - 10 µM~10 µM[1][6]

Table 2: Time Constants for this compound Block and Washout

ProcessExperimental ConditionsApproximate Time Constant (τ)Reference(s)
Onset of Block100 nM this compound, -80 mV holding potential9.6 ± 1.1 s[6]
Recovery from Block (Washout)100 nM this compound, depolarized potentialTens of seconds[6]

Visualizing the Experimental Workflow and this compound's Mechanism

The following diagrams illustrate the key processes involved in a this compound washout experiment and the mechanism of its action.

Paxilline_Washout_Workflow cluster_protocol Experimental Protocol A 1. Establish Stable Electrophysiological Recording B 2. Record Baseline BK Channel Activity A->B C 3. Apply this compound (Induce Block) B->C D 4. Initiate Washout (this compound-Free Solution) C->D E 5. Monitor Recovery of BK Channel Activity D->E F 6. Confirm Full Recovery (Return to Baseline) E->F

Caption: A typical experimental workflow for a this compound washout experiment.

Paxilline_Mechanism cluster_channel_states BK Channel States Closed Closed State Open Open State Closed->Open Activation (Depolarization, Ca²⁺) This compound This compound Closed->this compound Dissociation (Washout) Facilitated by Channel Opening Open->Closed Deactivation This compound->Closed High Affinity Binding (Block) This compound->Open Low Affinity Binding

Caption: this compound's state-dependent block of the BK channel.

References

Application Notes and Protocols: Measuring the Effect of Paxilline on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of paxilline on intracellular calcium ([Ca2+]) levels. This compound is a potent inhibitor of large-conductance Ca2+-activated potassium (BK) channels and has also been shown to affect other cellular mechanisms that regulate [Ca2+]i homeostasis. Understanding these effects is crucial for research in neuroscience, pharmacology, and drug development.

Introduction

This compound is an indole diterpene mycotoxin that acts as a high-affinity blocker of BK channels.[1][2] These channels are key regulators of neuronal excitability, smooth muscle tone, and other physiological processes. By blocking BK channels, this compound can lead to membrane depolarization and subsequent activation of voltage-gated calcium channels, resulting in an influx of extracellular Ca2+. Furthermore, studies have revealed that this compound can directly influence intracellular Ca2+ stores. Specifically, blockade of BK channels located on the nuclear envelope by the membrane-permeable this compound can trigger the release of Ca2+ from these stores into the nucleoplasm.[3] this compound has also been reported to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which would lead to a sustained elevation of cytosolic Ca2+ by preventing its reuptake into the endoplasmic reticulum.[1][4]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism for altering intracellular calcium levels involves its interaction with BK channels and potentially SERCA pumps. The following diagrams illustrate the key signaling pathways.

Paxilline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Ca2+ Extracellular Ca2+ VGCC Voltage-Gated Ca2+ Channel Extracellular Ca2+->VGCC Influx Cytosolic Ca2+ Cytosolic Ca2+ VGCC->Cytosolic Ca2+ Increases BK_pm Plasma Membrane BK Channel BK_pm->VGCC Depolarization leads to opening of SERCA SERCA Cytosolic Ca2+->SERCA Uptake This compound This compound This compound->BK_pm Inhibits This compound->SERCA Inhibits ER Ca2+ ER Ca2+ SERCA->ER Ca2+ Sequesters

Caption: this compound's effect on plasma membrane channels and cytosolic calcium.

Paxilline_Nuclear_Signaling cluster_nucleus Nucleus cluster_ne Nuclear Envelope cluster_cytosol_n Cytosol Nucleoplasmic Ca2+ Nucleoplasmic Ca2+ BK_n Nuclear BK Channel NE Ca2+ Store NE Ca2+ Store BK_n->NE Ca2+ Store Modulates Release from NE Ca2+ Store->Nucleoplasmic Ca2+ Release Paxilline_n This compound Paxilline_n->BK_n Inhibits

Caption: this compound's effect on nuclear calcium signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects from various studies.

ParameterValueCell Type/SystemReference
BK Channel Inhibition
Ki1.9 nMα-subunit of maxi-K channel in excised membrane patches
IC50~10 nMHigh-conductance Ca2+-activated K+ (BK) channels[2]
IC5010 nM (channels largely closed) to ~10 µM (maximal Po)BK channels[5][6]
SERCA Inhibition
IC505 - 50 µMSarco/endoplasmic reticulum Ca2+-ATPase (SERCA)[1][4]
Effect on Nuclear Ca2+
This compound-induced ΔF/F0 (Fluo-4/AM)0.29 ± 0.03Wild-type hippocampal neurons[3]
This compound-induced ΔF/F0 (Fluo-4/AM)0.01 ± 0.02Kcnma1-/- hippocampal neurons[3]
This compound-induced ΔF/F0 (Fluo-4/dextran)0.33 ± 0.04Wild-type hippocampal neurons[3]
This compound-induced ΔF/F0 (Fluo-4/dextran)0.03 ± 0.02Kcnma1-/- hippocampal neurons[3]

Experimental Protocols

Protocol 1: Measurement of Cytosolic Ca2+ Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured cells upon application of this compound.

Materials:

  • Cultured cells (e.g., HEK293, primary neurons, smooth muscle cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • This compound stock solution (in DMSO)

  • Ionomycin

  • EGTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.[7]

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Baseline Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a few minutes.[7]

  • This compound Application:

    • Prepare dilutions of this compound in HBSS from the stock solution.

    • Add the this compound solution to the wells to achieve the desired final concentrations.

  • Data Acquisition:

    • Immediately begin recording the fluorescence ratio (F340/F380) over time.

  • Calibration:

    • At the end of the experiment, add ionomycin (a calcium ionophore, e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, add EGTA (a calcium chelator, e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

      • Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM)

      • R is the experimental fluorescence ratio

      • Rmin and Rmax are the minimum and maximum ratios

      • Sf2/Sb2 is the ratio of fluorescence of free to Ca2+-bound Fura-2 at 380 nm excitation.

Fura2_Protocol_Workflow A Seed cells in 96-well plate B Load cells with Fura-2 AM A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence (F340/F380) C->D E Add this compound D->E F Record fluorescence changes over time E->F G Calibrate with Ionomycin (Rmax) and EGTA (Rmin) F->G H Calculate [Ca2+]i G->H

Caption: Workflow for measuring cytosolic Ca2+ with Fura-2 AM.

Protocol 2: Measurement of Nuclear Ca2+ Using Fluo-4 AM and Confocal Microscopy

This protocol is designed to specifically measure changes in nuclear calcium concentration, a key effect of this compound's action on nuclear BK channels.[3]

Materials:

  • Cultured hippocampal neurons or other suitable cell type

  • Fluo-4 AM

  • Pluronic F-127

  • Artificial cerebrospinal fluid (aCSF) or appropriate buffer

  • This compound stock solution (in DMSO)

  • Thapsigargin (optional, for depleting ER stores)

  • Confocal microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation: Culture neurons on glass-bottom dishes suitable for confocal microscopy.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in aCSF).

    • Incubate the cells with the loading solution for 30 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells three times with aCSF to remove extracellular dye.

    • Allow cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Imaging Setup:

    • Mount the dish on the confocal microscope stage.

    • Identify a field of view with healthy cells.

    • Set the imaging parameters for Fluo-4 (e.g., excitation at 488 nm, emission at 500-550 nm).

    • Define a region of interest (ROI) within the nucleus of one or more cells.

  • Baseline Imaging:

    • Acquire a time-lapse series of images to establish a stable baseline fluorescence intensity within the nuclear ROI.

  • This compound Application:

    • Carefully add this compound solution to the dish to reach the desired final concentration.

  • Post-Treatment Imaging:

    • Continue the time-lapse imaging to record the change in nuclear fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the nuclear ROI for each time point.

    • Express the change in fluorescence as ΔF/F0, where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.

Fluo4_Protocol_Workflow A Culture neurons on glass-bottom dish B Load cells with Fluo-4 AM A->B C Wash and de-esterify B->C D Mount on confocal microscope and define nuclear ROI C->D E Acquire baseline time-lapse images D->E F Apply this compound E->F G Continue time-lapse imaging F->G H Analyze nuclear fluorescence change (ΔF/F0) G->H

Caption: Workflow for measuring nuclear Ca2+ with Fluo-4 AM.

Concluding Remarks

The provided protocols offer robust methods for elucidating the impact of this compound on intracellular calcium dynamics. Researchers should consider the specific cellular context and potential off-target effects of this compound when interpreting their results. For instance, at higher concentrations, this compound's inhibition of SERCA may contribute significantly to the observed changes in cytosolic calcium.[1][4] Discriminating between the effects on plasma membrane BK channels, nuclear BK channels, and SERCA may require the use of additional pharmacological tools, such as the membrane-impermeant BK channel blocker Iberiotoxin, or genetic approaches like siRNA-mediated knockdown of specific channels.[3] These detailed application notes and protocols provide a solid foundation for investigating the complex interplay between this compound and intracellular calcium signaling.

References

Application Notes and Protocols: Utilizing Paxilline to Elucidate the Role of BK Channels in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as KCa1.1, Slo1, or Maxi-K channels, are key regulators of neuronal excitability, smooth muscle tone, and cellular proliferation. Their dysfunction has been implicated in a variety of pathological conditions, including epilepsy, bladder overactivity, and cancer. Paxilline, a potent and specific inhibitor of BK channels, serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of these channels. This document provides detailed application notes and protocols for the use of this compound in studying BK channels in various disease models.

This compound is a mycotoxin that acts as a reversible, high-affinity blocker of BK channels.[1] Its mechanism of action involves binding to the closed state of the channel, thereby stabilizing it in a non-conducting conformation.[2][3][4] The potency of this compound is dependent on the channel's open probability; it exhibits higher affinity for closed channels, with IC50 values in the nanomolar range under conditions of low channel activity.[3]

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on BK channels have been quantified across various experimental conditions. The following tables summarize key quantitative data for easy comparison.

ParameterValueCell Type/TissueExperimental ConditionsReference(s)
IC50 ~10 nMNot specifiedChannels are predominantly closed[3]
~10 µMNot specifiedMaximal channel open probability[3]
Ki 1.9 nMOocytes expressing α-subunitNot specified[1]
Inhibition >95% at 100 nMNot specifiedLow channel open probability[2]

Table 1: In Vitro Inhibition of BK Channels by this compound

| Disease Model | Animal Model | this compound Dosage | Route of Administration | Observed Effect | Reference(s) | |---|---|---|---|---| | Epilepsy | Picrotoxin-treated mice | 2.2 and 4.4 µg/kg | Intraperitoneal (i.p.) | Elimination of tonic-clonic seizures |[5] | | | Pentylenetetrazole-injected animals | Not specified | Intraperitoneal (i.p.) | Reduced seizure duration and intensity |[6] | | Cognitive Dysfunction | Thalidomide-induced C57BL/6 mice | 3 µg/kg | Intraperitoneal (i.p.) | Restoration of synaptic function and improved cognitive impairment |[7] |

Table 2: In Vivo Efficacy of this compound in Disease Models

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving BK channels and general experimental workflows for studying their function using this compound.

Signaling Pathways

BK_Channel_Signaling_Epilepsy cluster_neuron Neuron Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., Seizure) Increased_Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization Membrane Depolarization BK_Channel_Activation BK Channel Activation K_Efflux K+ Efflux Hyperpolarization Hyperpolarization/ Repolarization This compound This compound

BK_Channel_Signaling_Bladder cluster_smc Bladder Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Muscarinic_Receptor Muscarinic Receptor PLC_Activation PLC Activation IP3_Production IP3 Production SR_Ca_Release SR Ca2+ Release Increased_Ca Increased Intracellular Ca2+ BK_Channel_Activation BK Channel Activation K_Efflux K+ Efflux Hyperpolarization Hyperpolarization Relaxation Muscle Relaxation Contraction Muscle Contraction This compound This compound

BK_Channel_Signaling_Cancer cluster_cancer Cancer Cell BK_Channel BK Channel Membrane_Potential Membrane Potential Regulation Ca_Signaling Ca2+ Signaling Cell_Cycle_Progression Cell Cycle Progression Cell_Migration Cell Migration Proliferation Proliferation Invasion Invasion This compound This compound

Experimental Workflows

In_Vitro_Workflow Cell_Culture Cell Culture/ Tissue Preparation Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline BK Channel Activity Patch_Clamp->Baseline_Recording Paxilline_Application Apply this compound Baseline_Recording->Paxilline_Application Post_Paxilline_Recording Record BK Channel Activity Post-Paxilline Paxilline_Application->Post_Paxilline_Recording Data_Analysis Data Analysis (e.g., IC50 determination) Post_Paxilline_Recording->Data_Analysis

In_Vivo_Workflow Animal_Model Select Appropriate Animal Disease Model Paxilline_Prep Prepare this compound Solution for In Vivo Administration Animal_Model->Paxilline_Prep Administration Administer this compound (e.g., i.p. injection) Paxilline_Prep->Administration Behavioral_Testing Behavioral/Physiological Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection for Ex Vivo Analysis Administration->Tissue_Collection Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Tissue_Collection->Data_Analysis

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro and in vivo studies, it is crucial to prepare this compound stock solutions correctly to ensure accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).[8]

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C.[8][9] Prepared solutions are typically stable for at least one month when stored properly.[9]

Note: For final experimental concentrations, dilute the DMSO stock solution in the appropriate physiological buffer or vehicle. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol describes the use of this compound to block BK channels in excised membrane patches.

Materials:

  • Cells or tissue expressing BK channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • This compound stock solution (in DMSO)

  • Perfusion system

Protocol:

  • Prepare intracellular and extracellular solutions appropriate for recording potassium currents.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution.

  • Establish a gigaohm seal on the cell membrane and excise an inside-out or outside-out patch.

  • Record baseline BK channel activity by applying voltage steps or ramps.

  • Prepare the desired concentration of this compound by diluting the stock solution in the extracellular (for outside-out) or intracellular (for inside-out) solution.

  • Apply the this compound-containing solution to the patch via a perfusion system.[2]

  • Record BK channel activity in the presence of this compound. Allow sufficient time for the block to reach steady state.

  • Wash out the this compound with the control solution to assess the reversibility of the block.

  • Analyze the data to determine the extent of inhibition and, if applicable, the IC50 value.

In Vivo Administration of this compound in a Mouse Model of Epilepsy

This protocol is adapted from studies demonstrating the anticonvulsant effects of this compound.[5]

Materials:

  • C57BL/6 mice

  • Picrotoxin or Pentylenetetrazole for seizure induction

  • This compound stock solution (in DMSO)

  • Vehicle solution (e.g., 0.9% saline with a small percentage of DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Induce seizures in mice according to the established model (e.g., i.p. injection of a chemoconvulsant).

  • Prepare the this compound injection solution by diluting the stock solution in the vehicle to the desired final concentration (e.g., 2.2 or 4.4 µg/kg). A typical vehicle might be 0.05% DMSO in saline.[5]

  • Administer the this compound solution or vehicle control via i.p. injection.

  • Observe and score the animals for seizure activity (e.g., latency to seizure, duration, and severity) for a defined period post-injection.

  • At the end of the experiment, euthanize the animals and collect tissues for further analysis if required.

In Vitro Bladder Smooth Muscle Contractility Assay

This protocol outlines a method to assess the effect of this compound on the contractility of bladder smooth muscle strips.[10]

Materials:

  • Animal bladder (e.g., rat or guinea pig)

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Carbachol or KCl for inducing contraction

  • This compound stock solution (in DMSO)

Protocol:

  • Isolate the bladder and prepare longitudinal smooth muscle strips.

  • Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the strips to equilibrate under a resting tension.

  • Record baseline spontaneous contractile activity.

  • To induce contraction, add a contractile agent such as carbachol or KCl to the bath.

  • Once a stable contraction is achieved, add this compound to the bath at the desired concentration.

  • Record the changes in contractile force in the presence of this compound.

  • Wash out the drugs to allow the tissue to return to baseline.

  • Analyze the data to determine the effect of BK channel inhibition on bladder smooth muscle contractility.

In Vitro Cancer Cell Migration Assay (Wound Healing Assay)

This protocol describes how to use this compound to investigate the role of BK channels in cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Sterile pipette tips or a wound-healing insert

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Microscope with a camera

Protocol:

  • Seed the cancer cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash the cells with fresh medium to remove detached cells.

  • Add fresh medium containing either this compound at the desired concentration or vehicle (DMSO) as a control.

  • Capture images of the wound at time 0.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Capture images of the wound at the end of the incubation period.

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Conclusion

This compound is a powerful tool for dissecting the intricate roles of BK channels in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of epilepsy, bladder dysfunction, and cancer. By carefully designing and executing experiments with this potent BK channel inhibitor, scientists can further unravel the molecular mechanisms underlying these conditions and identify potential therapeutic targets.

References

A guide to data analysis of patch-clamp recordings with paxilline.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of patch-clamp recording data from experiments utilizing paxilline, a potent and specific blocker of large-conductance Ca2+- and voltage-activated K+ (BK) channels. Understanding the interaction of this compound with BK channels is crucial for studies in neuroscience, cardiovascular physiology, and pharmacology.

Introduction

This compound is a tremorogenic fungal alkaloid that acts as a highly specific inhibitor of BK channels.[1] Its mechanism of action is unique in that it preferentially binds to and stabilizes the closed conformation of the channel.[2][3] This closed-channel blocking mechanism means that the inhibitory effect of this compound is inversely dependent on the channel's open probability (Po).[2] Consequently, conditions that increase the open probability of BK channels, such as membrane depolarization and elevated intracellular calcium, will reduce the apparent potency of this compound.[2][4][5] This application note will detail the experimental protocols and data analysis techniques required to accurately characterize the effects of this compound on BK channels.

Mechanism of Action of this compound on BK Channels

This compound inhibits BK channels through an allosteric mechanism that favors the closed state of the channel.[3][6] It is not a classic open-channel blocker that physically occludes the pore. Instead, the binding of a single this compound molecule to the channel protein shifts the gating equilibrium towards the closed conformation.[6] This results in a decrease in the channel's open probability (NPo) without affecting the conductance of the open channel or the voltage-sensor equilibrium.[3][4] The affinity of this compound for the closed state is estimated to be over 500-fold greater than its affinity for the open state. This state-dependent inhibition is a critical factor to consider when designing experiments and analyzing data.

Experimental Protocols

Cell Preparation and Electrophysiology

Standard patch-clamp techniques are used to record BK channel activity from isolated cells or excised membrane patches. Whole-cell, inside-out, and outside-out patch configurations can be employed depending on the experimental goals.

Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, desired concentration of free Ca2+ (buffered with CaCl2), pH adjusted to 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH adjusted to 7.2 with KOH.

This compound Application:

This compound is a lipophilic molecule and should be dissolved in a suitable solvent like DMSO to create a stock solution.[7] The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects. This compound can be applied to the bath solution for whole-cell or outside-out recordings, or to the internal solution for inside-out recordings. Due to its mechanism, the time required for this compound to reach equilibrium block is dependent on the channel's gating, with the block being slower under conditions of high open probability.[6]

Key Experiments for Characterizing this compound Inhibition
  • Determining the IC50 of this compound:

    • Measure the steady-state inhibition of BK currents at various concentrations of this compound.

    • It is crucial to perform these measurements under conditions of low channel open probability to accurately determine the potency for the closed state. This can be achieved by holding the membrane potential at a negative value (e.g., -80 mV) and using a low intracellular Ca2+ concentration.[4][5]

    • The IC50 will shift to higher values as the open probability of the channel increases.[3][6]

  • Investigating the Voltage-Dependence of Block:

    • Construct conductance-voltage (G-V) relationships in the absence and presence of this compound.

    • To generate G-V curves, step the membrane potential to a range of depolarizing voltages from a negative holding potential.

    • This compound will cause a rightward shift in the G-V curve, indicating that a stronger depolarization is required to achieve the same level of channel activation.[8] However, the maximal conductance and the slope of the G-V curve are typically not affected.[2]

  • Assessing the State-Dependence of Block:

    • Vary the channel open probability by changing the holding potential and/or the intracellular Ca2+ concentration.[2][4]

    • Apply a fixed concentration of this compound and measure the degree of inhibition under these different conditions.

    • The results should demonstrate that the block is more pronounced at lower open probabilities.[2]

  • Measuring the Kinetics of Block and Unblock:

    • To measure the onset of block, apply this compound while holding the membrane at a potential where channels are predominantly closed. The current will decrease over time as this compound binds.[4][5]

    • To measure the recovery from block, wash out this compound while holding the membrane at a potential that favors channel opening. The current will gradually increase as this compound unbinds.[4]

Data Presentation

Quantitative Data Summary
ParameterDescriptionTypical Value/Observation with this compound
IC50 Concentration of this compound that causes 50% inhibition of the BK current.Highly dependent on channel open probability. Ranges from ~10 nM for closed channels to near 10 µM for maximally open channels.[3][6]
G-V Shift Change in the half-activation voltage (V1/2) of the conductance-voltage relationship.Causes a rightward shift in the G-V curve.[8]
Maximal Conductance (Gmax) The maximum conductance of the BK channels in the patch.Generally unaffected by this compound.[2]
Slope Factor (k) The steepness of the voltage-dependence of activation.Generally unaffected by this compound.[2]
On-rate (kon) The rate at which this compound binds to the closed channel.Can be determined by fitting the time course of current decay upon this compound application. The rate of inhibition of closed channels is linear up to 2 µM this compound with a slope of 2 × 10^6 M⁻¹s⁻¹.
Off-rate (koff) The rate at which this compound dissociates from the channel.Can be determined by fitting the time course of current recovery after washout of this compound.[4]

Data Analysis Workflow

The following diagram illustrates the typical workflow for analyzing patch-clamp data from experiments with this compound.

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation A Patch-Clamp Recording (Control) B This compound Application A->B C Patch-Clamp Recording (this compound) B->C D Leak Subtraction C->D E Current Measurement (Amplitude, NPo) D->E F G-V Curve Generation E->F G Kinetic Analysis (On/Off Rates) E->G H IC50 Determination E->H J Characterize Effect on Gating F->J I Quantify State-Dependent Block G->I H->I

Caption: Workflow for patch-clamp data analysis with this compound.

This compound Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the BK channel signaling pathway.

Caption: this compound stabilizes the closed state of the BK channel.

Conclusion

The analysis of patch-clamp data in the presence of this compound requires careful consideration of its state-dependent mechanism of action. By designing experiments that account for the influence of voltage and calcium on channel gating, researchers can accurately quantify the inhibitory effects of this compound and gain valuable insights into the function and pharmacology of BK channels. The protocols and analysis workflows presented in this guide provide a framework for conducting robust and reproducible studies with this important pharmacological tool.

References

Application Notes and Protocols: Assessing the Effect of Paxilline on Action Potential Waveforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent and specific blocker of the large-conductance Ca2+-activated potassium (BK) channels.[1][2][3][4][5][6][7][8][9] These channels play a crucial role in the repolarization phase of the action potential in various excitable cells, including neurons and muscle cells.[1][3] By inhibiting BK channels, this compound modulates the shape and duration of action potentials, making it a valuable tool for studying the physiological roles of these channels and for investigating potential therapeutic applications in conditions involving neuronal hyperexcitability or muscle disorders.

These application notes provide a detailed methodology for assessing the effects of this compound on action potential waveforms using patch-clamp electrophysiology.

Signaling Pathway of BK Channels in Action Potential Repolarization

BK channels are activated by a combination of membrane depolarization and an increase in intracellular calcium concentration ([Ca2+]i). During an action potential, the initial depolarization opens voltage-gated Ca2+ channels, leading to Ca2+ influx. This rise in [Ca2+]i, coupled with the membrane depolarization, activates BK channels. The opening of BK channels allows for the efflux of K+ ions, which contributes to the repolarization of the membrane, bringing the action potential to an end and shaping the afterhyperpolarization phase. This compound, by blocking these channels, prolongs the repolarization phase, leading to a broadening of the action potential.[1][3]

BK_Channel_Signaling cluster_membrane Cell Membrane AP Action Potential (Depolarization) CaV Voltage-gated Ca2+ Channels AP->CaV Opens BK BK Channel AP->BK Activates Ca_influx Ca2+ Influx CaV->Ca_influx Repolarization Membrane Repolarization BK->Repolarization K+ Efflux AP_Broadening Action Potential Broadening This compound This compound This compound->BK Blocks This compound->AP_Broadening Leads to Ca_influx->BK Activates

Caption: Signaling pathway of BK channel activation and this compound inhibition.

Experimental Protocols

The primary technique for assessing the effect of this compound on action potential waveforms is patch-clamp electrophysiology .[10][11][12] This can be performed in either whole-cell current-clamp or voltage-clamp mode on cultured cells or acute tissue slices.

Materials and Reagents
  • Cell Culture or Tissue Preparation: Neurons, cardiomyocytes, or other excitable cells of interest.

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (for pipette, in mM): e.g., 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Experimental Workflow

Experimental_Workflow A Prepare Cell Culture or Tissue Slice B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Action Potentials (Current-Clamp) B->C D Perfuse with This compound Solution C->D E Record Action Potentials in the Presence of this compound D->E F Washout with Control Solution E->F G Record Recovery Action Potentials F->G H Data Analysis: Compare Waveform Parameters G->H

Caption: Experimental workflow for assessing this compound's effect on action potentials.

Detailed Methodology
  • Preparation:

    • Prepare and mount the cell culture dish or tissue slice on the microscope stage.

    • Continuously perfuse with oxygenated external solution.

    • Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing a Whole-Cell Recording:

    • Approach a target cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Current-Clamp Recordings:

    • Switch the amplifier to current-clamp mode.

    • Record spontaneous action potentials or elicit them by injecting depolarizing current steps.

    • Establish a stable baseline recording of action potential waveforms for several minutes.

  • Application of this compound:

    • Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 100 nM to 10 µM).

    • Allow sufficient time for the drug to equilibrate and exert its effect (typically 5-10 minutes).

    • Record action potentials in the presence of this compound.

  • Washout and Recovery:

    • Perfuse with the control external solution to wash out the this compound.

    • Record action potentials during the washout period to assess the reversibility of the effect.

  • Data Analysis:

    • Measure and compare the following action potential parameters before, during, and after this compound application:

      • Action Potential Amplitude

      • Action Potential Duration (APD) at 50% and 90% repolarization (APD50, APD90)

      • Action Potential Half-Width

      • Afterhyperpolarization (AHP) amplitude and duration

      • Firing Frequency (for spontaneously active cells)

Data Presentation

The quantitative effects of this compound on action potential parameters should be summarized in a table for clear comparison.

ParameterControlThis compound (Concentration)% ChangeReference
Spike Half-Width (ms) 1.1 ± 0.041.4 ± 0.04 (10 µM)+27.3%[1]
Spike Half-Width (ms) 1.96 ± 0.102.62 ± 0.10 (300 nM)+33.7%[6]
Spike Duration (ms) 2.7 ± 0.13.1 ± 0.1 (10 µM)+14.8%[8]
Fast AHP (mV) 9.8 ± 17.2 ± 1 (10 µM)-26.5%[1]
Afterhyperpolarization (mV) -72.1 ± 0.8-74.7 ± 0.7 (300 nM)-3.6%[6]

Note: Values are presented as mean ± SEM. The specific cell types and experimental conditions can be found in the cited references.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on action potential waveforms. By using patch-clamp electrophysiology and carefully analyzing key parameters, researchers can gain valuable insights into the role of BK channels in cellular excitability and explore the potential of this compound as a pharmacological tool.

References

Troubleshooting & Optimization

How to avoid paxilline precipitation in artificial cerebrospinal fluid (aCSF).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid paxilline precipitation in artificial cerebrospinal fluid (aCSF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the aCSF solution?

A1: this compound is a lipophilic molecule with low solubility in aqueous solutions like aCSF.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final aCSF solution. This is often exacerbated by the introduction of a concentrated stock solution of this compound (usually in an organic solvent like DMSO) into the aqueous aCSF, causing the compound to crash out of solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2] Ethanol and dimethylformamide (DMF) can also be used.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in the aCSF?

A3: To avoid solvent effects on your biological preparation, it is crucial to keep the final concentration of DMSO in the aCSF as low as possible, typically below 0.1%. The exact tolerance will depend on your specific experimental preparation, and it is advisable to run a vehicle control with the same final DMSO concentration to account for any potential effects.

Q4: Can I store this compound-containing aCSF?

A4: It is not recommended to store aCSF containing this compound for extended periods.[1][3] It is best to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation and degradation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate upon adding this compound stock to aCSF The concentration of this compound in the final solution is too high. The final concentration of the organic solvent (e.g., DMSO) is too high, leading to buffer salt precipitation.Prepare a more dilute final working solution of this compound. Reduce the volume of the this compound stock solution added to the aCSF. Consider preparing a lower concentration stock solution. Ensure the final DMSO concentration is minimal (ideally <0.1%).
Cloudiness or turbidity in the aCSF after adding this compound Micro-precipitation is occurring, which may not be immediately visible as distinct particles.Filter the final this compound-aCSF solution through a 0.22 µm syringe filter before use. Prepare the solution fresh and use it immediately.
Loss of drug effect over the course of a long experiment This compound may be slowly precipitating out of the solution over time. The compound may be degrading in the aqueous environment.If possible, perfuse the experimental chamber continuously with freshly prepared this compound-aCSF. Protect the solution from light and maintain it at the appropriate temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 435.56 g/mol ), weigh out 4.36 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.[4][5]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution of this compound in aCSF

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Freshly prepared and oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF composition includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2.[6][7][8]

  • Micropipettes

Methodology:

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the this compound stock solution needed to achieve this final concentration. For example, to prepare 100 mL of a 10 µM this compound solution from a 10 mM stock, you would need 100 µL of the stock solution.

  • While continuously stirring or bubbling the aCSF, slowly add the calculated volume of the this compound stock solution to the aCSF. It is crucial to add the stock solution dropwise to a large volume of aCSF to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • If the solution appears clear, it is ready for use. It is recommended to use the solution immediately after preparation.[1][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~30 mg/mL[1][2]
Ethanol~10 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1][2]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application pax_powder This compound Powder stock_sol 10 mM this compound in DMSO pax_powder->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Final this compound Working Solution stock_sol->working_sol Add dropwise with stirring acsf aCSF acsf->working_sol Dilute Stock (e.g., 1:1000) application Perfusion/Application working_sol->application experiment Cellular/Tissue Preparation experiment->application

Caption: Experimental workflow for preparing and applying this compound in aCSF.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in aCSF? conc_high This compound concentration exceeds solubility start->conc_high Yes dmso_high DMSO concentration too high start->dmso_high Yes mixing_poor Inadequate mixing start->mixing_poor Yes no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No lower_conc Lower final This compound concentration conc_high->lower_conc lower_dmso Reduce final DMSO concentration dmso_high->lower_dmso improve_mixing Add stock dropwise to stirred aCSF mixing_poor->improve_mixing fresh_prep Prepare solution fresh lower_conc->fresh_prep lower_dmso->fresh_prep improve_mixing->fresh_prep

Caption: Troubleshooting logic for this compound precipitation in aCSF.

References

Addressing inconsistent or variable block of BK channels by paxilline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent or variable block of large-conductance Ca2+- and voltage-activated K+ (BK) channels by paxilline.

Troubleshooting Guides

Issue: Inconsistent or weak block of BK channels with this compound.

Possible Cause 1: High BK Channel Open Probability (Po)

This compound is a state-dependent blocker that preferentially binds to the closed state of BK channels.[1][2][3][4][5][6][7][8] If the experimental conditions favor a high open probability (Po) of the BK channels, the blocking effect of this compound will be significantly reduced.[1][3][5][8]

Troubleshooting Steps:

  • Review Experimental Conditions: Carefully examine the membrane potential and intracellular calcium concentration in your experiments. Conditions such as strong depolarization or high levels of intracellular Ca2+ will increase the Po of BK channels and reduce the apparent potency of this compound.[5][8][9]

  • Optimize Holding Potential: If possible, hold the membrane potential at a more negative value where the BK channels are predominantly in the closed state before applying this compound.[3][5]

  • Control Intracellular Calcium: Be mindful of the intracellular Ca2+ concentration. Higher Ca2+ levels will shift the voltage activation of BK channels to more negative potentials, increasing Po at a given voltage and thus reducing this compound's effectiveness.[5][9]

Logical Flow for Troubleshooting High Po:

start Inconsistent this compound Block check_po High BK Channel Open Probability (Po)? start->check_po review_vm Review Membrane Potential (Is it depolarized?) check_po->review_vm Yes review_ca Review Intracellular [Ca2+] (Is it high?) check_po->review_ca Yes optimize_vm Optimize Holding Potential (More negative) review_vm->optimize_vm control_ca Control/Lower Intracellular [Ca2+] review_ca->control_ca re_evaluate Re-evaluate this compound Block optimize_vm->re_evaluate control_ca->re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound block due to high BK channel open probability.

Possible Cause 2: Issues with this compound Solution

The chemical stability and handling of this compound can also contribute to experimental variability.

Troubleshooting Steps:

  • Fresh Solution Preparation: Prepare this compound solutions fresh on the day of the experiment.[5] Stock solutions in DMSO can be stored at -20°C, but working solutions should be made daily.[5]

  • Proper Storage: Store stock solutions of this compound at -20°C or -80°C to prevent degradation.[10][11][12]

  • Solubility: Ensure this compound is fully dissolved. Sonication may be required to aid dissolution in DMSO.[12] For in vivo or cell-based assays requiring different solvents, follow established protocols carefully.[10]

  • Adsorption to Surfaces: this compound is hydrophobic and can adsorb to plastic surfaces.[13] To minimize this, use glass pipettes and containers when preparing and handling this compound solutions.[13]

Frequently Asked Questions (FAQs)

Q1: Why does the IC50 of this compound for BK channels vary so much between different studies and even between my own experiments?

The IC50 of this compound is highly dependent on the open probability (Po) of the BK channel.[1][3][5] When the channels are mostly closed (low Po), the IC50 can be in the low nanomolar range (around 10 nM).[1][3][5] Conversely, when the channels are mostly open (high Po), the IC50 can increase to the micromolar range (near 10 µM).[1][3][5] This is because this compound binds with over 500-fold greater affinity to the closed conformation of the channel.[1][3][5] Therefore, any experimental parameter that influences Po, such as membrane voltage and intracellular calcium concentration, will directly impact the measured IC50.[5][9][14]

Q2: What is the mechanism of action of this compound on BK channels?

This compound acts as a closed-channel blocker.[1][4][5][7] It binds to a site accessible from the intracellular side, near the central cavity of the channel.[1][3][4][13] By binding preferentially to the closed state, this compound stabilizes this conformation, making it more difficult for the channel to open.[1][5][6] It does not directly occlude the pore in the open state in the manner of a classic open-channel blocker.[6]

Signaling Pathway of this compound Action:

cluster_channel BK Channel Closed Closed State Open Open State Closed->Open Gating Block Stabilized Closed State (Blocked) Closed->Block Open->Closed Gating This compound This compound This compound->Closed High Affinity Binding Activation Depolarization High [Ca2+]i Activation->Open Favors Deactivation Hyperpolarization Low [Ca2+]i Deactivation->Closed Favors

Caption: Mechanism of this compound as a closed-state stabilizer of BK channels.

Q3: Can this compound affect other channels or proteins?

While this compound is a potent and widely used BK channel blocker, it can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), although with a much lower potency (IC50 values in the range of 5-50 µM).[10][11][15] At the low nanomolar concentrations typically used to block BK channels, effects on SERCA are generally minimal. However, this potential off-target effect should be considered when using higher concentrations of this compound.

Q4: Are there specific amino acid residues in the BK channel that are critical for this compound block?

Yes, studies have identified that the glycine residue at position 311 (G311) in the S6 transmembrane segment of the Slo1 subunit is a key determinant of this compound sensitivity.[6][13] Mutation of this residue can significantly reduce or abolish the blocking effect of this compound.[13]

Quantitative Data

Table 1: this compound IC50 Values for BK Channels Under Different Experimental Conditions

Intracellular [Ca2+]Membrane PotentialBK Channel Open Probability (Po)Apparent IC50Reference
300 µM-70 mV~0.0711.7 ± 1.9 nM[5][14]
300 µM0 mV~0.4858.4 ± 2.9 nM[5][14]
300 µM+40 mVHigh469.8 ± 94.9 nM[5][14]
300 µM+70 mVNear Maximal5.37 ± 1.0 µM[5][14]
10 µM0 mV~0.02~10 nM[5]
1 µMNot specifiedNot specifiedIncreased vs 10 µM[9]
10 µMNot specifiedNot specifiedLower vs 1 & 100 µM[9]
100 µMNot specifiedNot specifiedIncreased vs 10 µM[9]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol is based on methodologies cited in the literature.[5]

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glass vials and pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate physiological saline solution for your experiment

Procedure:

  • Stock Solution Preparation (e.g., 20 mM):

    • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Using glass containers, weigh out the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock of this compound with a molecular weight of 435.56 g/mol , dissolve 8.71 mg in 1 mL of DMSO).

    • Vortex thoroughly to dissolve the powder. If precipitation occurs, sonication can be used to aid dissolution.[10][12]

  • Stock Solution Storage:

    • Aliquot the stock solution into smaller volumes in glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to a year or -80°C for up to two years.[10]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution into your physiological saline to the final desired working concentration. For example, to make a 100 nM working solution from a 20 mM stock, perform a serial dilution.

    • Ensure the final concentration of DMSO in your working solution is minimal (typically <0.1%) and that you have a vehicle control with the same DMSO concentration.

    • Use the working solution within 4 hours of preparation.[5]

Experimental Workflow for Assessing this compound Block:

prep_pax Prepare Fresh this compound Working Solution apply_pax Apply this compound (Equilibrate) prep_pax->apply_pax prep_cell Prepare Cell/Patch (e.g., inside-out patch) establish_control Establish Baseline BK Current Recording (Control Solution) prep_cell->establish_control establish_control->apply_pax record_block Record BK Current in Presence of this compound apply_pax->record_block washout Washout with Control Solution record_block->washout record_recovery Record Recovery of BK Current washout->record_recovery analyze Analyze Data (Calculate % Block, IC50) record_recovery->analyze

References

Best practices for long-term storage of paxilline DMSO stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of paxilline dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This compound is highly soluble in DMSO, with reported solubilities of approximately 30 mg/mL to 100 mg/mL.[1][2][3] For aqueous experimental conditions, a concentrated stock in DMSO should be prepared first and then diluted into the aqueous buffer of choice.[1][3]

Q2: What is the optimal temperature for long-term storage of this compound DMSO stock solutions?

For long-term storage, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[2] At -20°C, the solution is generally stable for at least one to two years.[1][2] For storage periods exceeding two years, -80°C is preferable to minimize degradation.

Q3: How should I prepare and aliquot the stock solution?

To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is crucial to aliquot the this compound DMSO stock solution into single-use volumes. Use high-quality, low-retention polypropylene microcentrifuge tubes. After aliquoting, store the tubes at -20°C or -80°C in a desiccated environment if possible.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day.[1][3] this compound is sparingly soluble in aqueous buffers and is more susceptible to degradation.[1][3] Always prepare fresh dilutions from your DMSO stock for your experiments.

Q5: How does the quality of DMSO affect the stability of this compound?

The purity and water content of DMSO are critical for the long-term stability of this compound. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can accelerate the degradation of dissolved compounds.[4] Therefore, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO and to handle it in a way that minimizes exposure to air. Use a fresh bottle of DMSO or one that has been properly stored to prevent moisture absorption.

Data Presentation

While specific long-term stability data for this compound in DMSO is not extensively published, the following table provides a representative example of expected stability based on studies of other small molecules in DMSO. The data illustrates the percentage of intact this compound remaining over time at different storage temperatures.

Storage TemperatureInitial Purity6 Months12 Months24 Months
-80°C 99.9%>99%>99%~98%
-20°C 99.9%~99%~98%~95%
4°C 99.9%~95%~90%Not Recommended
Room Temperature 99.9%~85%~70%Not Recommended

Note: This data is illustrative and based on general stability studies of small molecules in DMSO. Actual stability may vary.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Precipitation upon dilution in aqueous buffer This compound has low solubility in aqueous solutions. The rapid change in solvent polarity causes it to crash out of solution.1. Perform serial dilutions: First, dilute the DMSO stock in a smaller volume of DMSO before adding it to the final aqueous buffer. 2. Ensure the final DMSO concentration is tolerated: Keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid cell toxicity. 3. Gentle warming and mixing: Briefly warm the solution to 37°C and vortex or sonicate to aid dissolution.[2]
Difficulty dissolving this compound powder in DMSO The this compound may have formed aggregates, or the DMSO may have absorbed water.1. Use sonication: Place the vial in an ultrasonic bath for several minutes. 2. Gentle heating: Warm the solution briefly to aid dissolution. 3. Use fresh, anhydrous DMSO: Ensure your DMSO is of high quality and has not been compromised by moisture.
Inconsistent experimental results This could be due to degradation of the this compound stock, inaccurate concentration, or multiple freeze-thaw cycles.1. Prepare fresh aliquots: If the stock has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a new stock solution. 2. Verify concentration: If possible, verify the concentration of your stock solution using spectrophotometry or HPLC. 3. Always run controls: Include appropriate vehicle (DMSO) controls in your experiments.
Visible discoloration of the DMSO stock solution This may indicate degradation of this compound or contamination of the DMSO.Discard the stock solution and prepare a fresh one using new this compound powder and high-purity, anhydrous DMSO.

Experimental Protocols

Protocol for Preparing this compound DMSO Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous, high-purity DMSO (≥99.9%)

    • Sterile, low-retention polypropylene microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial and the DMSO bottle to equilibrate to room temperature before opening to minimize moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 435.56 g/mol , dissolve 4.36 mg in 1 mL of DMSO).

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the vial thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in DMSO over time.

  • Materials:

    • This compound DMSO stock solution (prepared as above)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other appropriate modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Time Point Zero (T0): Immediately after preparing the stock solution, take an aliquot and dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase. Inject this sample into the HPLC system to obtain the initial purity profile.

    • Storage: Store the remaining aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature).

    • Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.

    • Sample Preparation: Thaw the aliquot at room temperature and prepare it for injection as in step 1.

    • HPLC Analysis: Analyze the sample using a validated HPLC method. A typical starting point for a C18 column would be an isocratic or gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid. Detection can be performed at the λmax of this compound (~231 and 283 nm).

    • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area of the main this compound peak to the total peak area of all detected peaks. The percentage of intact this compound can be calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Visualizations

This compound's Mechanism of Action

This compound is an inhibitor of large-conductance Ca2+-activated K+ (BK) channels and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2]

Paxilline_Mechanism This compound's Dual Inhibition Pathway cluster_BK_Channel BK Channel Inhibition cluster_SERCA_Pump SERCA Pump Inhibition This compound This compound BK_Channel BK Channel This compound->BK_Channel Inhibits SERCA_Pump SERCA Pump This compound->SERCA_Pump Inhibits K_efflux K+ Efflux BK_Channel->K_efflux allows Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Excitability Decreased Cellular Excitability Hyperpolarization->Cellular_Excitability Ca_Uptake Ca2+ Uptake into ER/SR SERCA_Pump->Ca_Uptake mediates Cytosolic_Ca Increased Cytosolic Ca2+

Caption: this compound's dual inhibition of BK channels and SERCA pumps.

Troubleshooting Workflow for Precipitated this compound Solution

This workflow provides a logical sequence of steps to address precipitation issues when diluting this compound DMSO stock into an aqueous buffer.

Troubleshooting_Precipitation Workflow for Resolving this compound Precipitation Start Precipitate forms upon dilution in aqueous buffer Vortex Vortex or sonicate the solution Start->Vortex Warm Gently warm to 37°C Vortex->Warm Check_Dissolved Is the precipitate dissolved? Warm->Check_Dissolved Success Proceed with experiment Check_Dissolved->Success Yes Failure Precipitate remains Check_Dissolved->Failure No Reassess Re-evaluate dilution protocol Failure->Reassess Serial_Dilution Use serial dilution in DMSO first Reassess->Serial_Dilution

Caption: A step-by-step guide to troubleshoot this compound precipitation.

References

Technical Support Center: Managing the Slow Washout Kinetics of Paxilline in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing paxilline, its slow washout kinetics can present significant challenges in experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the washout of this compound so slow?

This compound is a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels. It exhibits slow washout kinetics due to its high affinity and preferential binding to the closed state of the BK channel. The development and recovery from this compound inhibition can take tens of seconds, which is considerably longer than for many other ion channel blockers.[1]

Q2: How does the state of the BK channel affect this compound binding and washout?

The inhibition of BK channels by this compound is inversely dependent on the channel's open probability (Po). This means that conditions that favor the closed state of the channel will enhance this compound's inhibitory effect and slow its dissociation. Conversely, conditions that increase the open probability of the channel, such as membrane depolarization or increased intracellular calcium concentration, can facilitate the unbinding of this compound and accelerate its washout, even in the continued presence of the inhibitor.[1][2][3][4]

Q3: What are the known off-target effects of this compound that I should be aware of?

Besides its primary target, the BK channel, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, although at higher concentrations (IC50 in the micromolar range) compared to its potent BK channel inhibition (nanomolar range).[5][6] This inhibition of SERCA can lead to alterations in intracellular calcium signaling, which may contribute to downstream cellular effects.

Q4: Can temperature affect the washout kinetics of this compound?

Troubleshooting Guides

Issue 1: Incomplete or highly variable washout in cell-based assays.

Cause: Insufficient wash duration or inappropriate wash buffer composition. Due to its slow dissociation, standard washing protocols may not be adequate to completely remove this compound.

Solution:

  • Extended Wash Steps: Increase the duration and number of washes. Instead of brief rinses, incubate the cells with fresh, drug-free medium for extended periods (e.g., 10-30 minutes) for each wash step.

  • Optimize Wash Buffer: Consider using a wash buffer that promotes the open state of BK channels, which can facilitate this compound dissociation. This could include a buffer with a higher potassium concentration to induce depolarization or a buffer containing a calcium ionophore (with caution, as this will have its own cellular effects).

  • Verify Washout Efficacy: To confirm the complete removal of the drug, the supernatant from the final wash can be transferred to untreated cells to check for any residual activity.[8]

Issue 2: Difficulty in distinguishing between irreversible inhibition and slow reversible inhibition.

Cause: The slow off-rate of this compound can mimic irreversible binding, especially in short-duration experiments.

Solution:

  • Jump Dilution Assay: This method is designed to measure the off-rate of slow-binding inhibitors. The pre-formed enzyme-inhibitor complex is rapidly diluted into a larger volume of assay buffer containing the substrate. The recovery of enzyme activity over time is then monitored, which directly reflects the dissociation of the inhibitor.[2][6][9][10]

  • Prolonged Washout Experiments: Conduct experiments with significantly extended washout periods (e.g., hours) to observe the gradual recovery of function, which is characteristic of a slow, reversible inhibitor.

Issue 3: High background or persistent signal in fluorescence imaging experiments after washout.

Cause: Residual this compound remaining bound to BK channels can continue to exert its effects, leading to a persistent change in the fluorescent signal (e.g., in calcium or membrane potential imaging).

Solution:

  • Pre-incubation and Washout Optimization: As with other cell-based assays, extended and optimized wash steps are crucial.

  • Use of a Reversible Antagonist: In some experimental designs, after the initial treatment with this compound, a high concentration of a rapidly reversible, competitive antagonist for the same binding site could be used to displace the bound this compound, although this would introduce another pharmacological agent into the system.

  • Control for Incomplete Washout: Include a control group where the washout is known to be incomplete and compare this to a group with extended washout to understand the contribution of residual drug to the observed signal.

Experimental Protocols

Protocol 1: General Washout Procedure for Adherent Cells in Culture
  • Aspirate Treatment Medium: Carefully remove the medium containing this compound.

  • Initial Rinse: Gently wash the cells once with pre-warmed, drug-free culture medium or a suitable buffer (e.g., PBS).

  • Extended Wash Incubation: Add a sufficient volume of fresh, pre-warmed, drug-free medium to the cells and incubate for at least 30-60 minutes at the appropriate temperature (e.g., 37°C).

  • Repeat Wash Incubation: Repeat the previous step at least two more times.

  • Final Rinse: Perform a final rinse with the assay buffer to be used in the subsequent experiment.

Protocol 2: Western Blotting for Downstream Signaling Events

When investigating the effect of this compound on downstream signaling pathways, such as the phosphorylation of FAK or Src, it is crucial to lyse the cells at a time point that accurately reflects the intended duration of drug action.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • For Washout Experiments: If assessing the reversibility of the effect, follow the "General Washout Procedure for Adherent Cells in Culture" (Protocol 1).

  • Cell Lysis: After treatment or washout, immediately place the culture dish on ice.

  • Wash with Cold PBS: Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add Lysis Buffer: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate and Clarify: Incubate the lysate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Sample Preparation and SDS-PAGE: Prepare samples for SDS-PAGE by adding sample buffer and boiling. Proceed with standard Western blotting protocols.[7][11][12][13]

Protocol 3: Immunofluorescence Staining
  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as required.

  • Washout (if applicable): Follow the "General Washout Procedure for Adherent Cells in Culture" (Protocol 1).

  • Fixation: After treatment or washout, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Permeabilization: If staining for intracellular targets, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20 and once with PBS alone. Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.[14][15]

Data Presentation

ParameterValueConditionsReference
IC50 for BK Channel Inhibition ~10 nMChannels are predominantly in the closed state.[2][3][4]
~10 µMMaximal channel open probability is approached.[1][2][3][4]
IC50 for SERCA Inhibition 5 - 50 µMVaries with different SERCA isoforms.[16]
Rate of Inhibition (kon) 2 x 10^6 M⁻¹s⁻¹For closed BK channels.[2][3][4]
Washout Time Constant 9.6 ± 1.1 sRecovery from 100 nM this compound at -80 mV with 300 µM Ca²⁺.[4]

Visualizations

Paxilline_Washout_Workflow cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting start Start Experiment treatment This compound Treatment start->treatment washout Washout Procedure (Extended Duration) treatment->washout assay Perform Assay (e.g., Imaging, Western Blot) washout->assay incomplete_washout Incomplete Washout? washout->incomplete_washout end End assay->end incomplete_washout->assay No optimize_wash Optimize Wash Conditions: - Increase duration/number of washes - Modify buffer to open BK channels incomplete_washout->optimize_wash Yes optimize_wash->washout verify_washout Verify Washout: - Supernatant transfer to naive cells optimize_wash->verify_washout

Caption: Experimental workflow for studies involving this compound, incorporating a crucial washout step with troubleshooting considerations.

Paxilline_Signaling_Pathway cluster_bk BK Channel Modulation cluster_serca Off-Target: SERCA Inhibition cluster_downstream Potential Downstream Effects This compound This compound bk_channel BK Channel (Closed State) This compound->bk_channel Inhibition serca SERCA Pump This compound->serca Inhibition (µM) k_efflux K+ Efflux bk_channel->k_efflux Blocks membrane_potential Membrane Hyperpolarization k_efflux->membrane_potential Reduces er_ca ER Ca2+ Store serca->er_ca Blocks Ca2+ uptake cyto_ca Cytosolic Ca2+ er_ca->cyto_ca Increased Ca2+ release/ Decreased uptake ca_signaling Altered Ca2+ Signaling cyto_ca->ca_signaling fak_src FAK/Src Signaling (via Paxillin scaffold) ca_signaling->fak_src cell_adhesion Cell Adhesion & Migration fak_src->cell_adhesion

Caption: Potential signaling pathways affected by this compound, including its primary target (BK channels) and off-target effects (SERCA).

References

Technical Support Center: Troubleshooting Unexpected Effects of Paxilline on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected effects of paxilline on cell viability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a mycotoxin that potently inhibits the large-conductance Ca2+- and voltage-activated potassium (BK) channels.[1][2][3] Its inhibitory action is state-dependent, showing a much higher affinity for the closed conformation of the BK channel.[1][3][4] This binding stabilizes the closed state, thereby reducing the channel's open probability.[1][3][4][5]

Q2: Is this compound expected to be cytotoxic?

The effect of this compound on cell viability can be complex and context-dependent. While it is primarily known as a BK channel blocker, it can exhibit both cytotoxic and cytoprotective effects depending on the cell type, concentration, and experimental conditions. For instance, at a concentration of 30µM, this compound has been shown to enhance TRAIL-induced apoptosis in glioma cell lines.[6] Conversely, at lower concentrations (1-4 µM), it has demonstrated a protective effect against glutamate-induced neurotoxicity in HT22 cells.[2]

Q3: What are the known off-target effects of this compound?

Besides its primary target, the BK channel, this compound has been reported to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with IC50 values ranging from 5 µM to 50 µM for different isoforms.[2] This can disrupt intracellular calcium homeostasis and contribute to unexpected effects on cell viability.

Q4: My results show a decrease in cell viability after this compound treatment, which was unexpected. What could be the reason?

Several factors could contribute to an unexpected decrease in cell viability:

  • Off-target effects: At higher concentrations, this compound's inhibition of SERCA can lead to ER stress and apoptosis.[2]

  • Cell type dependency: The role of BK channels in maintaining cellular function varies between cell types. In some cells, inhibition of BK channels could disrupt essential physiological processes, leading to cell death.

  • Experimental artifacts: Issues with the cell viability assay itself, such as interference of this compound with the assay reagents or improper experimental technique, can lead to inaccurate results.[7][8][9]

Q5: I observed an increase in cell viability, but I expected a cytotoxic effect. Why might this be happening?

An unexpected increase in cell viability could be due to:

  • Protective effects: In certain contexts, such as glutamate-induced excitotoxicity, this compound has been shown to be neuroprotective.[2][6]

  • Inhibition of pro-apoptotic pathways: By modulating ion channel activity, this compound might inadvertently inhibit signaling pathways that promote cell death under specific experimental conditions.

  • Confounding factors: The observed increase in viability might be an artifact of the assay used. For example, some assay reagents can be affected by the chemical properties of the tested compound.

Troubleshooting Guides

Guide 1: Unexpected Decrease in Cell Viability

If you observe an unexpected decrease in cell viability, follow these troubleshooting steps:

dot

G cluster_0 Troubleshooting: Unexpected Decrease in Viability A Unexpected Decrease in Cell Viability Observed B Step 1: Verify this compound Concentration and Purity A->B Start C Step 2: Investigate Off-Target Effects B->C Concentration OK D Step 3: Evaluate Cell Culture Conditions C->D Off-target effects possible E Step 4: Validate Cell Viability Assay D->E Culture conditions optimal F Conclusion: Differentiate between True Cytotoxicity and Artifact E->F Assay validated

Caption: Workflow for troubleshooting an unexpected decrease in cell viability.

  • Verify this compound Concentration and Purity:

    • Action: Confirm the final concentration of this compound in your experiment. Ensure the stock solution was prepared correctly and that the compound has not degraded.

    • Rationale: Errors in dilution or compound instability can lead to higher effective concentrations than intended, potentially causing cytotoxicity.

  • Investigate Off-Target Effects:

    • Action: Consider the possibility of SERCA inhibition, especially if using concentrations at or above 5 µM.[2] You can co-treat with a SERCA activator to see if the effect is rescued.

    • Rationale: Off-target effects can significantly contribute to cytotoxicity, independent of BK channel inhibition.

  • Evaluate Cell Culture Conditions:

    • Action: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[7][9]

    • Rationale: Unhealthy cells are more susceptible to stress induced by chemical compounds.

  • Validate Cell Viability Assay:

    • Action: Run appropriate controls to ensure this compound is not interfering with your assay. For example, in an MTT assay, test for direct reduction of the MTT reagent by this compound in a cell-free system.

    • Rationale: The chemical properties of a compound can interfere with the readout of a cell viability assay, leading to false-positive results.

Guide 2: Unexpected Increase in Cell Viability

If you observe an unexpected increase in cell viability, consider the following:

dot

G cluster_0 Troubleshooting: Unexpected Increase in Viability A Unexpected Increase in Cell Viability Observed B Step 1: Review Experimental Context A->B Start C Step 2: Confirm with an Orthogonal Assay B->C Context suggests protection is possible D Step 3: Investigate Potential Protective Mechanisms C->D Orthogonal assay confirms increase E Conclusion: Determine if the Effect is a True Biological Phenomenon D->E Investigate further

Caption: Workflow for troubleshooting an unexpected increase in cell viability.

  • Review Experimental Context:

    • Action: Assess whether your experimental model involves stressors (e.g., oxidative stress, excitotoxicity) that this compound might counteract.

    • Rationale: this compound has demonstrated protective effects in specific contexts, such as protecting neuronal cells from glutamate-induced death.[2][6]

  • Confirm with an Orthogonal Assay:

    • Action: Use a different cell viability assay that relies on a distinct mechanism. For example, if you used a metabolic assay (e.g., MTT, XTT), confirm the results with a dye exclusion method (e.g., Trypan Blue) or an ATP-based assay (e.g., CellTiter-Glo).[9][10]

    • Rationale: Different assays measure different aspects of cell health. Agreement between orthogonal methods strengthens the validity of your findings.

  • Investigate Potential Protective Mechanisms:

    • Action: If the pro-survival effect is confirmed, explore potential underlying mechanisms. This could involve assessing changes in apoptotic markers (e.g., caspase activity, Bcl-2 family protein expression) or cellular stress markers.

    • Rationale: Understanding the mechanism will provide insight into the unexpected biological activity of this compound in your system.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound

TargetEffectConcentrationCell Line / SystemReference
BK ChannelInhibitionIC50: ~10 nM (closed state)mSlo1 BK channels[1][6][11]
BK ChannelInhibitionIC50: up to 10 µM (open state)mSlo1 BK channels[1][4]
SERCAInhibitionIC50: 5 - 50 µMDifferent SERCA isoforms[2]
Cell ViabilityNeuroprotection1 - 4 µMHT22 (mouse hippocampal)[2]
ApoptosisSensitization to TRAIL30 µMGlioma cell lines[6]
Cell ProliferationReduction10 µMHuman atrial fibroblasts[12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of viable cells to reduce MTT to formazan.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include vehicle-only controls.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.

Protocol 2: Trypan Blue Dye Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.[8][10]

  • Cell Harvesting: After this compound treatment, collect the cells by trypsinization.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Signaling Pathway Diagram

dot

G cluster_0 This compound's Primary and Off-Target Effects cluster_1 Primary Target cluster_2 Off-Target Pax This compound BK BK Channel (Closed State) Pax->BK High Affinity SERCA SERCA Pump Pax->SERCA Lower Affinity (Higher Concentrations) BK_Inhibition Inhibition BK->BK_Inhibition Altered_MP Altered Membrane Potential BK_Inhibition->Altered_MP Cellular_Function Changes in Cellular Function Altered_MP->Cellular_Function Viability Impact on Cell Viability Cellular_Function->Viability SERCA_Inhibition Inhibition SERCA->SERCA_Inhibition ER_Ca Increased Cytosolic Ca2+ ER Stress SERCA_Inhibition->ER_Ca Apoptosis Apoptosis ER_Ca->Apoptosis Apoptosis->Viability

Caption: this compound's impact on cell viability via primary and off-target pathways.

References

How to control for vehicle (DMSO) effects in paxilline experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on controlling for the effects of Dimethyl Sulfoxide (DMSO), a common vehicle for the BK channel blocker paxilline. Proper controls are critical for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control for DMSO effects in my this compound experiments?

A1: DMSO, while an effective solvent for this compound, is not biologically inert. At certain concentrations, it can independently affect cell viability, membrane permeability, and even ion channel function.[1][2][3][4][5][6][7][8] Therefore, a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated group) is essential to distinguish the specific effects of this compound from those of its solvent.

Q2: What is the maximum recommended concentration of DMSO for in vitro experiments?

A2: The optimal DMSO concentration is cell-type and exposure-time dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, with 0.1% being considered safe for almost all cells.[9] Primary cell cultures are often more sensitive.[9] It is highly recommended to perform a dose-response curve to determine the maximal tolerated DMSO concentration for your specific cell line and experimental duration.[1][9]

Q3: Can DMSO interfere with the ion channels I'm studying?

A3: Yes, high concentrations of DMSO have been shown to inhibit non-selective cation channels and suppress NMDA and AMPA-induced ion currents.[2][8][10] It can also increase membrane permeability by inducing transient water pores, which could affect ion transport.[6][7] This makes the vehicle control even more critical in electrophysiology experiments.

Q4: How should I prepare my this compound stock and working solutions with DMSO?

A4: this compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[11] This stock is then diluted in culture medium or buffer to the final working concentration, ensuring the final DMSO concentration remains as low as possible, ideally below 0.5%.[9][12] Always add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.

Troubleshooting Guides

Problem 1: I'm observing toxicity in my vehicle control group.

  • Possible Cause: The DMSO concentration is too high for your cells or the exposure time is too long.

  • Solution:

    • Review DMSO Concentration: Check your calculations and ensure the final DMSO concentration in the culture medium is within the recommended range for your cell type (see table below).

    • Perform a Viability Assay: Conduct a dose-response experiment with varying concentrations of DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%) for your specific cell line and experimental duration. Use an assay like MTT or trypan blue exclusion to determine the highest non-toxic concentration.

    • Reduce Exposure Time: If possible, shorten the incubation time with the vehicle.

Problem 2: My this compound treatment is not showing the expected inhibitory effect on BK channels.

  • Possible Cause 1: The final concentration of this compound is too low.

  • Solution 1: The IC50 of this compound for BK channels can vary depending on the channel's open probability, shifting from ~10 nM when channels are mostly closed to near 10 µM when they are maximally open.[13][14][15][16] Ensure your this compound concentration is appropriate for the expected channel activity in your experimental conditions.

  • Possible Cause 2: The vehicle control itself is affecting channel activity, masking the effect of this compound.

  • Solution 2: Carefully analyze your vehicle control data. If you observe a significant change in channel activity with DMSO alone, it may be necessary to find a lower, non-interfering concentration of DMSO or explore alternative solvents.

  • Possible Cause 3: this compound has other cellular effects.

  • Solution 3: this compound can also inhibit the sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA) with an IC50 in the range of 5-50 µM.[11] Consider if this off-target effect could be influencing your results and design experiments to isolate the effects on BK channels.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Cell Culture

Cell TypeMaximum Recommended DMSO ConcentrationIncubation TimeReference(s)
Most Cell Lines0.5%Up to 72 hours[9]
Sensitive/Primary Cells≤ 0.1%24-48 hours[9]
Human Fibroblast-like Synoviocytes< 0.05%24 hours[5]
Zebrafish Embryos≤ 1%Up to 120 hours[17]

Table 2: this compound IC50 for BK Channels Under Different Conditions

Channel StateApproximate IC50Reference(s)
Largely Closed~10 nM[13][14][15][16]
Maximally Open~10 µM[13][14][15][16]

Experimental Protocols

Protocol 1: Determining DMSO Toxicity Threshold

  • Cell Seeding: Plate your cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete culture medium to achieve final concentrations ranging from 0.01% to 2%.

  • Treatment: Replace the medium in each well with the corresponding DMSO dilution. Include a "medium only" control.

  • Incubation: Incubate the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the medium-only control.

Protocol 2: Vehicle Control for a this compound Experiment

  • Prepare Stock Solutions:

    • Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Prepare a vehicle stock of 100% DMSO.

  • Prepare Working Solutions:

    • This compound Treatment: Dilute the this compound stock solution in culture medium to the final desired concentration (e.g., 100 nM). Calculate the final DMSO percentage.

    • Vehicle Control: Dilute the 100% DMSO stock in culture medium to the exact same final percentage as in the this compound treatment group.

    • Untreated Control: Use culture medium only.

  • Treatment: Add the prepared working solutions to your cells.

  • Assay: Perform your experimental assay (e.g., patch-clamp, calcium imaging, etc.).

  • Data Analysis: Compare the results from the this compound-treated group to both the vehicle control and the untreated control to isolate the specific effects of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment with Vehicle Control cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis pax_stock This compound in 100% DMSO (e.g., 10 mM) pax_treat This compound Treatment (e.g., 100 nM this compound in 0.1% DMSO) pax_stock->pax_treat Dilute dmso_stock 100% DMSO (Vehicle Stock) vehicle_control Vehicle Control (0.1% DMSO) dmso_stock->vehicle_control Dilute media Culture Medium media->pax_treat media->vehicle_control untreated_control Untreated Control (Medium Only) media->untreated_control assay Perform Experiment (e.g., Electrophysiology) pax_treat->assay vehicle_control->assay untreated_control->assay analysis Data Analysis assay->analysis

Caption: Workflow for a this compound experiment with appropriate vehicle controls.

signaling_pathway This compound and DMSO Potential Cellular Effects cluster_this compound This compound cluster_dmso DMSO (Vehicle) cluster_targets Cellular Targets pax This compound bk BK Channels pax->bk Inhibits (High Affinity) serca SERCA pax->serca Inhibits (Lower Affinity) dmso DMSO non_selective_channels Non-selective Cation Channels dmso->non_selective_channels Inhibits (High Conc.) membrane Cell Membrane Permeability dmso->membrane Increases

Caption: Potential cellular targets of this compound and its vehicle, DMSO.

References

Dealing with variability in paxilline potency between different batches.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in paxilline potency between different batches.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound?

This compound is a potent, reversible, and selective inhibitor of large-conductance Ca2+- and voltage-activated potassium (KCa, BK) channels.[1][2][3] It primarily acts by binding with high affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[1][4][5] This allosteric mechanism means that this compound's inhibitory effect is inversely dependent on the channel's open probability; as conditions favor channel opening (e.g., increased intracellular Ca2+ or membrane depolarization), the potency of this compound decreases.[1][5] At significantly higher concentrations, this compound can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][3][6]

What are the typical effective concentrations of this compound?

The effective concentration of this compound is highly dependent on the experimental conditions, particularly the open probability of the BK channels.

TargetEffective Concentration (IC50/Ki)Notes
BK Channels (low open probability) ~5-10 nM (IC50)[1][2]Potency is highest when channels are predominantly in the closed state.
BK Channels (high open probability) Can shift to ~10 µM (IC50)[1][7]Inhibition is significantly reduced when channels are activated.
SERCA 5-50 µM (IC50)[2][3][6]This is considered an off-target effect at concentrations much higher than those needed for BK channel inhibition.
α-subunit of BKCa ~1.9-2 nM (Ki)[2][3]Represents the binding affinity to the channel's alpha-subunit.
Why am I seeing different results with a new batch of this compound?

Batch-to-batch variability in the potency of this compound can arise from several factors:

  • Purity and Formulation: Minor variations in the purity of the synthesized compound can affect its effective concentration. The presence of inactive isomers or related compounds can reduce the overall potency.

  • Solubility and Stability: this compound is a lipophilic molecule that can be challenging to work with.[1] It is prone to sticking to plastic surfaces, which can reduce the actual concentration in your working solutions.[8] Differences in the formulation (e.g., excipients in a powdered form) between batches could also affect its solubility.

  • Storage and Handling: Improper storage (e.g., exposure to light or non-recommended temperatures) can lead to degradation of the compound over time. Different batches may have been subjected to slightly different storage and shipping conditions before reaching the end-user.

  • Solvent Preparation: The age and quality of the solvent (commonly DMSO) used to prepare stock solutions can impact the stability and solubility of this compound.[8][9]

Troubleshooting Guide

Issue: A new batch of this compound shows significantly lower potency than expected.

This is a common issue that can derail experiments. Follow these steps to troubleshoot the problem.

Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Potency Verification cluster_2 Further Investigation A 1. Verify Solution Preparation B 2. Review Experimental Parameters A->B C 3. Compare with Previous Batch B->C D 4. Perform a Dose-Response Curve C->D If discrepancy persists E 5. Assess Stability Over Time D->E F 6. Contact Supplier for Certificate of Analysis E->F If potency is confirmed low G 7. Consider Alternative Supplier/Batch F->G

Caption: A stepwise workflow for troubleshooting reduced this compound potency.

Step-by-Step Guide:

  • Verify Solution Preparation:

    • Question: Was the stock solution prepared correctly?

    • Action: Prepare a fresh stock solution from the new batch of this compound powder. Use a high-quality, anhydrous grade DMSO.[8][9] Ensure the powder is fully dissolved. It is recommended to prepare fresh working solutions for each experiment.[6]

    • Pro-Tip: To minimize loss due to adsorption, use glass pipettes and containers when preparing this compound solutions.[8]

  • Review Experimental Parameters:

    • Question: Have any experimental conditions changed that might affect BK channel open probability?

    • Action: Recall that this compound potency is highly dependent on the channel's state.[5] Review your experimental protocol for any changes in:

      • Membrane potential

      • Intracellular Ca2+ concentration

      • pH

    • Even minor adjustments to these parameters can significantly alter the apparent potency of this compound.

  • Compare with Previous Batch (If Possible):

    • Question: Can you directly compare the old and new batches?

    • Action: If you have any of the old, reliable batch remaining, run a side-by-side comparison with the new batch under identical experimental conditions. This is the most direct way to confirm a batch-specific issue.

  • Perform a Dose-Response Curve:

    • Question: What is the actual IC50 of the new batch in your assay?

    • Action: Conduct a full dose-response experiment to determine the IC50 of the new batch. This quantitative data is crucial for adjusting concentrations in future experiments and for discussions with the supplier.

  • Assess Stability Over Time:

    • Question: Is the prepared this compound solution stable throughout the experiment?

    • Action: this compound solutions should be prepared fresh for each experiment and used within a few hours.[8][9] If your experiments are lengthy, consider whether the compound might be degrading or precipitating out of solution over time.

  • Contact Supplier for Certificate of Analysis (CoA):

    • Question: Does the new batch meet the supplier's quality control specifications?

    • Action: Request the CoA for the specific batch you received. Compare the purity (e.g., by HPLC) and any other provided data with the CoA of your previous, effective batch.

  • Consider Alternative Supplier/Batch:

    • Question: Is the issue persistent with this particular batch or supplier?

    • Action: If the potency is confirmed to be low and the supplier cannot provide a satisfactory explanation or replacement, it may be necessary to obtain a new batch or switch to a different supplier.

Experimental Protocols

Protocol: Determining the IC50 of this compound using Electrophysiology

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on BK channels using whole-cell patch-clamp electrophysiology.

Experimental Workflow

G A Prepare Cells Expressing BK Channels B Establish Whole-Cell Configuration A->B C Record Baseline BK Currents B->C E Apply Increasing Concentrations of this compound C->E D Prepare Serial Dilutions of this compound D->E F Record BK Currents at Each Concentration E->F G Washout and Record Recovery F->G H Analyze Data and Plot Dose-Response Curve G->H I Fit Curve to Determine IC50 H->I

Caption: Workflow for determining the IC50 of a new this compound batch.

Methodology:

  • Cell Preparation: Use a cell line stably or transiently expressing the BK channel α-subunit (e.g., HEK293 cells).

  • Electrophysiology Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Use an internal (pipette) solution with a defined free Ca2+ concentration (e.g., buffered with EGTA) to control the BK channel open probability.

    • Use an external solution that allows for the isolation of K+ currents.

  • Recording Protocol:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) where BK channels are predominantly closed.[5][7]

    • Apply depolarizing voltage steps (e.g., to +60 mV) to elicit BK currents.

    • Record the baseline current amplitude in the absence of this compound.

  • This compound Application:

    • Prepare a series of dilutions of the new this compound batch in the external solution, ranging from sub-nanomolar to micromolar concentrations.

    • Apply each concentration sequentially to the patched cell, allowing sufficient time for the effect to reach a steady state (typically 1-2 minutes).

    • Record the current amplitude at each concentration.

  • Data Analysis:

    • For each concentration, calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a standard sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Signaling Pathway and Influencing Factors

This compound's primary effect is the direct inhibition of the BK channel, which in turn modulates numerous downstream cellular processes dependent on potassium ion flux and membrane potential.

This compound's Impact on Cellular Signaling

G This compound This compound BK_Channel BK Channel (Closed State) This compound->BK_Channel Stabilizes K_Efflux K+ Efflux BK_Channel->K_Efflux Blocks Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Prevents Downstream Downstream Effects (e.g., Reduced Neurotransmitter Release, Altered Muscle Contraction) Hyperpolarization->Downstream Modulates

Caption: this compound stabilizes the closed state of the BK channel, blocking K+ efflux.

Factors Contributing to Variability

The observed potency of any given batch of this compound is not solely a function of the compound itself but is influenced by a combination of chemical, handling, and experimental factors.

G cluster_0 Chemical Factors cluster_1 Handling Factors cluster_2 Experimental Factors Observed_Potency Observed This compound Potency Purity Purity Purity->Observed_Potency Formulation Formulation Formulation->Observed_Potency Storage Storage Conditions Storage->Observed_Potency Solubilization Solubilization (Solvent, Technique) Solubilization->Observed_Potency Adsorption Adsorption to Surfaces Adsorption->Observed_Potency Open_Probability BK Channel Open Probability (Ca2+, Voltage) Open_Probability->Observed_Potency Assay_System Assay System Assay_System->Observed_Potency

Caption: Factors influencing the observed experimental potency of this compound.

References

How to minimize the impact of light sensitivity on paxilline stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the impact of light sensitivity on the stability of paxilline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

While specific public data on the photostability of this compound is limited, as an indole alkaloid, it is prudent to assume it possesses some degree of light sensitivity.[1][2] Indole alkaloids, as a class of compounds, can be susceptible to photodegradation. Therefore, it is strongly recommended to handle and store this compound with precautions to minimize light exposure.

Q2: What are the general best practices for handling and storing this compound to minimize light-induced degradation?

To maintain the integrity of this compound, researchers should adhere to the following best practices:

  • Storage: Store this compound powder and solutions in amber-colored vials or containers that block UV and visible light.[3] For long-term storage, keep this compound at -20°C.[4]

  • Work Environment: Whenever possible, conduct experiments in a dimly lit room or under yellow light.[5]

  • Protection during Experiments: Cover sample tubes, plates, and other containers with aluminum foil or use opaque materials to shield them from light, especially during long incubation periods.[3]

  • Solution Preparation: Prepare this compound solutions fresh on the day of the experiment.[3] If storage of solutions is necessary, they should be kept at -20°C for no longer than one month.[3]

Q3: What are the potential consequences of exposing this compound to light?

Exposure to light, particularly UV and high-energy visible light, can lead to the degradation of this compound.[5] This degradation can result in a loss of potency, as the parent compound is converted into other molecules. The formation of degradation products could also potentially interfere with experimental results or introduce toxic effects.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments with this compound.

Inconsistent results can arise from various factors, but degradation of this compound due to light exposure is a potential cause.

Troubleshooting Steps:

  • Review your handling procedures:

    • Are you consistently working in a low-light environment?

    • Are your stock solutions and experimental samples adequately protected from light at all times?

    • Are you using fresh solutions for each experiment?

  • Perform a quick stability check:

    • Prepare two samples of your this compound working solution.

    • Expose one sample to ambient lab light for the duration of a typical experiment, while keeping the other completely protected from light.

    • Analyze both samples by HPLC to check for the appearance of degradation peaks and a decrease in the main this compound peak area in the light-exposed sample.

Problem: I suspect my this compound stock solution has degraded.

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or the appearance of precipitates in your stock solution.

  • Analytical Verification:

    • Analyze an aliquot of the suspect stock solution using a validated HPLC method.

    • Compare the chromatogram to that of a freshly prepared this compound standard.

    • Look for a decrease in the area of the main this compound peak and the presence of new peaks that could indicate degradation products.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol outlines a forced degradation study to assess the photostability of this compound.[6][7]

Objective: To intentionally degrade this compound under controlled light conditions to understand its degradation profile.

Materials:

  • This compound

  • Solvent (e.g., DMSO, Ethanol)

  • Photostability chamber with a calibrated light source (UV and visible light)

  • Amber and clear glass vials

  • Aluminum foil

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Pipette equal volumes of the stock solution into three sets of vials:

      • Set A: Clear glass vials (exposed to light)

      • Set B: Amber glass vials (protected from light)

      • Set C: Clear glass vials wrapped in aluminum foil (dark control)

  • Exposure:

    • Place all three sets of vials in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, as specified by ICH guideline Q1B.[6][8] The recommended exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.

    • Maintain a constant temperature inside the chamber.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Analyze the samples immediately by HPLC.

    • Monitor for the decrease in the peak area of this compound and the formation of any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Time (hours)This compound Peak Area (Light Exposed)This compound Peak Area (Protected)This compound Peak Area (Dark Control)% DegradationNumber of Degradation Peaks
0XYZ00
2X'Y'Z'......
4X''Y''Z''......
8...............
12...............
24...............

Caption: This table presents a template for recording the data from a forced photodegradation study of this compound.

Protocol 2: HPLC Method for this compound Purity and Degradation Analysis

This protocol provides a general HPLC method for analyzing this compound and its potential degradation products.

Objective: To separate and quantify this compound and its light-induced degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 230 nm and 280 nm

Caption: This table outlines the parameters for a standard HPLC method for the analysis of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials (Clear, Amber, Foil-wrapped) prep_stock->aliquot chamber Place in Photostability Chamber aliquot->chamber expose Expose to UV/Vis Light chamber->expose sampling Withdraw Samples at Time Points expose->sampling hplc Analyze by HPLC sampling->hplc data Record and Analyze Data hplc->data

Caption: Workflow for a forced photodegradation study of this compound.

degradation_pathway This compound This compound (Indole Alkaloid) Intermediate Excited State this compound* This compound->Intermediate Light (hν) Degradation_Product_A Degradation Product A (e.g., Oxidized Indole Ring) Intermediate->Degradation_Product_A Oxidation Degradation_Product_B Degradation Product B (e.g., Ring Opening Product) Intermediate->Degradation_Product_B Rearrangement

Caption: A hypothetical photodegradation pathway for this compound.

References

Strategies for reducing non-specific binding of paxilline in experimental setups.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using paxilline. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known molecular targets of this compound and what concentrations are effective?

This compound is a mycotoxin primarily known as a potent and specific blocker of the large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channels. It binds to the α-subunit of the BKCa channel. However, at higher concentrations, it can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[1] Understanding these targets and their effective concentration ranges is crucial for designing experiments that minimize off-target effects.

This compound's inhibitory effect on BK channels is state-dependent, showing a much higher affinity for the closed state of the channel.[2][3][4][5] This means the observed potency (IC50) can shift from nanomolar to micromolar ranges depending on the channel's open probability.[4][5]

Paxilline_Targets This compound This compound BK_Channel BK Channel (Primary Target) This compound->BK_Channel Potent Inhibition (nM range) SERCA SERCA (Off-Target) This compound->SERCA Inhibition (µM range) Cellular_Effect_1 Altered Membrane Potential Reduced K+ Efflux BK_Channel->Cellular_Effect_1 Cellular_Effect_2 Disrupted Ca2+ Homeostasis SERCA->Cellular_Effect_2

Fig. 1: this compound's primary and off-target signaling pathways.

Table 1: Reported Potency of this compound on Different Targets

TargetParameterReported ValueNotes
BK Channel (α-subunit) Ki1.9 nMFor block of currents in α-subunit-expressing oocytes.
BK Channel IC50~10 nMWhen channels are predominantly in the closed state.[4][5]
BK Channel IC50~10 µMAs maximal channel open probability is approached.[4][5]
SERCA IC505 - 50 µMVaries for different SERCA isoforms.[1]
Q2: I'm observing high background or non-specific effects in my assay. How can I troubleshoot this?

High background signal is a common indicator of non-specific binding. This can be caused by interactions of this compound with components of your experimental system other than the intended target. Here are several strategies to mitigate these effects.

Troubleshooting Steps:

  • Optimize this compound Concentration: Given the potential for off-target effects at higher concentrations, it is critical to use the lowest possible concentration that yields a robust signal for your primary target.[6] A dose-response experiment is essential to determine the optimal concentration for your specific system.

  • Incorporate Blocking Agents: The addition of blocking agents to your buffers can significantly reduce non-specific interactions by coating surfaces and preventing this compound from adsorbing to them.[7][8]

  • Adjust Buffer Composition: The pH and salt concentration of your buffer can influence charge-based and hydrophobic interactions that lead to non-specific binding.[9]

  • Run Proper Controls: Always include a "no target" control (e.g., a cell line that does not express BK channels) to quantify the level of non-specific binding.

Troubleshooting_Workflow Start High Background Signal Observed Check_Concentration Is this compound concentration in the optimal range (e.g., low nM)? Start->Check_Concentration Reduce_Concentration Action: Lower this compound concentration. Perform dose-response curve. Check_Concentration->Reduce_Concentration No Check_Blocking Are blocking agents (BSA, detergent) being used? Check_Concentration->Check_Blocking Yes Reduce_Concentration->Check_Blocking Add_Blocking Action: Add blocking agents. Titrate concentration. Check_Blocking->Add_Blocking No Check_Buffer Is buffer pH and ionic strength optimized? Check_Blocking->Check_Buffer Yes Add_Blocking->Check_Buffer Adjust_Buffer Action: Adjust buffer pH or increase salt concentration (e.g., NaCl). Check_Buffer->Adjust_Buffer No Check_Controls Are 'no target' controls included? Check_Buffer->Check_Controls Yes Adjust_Buffer->Check_Controls Add_Controls Action: Run experiment with cells not expressing the target. Check_Controls->Add_Controls No End Re-evaluate Experiment Check_Controls->End Yes Add_Controls->End

Fig. 2: Decision workflow for troubleshooting non-specific binding.
Q3: What are the recommended blocking agents and buffer additives for reducing non-specific binding?

Several additives can be included in your experimental buffer to minimize non-specific interactions. The choice and concentration may require optimization for your specific assay.

  • Proteins: Bovine Serum Albumin (BSA) is a commonly used protein blocking agent that can shield charged surfaces and prevent non-specific protein-protein interactions.[9]

  • Detergents: Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions between this compound and surfaces.[8][9] These should generally be used at concentrations below their critical micelle concentration.[8]

  • Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can help mask electrostatic interactions that contribute to non-specific binding.[9]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypeTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) Protein0.1 - 1% (w/v)Coats surfaces, blocks non-specific protein binding sites.[7][8][9]
Tween-20 Non-ionic Detergent0.005 - 0.05% (v/v)Reduces hydrophobic interactions.[7][8][9]
Triton X-100 Non-ionic Detergent0.01% (v/v)Reduces hydrophobic interactions.[8]
Sodium Chloride (NaCl) Salt50 - 200 mM increaseMasks electrostatic interactions.[9]
Casein Protein3 - 5% (w/v)Alternative protein blocker, useful for phosphoprotein studies.[7]

Experimental Protocols

Protocol: General Cell-Based Binding Assay with this compound

This protocol provides a framework for a cell-based assay, highlighting steps to minimize non-specific binding.

1. Cell Culture and Plating:

  • Culture cells of choice to an appropriate confluency (typically 70-80%). Ensure cells are healthy and viable.[10][11]

  • Seed cells into microplates at an optimized density. Cell density should be high enough for a measurable signal but avoid overcrowding.[10]

  • Allow cells to adhere and recover for 18-24 hours.

2. Preparation of Assay Buffer:

  • Prepare a base buffer appropriate for your cells (e.g., HBSS or PBS with physiological ion concentrations).

  • Supplement the buffer with blocking agents. A common starting point is 0.1% BSA and 0.05% Tween-20.

  • Prepare serial dilutions of this compound in the fully supplemented assay buffer.

3. Assay Procedure:

  • Wash the plated cells once with the base buffer to remove culture medium.

  • Blocking Step: Pre-incubate the cells with the supplemented assay buffer (containing blocking agents but no this compound) for 30-60 minutes at the assay temperature. This step is crucial for coating non-specific binding sites on the cells and the plate surface.

  • Remove the blocking buffer and add the this compound dilutions to the wells. Include "vehicle only" and "no cell" controls.

  • Incubate for the desired time period to allow binding to reach equilibrium.

  • Wash the cells multiple times with ice-cold assay buffer to remove unbound this compound. The number and duration of washes may need optimization.

  • Lyse the cells or proceed with the chosen detection method (e.g., electrophysiology, fluorescence, etc.).

4. Data Analysis:

  • Subtract the signal from the "no cell" wells (background) from all other readings.

  • Use the signal from the "vehicle only" wells to define 100% binding (or 0% inhibition).

  • Plot the dose-response curve and calculate the IC50 or other relevant parameters.

Experimental_Workflow Start Start: Cell Culture Plate_Cells 1. Plate cells at optimal density Start->Plate_Cells Block 3. Pre-incubation / Blocking Step (Buffer without this compound) Plate_Cells->Block Prepare_Buffer 2. Prepare assay buffer with blocking agents (e.g., BSA, Tween-20) Add_this compound 4. Add this compound dilutions and controls Prepare_Buffer->Add_this compound Block->Add_this compound Incubate 5. Incubate to reach equilibrium Add_this compound->Incubate Wash 6. Wash to remove unbound this compound Incubate->Wash Detect 7. Detection (e.g., Lysis, Reading) Wash->Detect Analyze 8. Data Analysis Detect->Analyze End End: Results Analyze->End

Fig. 3: Workflow for a cell-based assay emphasizing the blocking step.

References

Validation & Comparative

Confirming the Specificity of Paxilline as a BK Channel Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paxilline, a tremorogenic fungal alkaloid, is a widely utilized pharmacological tool for studying the physiological roles of large-conductance Ca2+- and voltage-activated potassium (BK) channels. Its utility, however, is contingent on a thorough understanding and confirmation of its specificity. This guide provides a comparative framework for researchers to ascertain the specificity of BK channel blockade by this compound, offering insights into its mechanism of action, potential off-target effects, and experimental protocols for validation.

Mechanism of Action: A State-Dependent Blockade

This compound exhibits a potent and highly specific inhibitory effect on BK channels.[1][2] A key characteristic of its mechanism is that it acts as a closed-channel blocker .[1][3][4] This means that this compound binds with significantly higher affinity to the closed conformation of the BK channel, thereby stabilizing the channel in a non-conducting state. The affinity of this compound for the closed state is reported to be over 500 times greater than its affinity for the open state.[1][4]

This state-dependent interaction results in an inhibition that is inversely proportional to the channel's open probability (Po).[1][3][4] Consequently, experimental conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, can overcome the blocking effect of this compound, even when the compound is continuously present.[1][3][4]

Gating current measurements have demonstrated that this compound does not directly interfere with the voltage-sensing domains of the BK channel.[1][3][4] Instead, its binding site is located near the entrance of the central cavity.[1][3] Site-directed mutagenesis studies have pinpointed a crucial glycine residue (G311) within the S6 transmembrane domain as a critical determinant for this compound sensitivity.[5][6]

Comparative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound is intrinsically linked to the conformational state of the BK channel. This is reflected in the state-dependent nature of its half-maximal inhibitory concentration (IC50).

Channel State Approximate IC50 Reference
Predominantly Closed~10 nM[1][3][4]
Maximally Open~10 µM[1][3][4]
Potential Off-Target Effects

While this compound is highly selective for BK channels, it is crucial to consider potential off-target activities, especially at higher concentrations. The most well-documented off-target effect is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).

Off-Target Reported IC50 Reference
SERCA5 - 50 µM[7]

Researchers should exercise caution when using this compound at concentrations approaching or exceeding these values and consider control experiments to rule out contributions from SERCA inhibition.

Experimental Protocols for Specificity Confirmation

To rigorously confirm the specificity of BK channel blockade by this compound in your experimental system, a combination of electrophysiological and pharmacological approaches is recommended.

Electrophysiological Validation using Patch-Clamp

Objective: To characterize the state-dependent block of BK channels by this compound.

Methodology:

  • Cell Preparation: Utilize a cell line expressing recombinant BK channels or primary cells known to endogenously express BK channels.

  • Patch-Clamp Configuration: Employ the inside-out patch-clamp configuration to allow for precise control of the intracellular solution, particularly the Ca2+ concentration.

  • Voltage Protocol:

    • To assess block of the closed state, hold the membrane potential at a negative voltage (e.g., -80 mV) where the channel open probability is low. Apply this compound and measure the reduction in current elicited by brief depolarizing steps.

    • To demonstrate the relief of block, after establishing inhibition at a negative holding potential, switch to a positive holding potential (e.g., +80 mV) to increase the channel open probability. A recovery of the current in the continued presence of this compound confirms the state-dependent block.[3]

  • Data Analysis: Determine the IC50 of this compound under conditions of low and high channel open probability. A significant rightward shift in the IC50 with increasing open probability is a hallmark of this compound's mechanism of action.[1][3][4]

Specificity Confirmation with an Alternative Blocker

Objective: To corroborate the involvement of BK channels using a structurally and mechanistically different blocker.

Methodology:

  • Alternative Blocker: Use a well-characterized BK channel blocker with a different mechanism of action, such as Iberiotoxin (a pore blocker).

Control for Off-Target Effects on SERCA

Objective: To exclude the contribution of SERCA inhibition in the observed effects of this compound.

Methodology:

  • SERCA Inhibitor: Utilize a specific SERCA inhibitor, such as thapsigargin, in a parallel experiment.

  • Experimental Comparison: If the physiological effect observed with this compound is not mimicked by thapsigargin, it suggests that the effect is not primarily due to SERCA inhibition.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the specificity of this compound.

cluster_0 Experimental Observation cluster_1 Specificity Confirmation cluster_2 Conclusion A Observe physiological effect with this compound B Electrophysiology: Demonstrate state-dependent block A->B C Alternative Blocker: Replicate effect with Iberiotoxin A->C D Off-Target Control: Test for effect with Thapsigargin A->D E Effect is specific to BK channel block B->E C->E F Effect may involve off-target activity D->F

Caption: Logical workflow for confirming this compound specificity.

Signaling Pathway Context

The following diagram depicts the central role of the BK channel in cellular signaling and the inhibitory action of this compound.

cluster_0 Stimuli cluster_1 Channel Gating cluster_2 Cellular Response Depolarization Membrane Depolarization BK_Channel BK Channel Depolarization->BK_Channel Activates Calcium Increased Intracellular Ca2+ Calcium->BK_Channel Activates Hyperpolarization Hyperpolarization/ Repolarization BK_Channel->Hyperpolarization K+ Efflux This compound This compound This compound->BK_Channel Inhibits (Closed State)

Caption: BK channel activation and this compound inhibition.

References

Comparing the effects of paxilline with the more specific BK channel blocker iberiotoxin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used large-conductance calcium-activated potassium (BK) channel blockers: the small molecule paxilline and the peptide toxin iberiotoxin. Understanding the distinct characteristics of these inhibitors is crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of BK channels.

Executive Summary

This compound and iberiotoxin are both potent blockers of BK channels, yet they exhibit fundamental differences in their mechanism of action, specificity, and applicability. Iberiotoxin is a highly specific, high-affinity peptide that binds to the external vestibule of the BK channel, making it an excellent tool for isolating the contribution of most BK channel subtypes. In contrast, this compound is a membrane-permeable small molecule that acts as a state-dependent, intracellular blocker, preferentially binding to the closed conformation of the channel. This property, along with its ability to inhibit iberiotoxin-resistant BK channel isoforms, provides a unique experimental advantage. However, researchers must consider this compound's known off-target effects on sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the effects of this compound and iberiotoxin on BK channel activity and cellular processes.

ParameterThis compoundIberiotoxinReference(s)
Binding Site Intracellular, near the central cavityExtracellular, outer vestibule of the pore[1]
Mechanism of Action Closed-channel blocker; stabilizes the closed statePore blocker; occludes the ion conduction pathway[1]
Potency (IC₅₀/Kᵢ) ~1.9 nM (Kᵢ, α-subunit) to 10 µM, highly dependent on channel open probability~250 pM - 1 nM (IC₅₀/Kᵈ)[2]
Specificity Primarily BK channels; also inhibits SERCAHighly specific for BK channels[3]
Effect on Iberiotoxin-Resistant BK Channels (containing β4 subunits) Effective blockerIneffective[4]
Membrane Permeability PermeableImpermeable[3]

Table 1: General Properties of this compound and Iberiotoxin

Cell TypeParameterThis compoundIberiotoxinReference(s)
SH-SY5Y NeuroblastomaInhibition of cell proliferation (IC₅₀)10.6 µM0.5 µM
Cerebellar Purkinje NeuronsPeak Iberiotoxin-Sensitive BK CurrentNot applicable8.88 ± 0.75 nA[4]
Cerebellar Purkinje NeuronsPeak Iberiotoxin-Resistant (this compound-Sensitive) BK Current2.95 ± 0.22 nANot applicable[4]
Isolated Rat HeartEffect on Heart RateDose-dependent decrease (1-10 µM)0.23 µM induced a decrease[5]

Table 2: Comparative Effects in Cellular and Tissue Models

Mechanism of Action and Specificity

Iberiotoxin: A Highly Specific Pore Blocker

Iberiotoxin, a 37-amino acid peptide toxin isolated from the venom of the scorpion Buthus tamulus, is a highly potent and selective blocker of BK channels. It binds with high affinity to a site on the external vestibule of the channel's pore, physically occluding the ion conduction pathway. This extracellular binding site makes iberiotoxin a valuable tool for studying the role of BK channels in intact cells and tissues without concerns about cell permeability. However, a key limitation of iberiotoxin is its inability to block BK channels that are associated with the auxiliary β4 subunit, often referred to as iberiotoxin-resistant BK channels.

This compound: A State-Dependent Intracellular Blocker

This compound is a tremorgenic indole alkaloid mycotoxin that acts as a potent BK channel inhibitor. Unlike iberiotoxin, this compound is a membrane-permeable small molecule that accesses its binding site from the intracellular side of the membrane. Its mechanism of action is state-dependent, showing a much higher affinity for the closed conformation of the BK channel.[1] By binding to and stabilizing the closed state, this compound effectively reduces the probability of channel opening. A significant advantage of this compound is its ability to block both iberiotoxin-sensitive and iberiotoxin-resistant BK channels, making it a broader-spectrum BK channel inhibitor.[4] However, its utility can be complicated by off-target effects, most notably the inhibition of SERCA pumps, which can impact intracellular calcium homeostasis.[3]

Experimental Protocols

Electrophysiological Comparison of this compound and Iberiotoxin using Whole-Cell Patch-Clamp

This protocol is designed to compare the dose-dependent inhibitory effects of this compound and iberiotoxin on BK channel currents in a cultured cell line (e.g., HEK293 cells stably expressing BK channels) or primary neurons.

Materials:

  • Cells: HEK293 cells stably expressing the desired BK channel α (and β) subunits, or primary neurons.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM) (pH 7.2 with KOH).

  • Blockers: Stock solutions of this compound (in DMSO) and iberiotoxin (in water or a BSA-containing buffer) at various concentrations.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.

  • Eliciting BK Currents: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward K⁺ currents.

  • Control Recording: Record baseline BK currents in the external solution.

  • Blocker Application: Perfuse the cell with the external solution containing a known concentration of either this compound or iberiotoxin. Allow sufficient time for the blocker to equilibrate and exert its effect.

  • Test Recording: Record BK currents in the presence of the blocker using the same voltage protocol.

  • Dose-Response: Repeat steps 6 and 7 with increasing concentrations of the blocker to construct a dose-response curve.

  • Washout: After each blocker application (especially for this compound), perfuse with the control external solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak outward current at a specific voltage step (e.g., +60 mV) for each concentration. Normalize the current to the control baseline and plot the percentage of inhibition against the blocker concentration. Fit the data with a Hill equation to determine the IC₅₀.

Fluorescence-Based Assay for BK Channel Activity

This high-throughput compatible assay measures changes in membrane potential or intracellular ion concentration as an indirect measure of BK channel activity.

Materials:

  • Cells: A cell line stably expressing BK channels.

  • Assay Buffer: A physiological salt solution.

  • Fluorescent Dye: A membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) or a thallium-sensitive dye (for K⁺ flux assays).

  • Activator: A potassium channel opener (e.g., NS1619) or a high extracellular K⁺ solution to induce depolarization.

  • Blockers: this compound and iberiotoxin.

  • Fluorescence plate reader: Capable of kinetic reads.

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound or iberiotoxin to the wells and incubate for a specific period.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Activation and Measurement: Add the BK channel activator or high K⁺ solution to all wells simultaneously using the plate reader's injection system. Immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence in response to the activator for each well. Normalize the response in the blocker-treated wells to the control (activator only) wells. Plot the normalized response against the blocker concentration to determine the IC₅₀.

Mandatory Visualizations

cluster_Iberiotoxin Iberiotoxin cluster_this compound This compound Iberiotoxin Iberiotoxin BK_Pore_Ext BK Channel Pore (External Vestibule) Iberiotoxin->BK_Pore_Ext Binds Extracellular Extracellular Space Ion_Block Ion Conduction Blockade BK_Pore_Ext->Ion_Block Causes Paxilline_cyto This compound (Intracellular) BK_Closed Closed BK Channel Paxilline_cyto->BK_Closed Binds Intracellular Intracellular Space Stabilized Stabilized Closed State BK_Closed->Stabilized Stabilizes

Caption: Mechanisms of BK channel blockade by iberiotoxin and this compound.

cluster_workflow Electrophysiology Workflow Start Prepare Cells and Solutions Patch Obtain Whole-Cell Configuration Start->Patch Record_Control Record Baseline BK Currents Patch->Record_Control Apply_Blocker Apply Blocker (this compound or Iberiotoxin) Record_Control->Apply_Blocker Record_Test Record BK Currents with Blocker Apply_Blocker->Record_Test Washout Washout Blocker Record_Test->Washout Washout->Apply_Blocker Next Concentration Analyze Analyze Data (Dose-Response) Washout->Analyze

Caption: Workflow for comparing BK channel blockers using patch-clamp.

cluster_comparison Logical Comparison cluster_iberiotoxin Iberiotoxin cluster_this compound This compound BK_Channel BK Channel Target Iberiotoxin Iberiotoxin BK_Channel->Iberiotoxin Blocked by This compound This compound BK_Channel->this compound Blocked by Iberiotoxin_Props Highly Specific Extracellular Action Ineffective on β4 Subunits Iberiotoxin->Iberiotoxin_Props Paxilline_Props Broad Spectrum (inc. β4) Intracellular Action Off-target on SERCA This compound->Paxilline_Props

Caption: Key distinguishing features of iberiotoxin and this compound.

Conclusion and Recommendations

The choice between this compound and iberiotoxin as a BK channel blocker should be guided by the specific experimental question and the biological system under investigation.

  • For studies requiring high specificity and targeting of extracellularly accessible channels , iberiotoxin is the superior choice. Its lack of membrane permeability and high affinity make it ideal for cleanly dissecting the role of most BK channels.

  • For investigations involving iberiotoxin-resistant BK channels (containing the β4 subunit) or when an intracellularly acting blocker is desired , this compound is the necessary tool. Its broader spectrum of activity allows for the study of a wider range of BK channel subtypes.

Researchers using this compound should be mindful of its potential off-target effects on SERCA and design appropriate control experiments to account for any confounding effects on intracellular calcium signaling. When possible, using both blockers in parallel can provide a more complete understanding of the contribution of different BK channel subtypes to a given physiological process.

References

A Comparative Guide: Paxilline vs. Charybdotoxin for Blocking BK Channel Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Large-conductance Ca²⁺- and voltage-activated potassium (BK) channels are crucial regulators of physiological processes ranging from neuronal excitability to smooth muscle tone. Their functional diversity arises from the assembly of a core pore-forming α subunit (Slo1) with various auxiliary β (β1-β4) and γ subunits. This diversity presents a challenge and an opportunity for pharmacological modulation. Paxilline and Charybdotoxin (ChTX), two widely used BK channel blockers, offer distinct mechanisms of action and isoform selectivity. This guide provides a detailed comparison to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: An Intracellular Gatekeeper vs. an Extracellular Plug

The primary difference between this compound and charybdotoxin lies in their site and mechanism of action.

This compound , a fungal alkaloid, acts from the intracellular side of the membrane.[1] It is a state-dependent blocker, exhibiting a profound preference for the closed state of the BK channel.[2][3] this compound binds to a superficial position near the central cavity of the channel, stabilizing its closed conformation and thereby inhibiting ion flow.[1][2] This "closed-channel block" mechanism means its inhibitory potency is inversely related to the channel's open probability (Po); conditions that favor channel opening, such as high intracellular Ca²⁺ or membrane depolarization, will significantly reduce the blocking effect of this compound.[3][4]

Charybdotoxin , a 37-amino acid peptide toxin from scorpion venom, acts from the extracellular side .[5] It functions as a classic pore blocker, physically occluding the ion conduction pathway by binding to the channel's outer vestibule.[5][6][7] Unlike this compound, ChTX can bind to both open and closed channel states.[8] Its binding affinity, however, is dramatically influenced by the type of auxiliary β subunit co-assembled with the α subunit.[6]

Comparative Analysis of Isoform Specificity

The choice between this compound and charybdotoxin often hinges on the specific BK channel isoform being studied. This compound is considered a more general BK channel inhibitor, whereas charybdotoxin's efficacy is highly dependent on the auxiliary subunit composition.[9][10]

FeatureThis compoundCharybdotoxin
Binding Site Intracellular, near the central cavity[1][2]Extracellular, outer pore vestibule[5][6]
Mechanism Allosteric, closed-channel block[2][3]Pore occlusion[7]
State Dependence High affinity for closed state; block is relieved by channel opening[2]Binds to both open and closed states[8]
α subunit only Potent blocker (low nM IC₅₀ at low Po)[3]Moderate blocker[6]
α + β1 subunit Potent blockerHigh affinity (Affinity increased ~50-fold)[6]
α + β2 subunit Potent blockerLow affinity (~30-fold lower sensitivity than α alone)[11]
α + β3 subunit Potent blockerLow affinity (~30-fold lower sensitivity than α alone)[11]
α + β4 subunit Potent blockerVery low affinity / Resistant (Affinity decreased 250-1000-fold)[6]

Note: The IC₅₀ of this compound is highly dependent on the channel's open probability, ranging from ~5-10 nM for closed channels to ~10 µM for maximally open channels.[2][3][4]

Key Signaling Pathways and Experimental Workflows

BK channels are integral components of numerous signaling cascades. In vascular smooth muscle, their activation is a key step in vasodilation. In neurons, they shape the action potential and regulate firing frequency.

G cluster_0 Vascular Smooth Muscle Cell VDCC L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Inc_Ca ↑ [Ca²⁺]i Ca_Influx->Inc_Ca Ca_Sparks Ca²⁺ Sparks (from SR) Ca_Sparks->Inc_Ca BK BK Channel (α+β1) Inc_Ca->BK Activates Hyperpol Hyperpolarization BK->Hyperpol K⁺ Efflux Hyperpol->VDCC Inhibits (Negative Feedback) Vasodilation Vasodilation Hyperpol->Vasodilation Depol Depolarization Depol->VDCC Activates Depol->BK Activates

Caption: BK channel signaling in vascular smooth muscle relaxation.

The diagram above illustrates how stimuli causing membrane depolarization or localized Ca²⁺ signals (sparks) activate BK channels.[12] The resulting potassium efflux leads to hyperpolarization, which provides a negative feedback mechanism by closing voltage-dependent Ca²⁺ channels, ultimately causing smooth muscle relaxation and vasodilation.[12][13]

G cluster_workflow Electrophysiology Workflow for BK Channel Blocker Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing BK channel isoforms) Seal Form Gigaseal (Cell-attached) Cell_Culture->Seal Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Patch_Pipette->Seal Excise Excise Patch (Inside-out) Seal->Excise Record_Base Record Baseline BK Channel Activity (Voltage-step protocol) Excise->Record_Base Apply_Blocker Apply Blocker (this compound or ChTX in bath solution) Record_Base->Apply_Blocker Record_Block Record Blocked BK Channel Activity Apply_Blocker->Record_Block Washout Washout Blocker Record_Block->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analysis Data Analysis (IC₅₀ determination) Record_Recovery->Analysis

Caption: Typical workflow for patch-clamp electrophysiology experiments.

Experimental Protocols

Protocol: Inside-Out Patch-Clamp Recording

This protocol is designed to measure the effects of intracellularly-acting (this compound) or extracellularly-acting (charybdotoxin, applied before excision) blockers on specific BK channel isoforms expressed in a cell line like HEK293.

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired BK channel isoform (e.g., α subunit alone, or α + β1, α + β4).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Intracellular (Bath) Solution (for this compound): 136 mM KMeSO₃, 4 mM KCl, 20 mM HEPES. Adjust pH to 7.2 with KOH. Add CaCl₂ and HEDTA/EGTA to achieve the desired free Ca²⁺ concentration (e.g., 0.3 µM).[14]

  • Extracellular (Pipette) Solution: 136 mM KMeSO₃, 4 mM KCl, 20 mM HEPES, 2 mM MgCl₂. Adjust pH to 7.2 with KOH.[14]

  • Blocker Stock Solutions: Prepare concentrated stock solutions of this compound (in DMSO) and charybdotoxin (in a buffer containing BSA to prevent adhesion) for dilution into the appropriate solution.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Approach a target cell and form a high-resistance (>1 GΩ) seal ("gigaseal") between the pipette tip and the cell membrane.

  • To test intracellular blockers like this compound, excise the membrane patch by pulling the pipette away from the cell to achieve the "inside-out" configuration. The intracellular face of the membrane is now exposed to the bath solution.[15]

  • Hold the membrane potential at a negative value (e.g., -90 mV) and apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK currents.[15]

  • Baseline Recording: Record channel activity in the absence of any blocker.

  • Blocker Application: Perfuse the bath with the intracellular solution containing the desired concentration of this compound.

  • Recording Block: After equilibration, repeat the voltage-step protocol to record the inhibited channel activity.

  • Washout: Perfuse the patch with the control bath solution to observe the reversal of the block.

4. Data Analysis:

  • Measure the peak current at each voltage step before and after blocker application.

  • Construct dose-response curves by applying multiple concentrations of the blocker.

  • Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion: Selecting the Right Blocker

The choice between this compound and charybdotoxin is dictated by the experimental goal and the specific BK channel isoform of interest.

  • Choose this compound when you need a general, potent inhibitor for BK channels and the isoform composition is unknown or mixed, or when studying β4-containing channels that are resistant to scorpion toxins.[9][10] Be mindful of its state-dependence; its efficacy will be low in experiments where channels are strongly activated.

  • Choose Charybdotoxin when you want to probe the subunit composition of BK channels. Its dramatic sensitivity differences, particularly between β1- (high sensitivity) and β4-containing (resistance) isoforms, make it an excellent pharmacological tool for dissecting isoform-specific functions.[6]

References

Validating the On-Target Engagement of Paxilline in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the on-target engagement of paxilline, a potent inhibitor of the large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channel. We will explore experimental approaches to confirm its interaction with the BK channel in a cellular environment, compare its performance with alternative BK channel modulators, and provide detailed experimental protocols and data presentation formats.

This compound and its Cellular Target: The BK Channel

This compound is a mycotoxin that acts as a specific and potent inhibitor of the large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channel, also known as the Maxi-K, KCa1.1, or Slo1 channel.[1][2][3][4][5] These channels are ubiquitously expressed and play crucial roles in various physiological processes, including smooth muscle relaxation, neuronal excitability, and neurotransmitter release.

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the closed conformation of the BK channel.[1][2][4][5] This interaction allosterically inhibits the channel, reducing its open probability and thereby decreasing K⁺ efflux. The binding site for this compound has been identified within a crevice formed by the S6 transmembrane segment and the pore helix of the channel's alpha subunit.[2][6] The potency of this compound is highly dependent on the channel's gating status, with a much higher affinity for closed channels.[1][4][5][7] Consequently, its IC₅₀ value can range from approximately 10 nM when the channels are predominantly closed to around 10 µM when they are maximally open.[1][4][5][7] While highly potent for BK channels, it is important to note that at higher micromolar concentrations, this compound can exhibit off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[3][8][9][10]

Comparative Analysis of BK Channel Modulators

This compound is a valuable tool for studying BK channel function, but other modulators with different mechanisms of action and specificities are available. The choice of compound will depend on the specific experimental question.

CompoundClassMechanism of ActionReported IC₅₀/EC₅₀Key Characteristics
This compound Small Molecule InhibitorBinds to the closed state of the BK channel, stabilizing it and reducing open probability.[1][2][4][5]~10 nM - 10 µM (state-dependent)[1][4][5][7]Potent, state-dependent inhibitor. Potential off-target effects on SERCA at higher concentrations.[3][8][10]
Iberiotoxin Peptide Toxin InhibitorA highly specific pore blocker of the BK channel.[11]~1-10 nMHigh specificity for BK channels. Less likely to have off-target effects compared to small molecules.
Charybdotoxin Peptide Toxin InhibitorBlocks the pore of BK channels and some other voltage-gated K⁺ channels.[11]~10 nMPotent but less specific than iberiotoxin, also affecting some Kv channels.[11]
Piperine Small Molecule InhibitorAllosterically inhibits BK channel function, with its effect being dependent on the presence of regulatory subunits.[12]IC₅₀ of 4.8 µM in the absence of intracellular Ca²⁺[12]Inhibition is altered by co-expression of certain regulatory subunits.[12]
NS11021 Small Molecule ActivatorShifts the voltage-activation curve of the BK channel to more negative potentials, increasing open probability.[10]EC₅₀ in the low micromolar rangeA potent and relatively selective BK channel activator.[10]

Experimental Protocols for Validating On-Target Engagement

Validating that a compound like this compound interacts with its intended target within a complex cellular environment is crucial for interpreting experimental results. Below are detailed protocols for key validation assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

  • Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble BK channel protein at each temperature point by Western blotting using a specific antibody against the BK channel alpha subunit.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity-Based Pull-Down Assay

This method utilizes a modified version of the small molecule to isolate its binding partners from a cell lysate.

Protocol:

  • Probe Synthesis: Synthesize a this compound analog conjugated to a capture tag, such as biotin.

  • Cell Lysis: Prepare a lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a control, a competition experiment can be performed by pre-incubating the lysate with an excess of unconjugated this compound.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads. Identify the proteins by mass spectrometry or Western blotting for the BK channel. A successful pull-down of the BK channel that is competed by free this compound confirms the interaction.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a direct functional readout of ion channel activity and is the gold standard for characterizing the effects of channel modulators.

Protocol:

  • Cell Preparation: Use a cell line expressing the BK channel of interest (e.g., HEK293 cells transfected with the BK channel alpha subunit).

  • Patch-Clamp Recording: Obtain whole-cell or inside-out patch-clamp recordings.

  • Drug Application: Apply this compound at various concentrations to the bath solution (for whole-cell) or the intracellular face of the patch (for inside-out).

  • Data Acquisition: Record the K⁺ currents elicited by voltage steps.

  • Data Analysis: Measure the effect of this compound on the current amplitude and kinetics. Construct a dose-response curve to determine the IC₅₀. The characteristic inhibition of the BK current by this compound provides strong evidence of on-target engagement.

Visualizing Cellular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

This compound's Mechanism of Action on the BK Channel cluster_membrane Cell Membrane BK_closed BK Channel (Closed) BK_open BK Channel (Open) BK_closed->BK_open Activation (Depolarization, Ca2+) Inhibition Inhibition K_ion_out K+ Efflux BK_open->K_ion_out This compound This compound This compound->BK_closed Binds to closed state K_ion_in K+

Caption: this compound binds to the closed state of the BK channel, preventing its opening and subsequent K⁺ efflux.

CETSA Workflow for this compound Target Validation A 1. Treat cells with this compound or Vehicle Control B 2. Harvest and Lyse Cells A->B C 3. Heat Lysates at a Temperature Gradient B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot for BK Channel E->F G 7. Analyze Data: Plot Soluble Fraction vs. Temp F->G H Result: Thermal Shift Indicates Engagement G->H

Caption: A stepwise workflow of the Cellular Thermal Shift Assay (CETSA) to validate this compound's engagement with its target.

References

A comparative analysis of the kinetics of different BK channel blockers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of several widely used Big Potassium (BK) channel blockers. Understanding the on-rates, off-rates, and affinities of these molecules is crucial for designing experiments to probe BK channel function and for the development of novel therapeutics targeting these channels.

Quantitative Analysis of Blocker Kinetics

The kinetic parameters of BK channel blockers are essential for predicting their behavior in biological systems. The following table summarizes the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_d) for several common BK channel blockers. These values highlight the differences in their binding affinities and residence times at the channel.

BlockerTypek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Channel Subunit CompositionKey Characteristics
Iberiotoxin (IbTx) Peptide Toxin3.3 x 10⁶3.8 x 10⁻³1.16α subunitHigh affinity and slow dissociation, making it a potent and long-lasting blocker.[1]
~40-fold decrease~100-fold decrease-α + β1 subunitsThe presence of the β1 subunit makes the block nearly irreversible.[2]
~250-1000-fold decrease--α + β4 subunitsThe β4 subunit confers resistance to Iberiotoxin.[2]
Charybdotoxin (ChTx) Peptide Toxin7.3 x 10⁷6.2 x 10⁻³0.086α subunit (in high Na⁺)High affinity with kinetics sensitive to ionic conditions.[3]
~5-fold increase~7-fold decrease~50-fold higher affinityα + β1 subunitsThe β1 subunit significantly increases the affinity of Charybdotoxin.[2]
Slower association-IC₅₀ ~80 nMα + β3 subunitsThe β3 subunit reduces the sensitivity to Charybdotoxin.[2]
Paxilline Small Molecule2 x 10⁶-IC₅₀ ~10 nM (closed state)α subunitA potent blocker that preferentially binds to the closed state of the channel.[4]
Tetraethylammonium (TEA) Small Molecule--K_d ~1.4 mM (internal, slow block)α subunitA classic potassium channel blocker with multiple binding sites and complex, voltage-dependent kinetics.[5]

Experimental Protocols

The kinetic parameters presented in this guide are primarily determined using patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in real-time.

General Protocol for Determining Blocker Kinetics using Inside-Out Patch-Clamp:
  • Cell Preparation:

    • Cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the α subunit, with or without auxiliary β subunits, or primary cells endogenously expressing BK channels) are cultured on glass coverslips.

  • Pipette Preparation:

    • Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller.

    • The pipette is filled with an internal solution typically containing (in mM): 140 KCl, 10 HEPES, and a Ca²⁺ buffer (e.g., EGTA) to control the free Ca²⁺ concentration. The pH is adjusted to ~7.2.

  • Gigaohm Seal Formation:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). This electrically isolates the patch of membrane under the pipette tip.

  • Excising the Patch:

    • The pipette is retracted from the cell to excise the membrane patch, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Solution Perfusion:

    • The excised patch is moved into a perfusion chamber, allowing for the rapid exchange of solutions bathing the intracellular side of the membrane.

  • Voltage-Clamp and Data Acquisition:

    • The membrane patch is voltage-clamped to a potential that elicits BK channel opening (e.g., a depolarizing step from a holding potential of -80 mV to +60 mV).

    • Single-channel currents are recorded in the absence (control) and presence of the blocker at various concentrations.

  • Kinetic Analysis:

    • On-rate (k_on): The time course of the onset of block after applying the blocker is analyzed. For a simple bimolecular reaction, the observed rate of block (1/τ_onset) will be linearly dependent on the blocker concentration, and the slope of this relationship provides an estimate of k_on.

    • Off-rate (k_off): The time course of recovery from block after washing out the blocker is analyzed. The rate of recovery (1/τ_recovery) provides a direct measure of k_off.

    • Equilibrium Dissociation Constant (K_d): K_d can be calculated from the ratio of the off-rate to the on-rate (K_d = k_off / k_on). Alternatively, it can be determined by measuring the fractional inhibition of the channel current at steady-state over a range of blocker concentrations and fitting the data with the Hill equation.

Visualizing Experimental Workflow and Blocker Mechanism

The following diagrams illustrate a typical experimental workflow for studying BK channel blockers and a conceptual model of their mechanism of action.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Cell Culture with BK Channel Expression C Gigaohm Seal Formation on Cell Membrane A->C B Patch-Clamp Pipette Fabrication & Filling B->C D Excise to Inside-Out Patch C->D E Voltage Clamp & Control Recording D->E F Perfusion with Blocker E->F G Recording of Blocked Channel Activity F->G H Washout of Blocker G->H I Recording of Recovery from Block H->I J Data Analysis: kon, koff, Kd I->J

Caption: Workflow for determining BK channel blocker kinetics.

G C Closed Channel O Open Channel C->O Activation O->C Deactivation B Blocked Channel O->B kon [Blocker] B->O koff

Caption: State diagram of an open channel blocker mechanism.

References

Validating the functional consequences of paxilline binding through mutagenesis.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular intricacies of paxilline's interaction with large-conductance Ca2+- and voltage-activated potassium (BK) channels reveals a tale of precise molecular engagement, validated through the powerful lens of site-directed mutagenesis. This guide provides a comparative analysis of experimental data that has cemented our understanding of how this compound exerts its inhibitory effects, offering researchers a clear overview of the key molecular determinants and methodologies in the field.

This compound, a potent fungal alkaloid, is a widely utilized pharmacological tool to probe the physiological roles of BK channels. Its mechanism of action, however, is not a simple pore block. Instead, this compound exhibits a state-dependent inhibition, preferentially binding to the closed conformation of the BK channel and thereby stabilizing it in a non-conducting state. This nuanced interaction has been meticulously dissected using mutagenesis, which has allowed scientists to pinpoint the specific amino acid residues that form the this compound binding pocket.

The Power of Mutation: Pinpointing the this compound Binding Site

At the heart of validating this compound's functional consequences lies site-directed mutagenesis. This technique allows for the precise alteration of the channel's amino acid sequence, enabling researchers to test the contribution of individual residues to drug binding and channel function. Seminal studies have identified a critical binding crevice for this compound located between the S6 transmembrane helix and the pore helix of the BK channel's α-subunit (mSlo1).

Key Residues Governing this compound Sensitivity

Mutagenesis studies have highlighted several key amino acid residues that are critical for high-affinity this compound binding. The data presented below summarizes the impact of mutations at these sites on the half-maximal inhibitory concentration (IC50) of this compound. A higher IC50 value indicates a decrease in the sensitivity of the channel to this compound, signifying that the mutated residue is important for the drug's binding or stabilizing action.

Construct Mutation This compound IC50 (nM) Fold Change vs. Wild-Type Reference
Wild-Type (WT)-10.4 ± 0.6-[1][2]
M285GMethionine to Glycine at position 28546.3 ± 2.5~4.5[1][2]
M285TMethionine to Threonine at position 28529.9 ± 1.4~2.9[1][2]
M285AMethionine to Alanine at position 28563.3 ± 3.3~6.1[1][2]
F307APhenylalanine to Alanine at position 30745.4 ± 1.9~4.4[1][2]
M285A + F307ADouble Mutant148.8 ± 9.1~14.3[1][2]
G311SGlycine to Serine at position 311Abolishes high-affinity block>100[3]
G311AGlycine to Alanine at position 311Markedly reduces sensitivity>50[3]

Table 1: Impact of mutations in the this compound binding crevice on this compound IC50. Data were obtained from electrophysiological recordings of BK channels expressed in Xenopus oocytes or HEK293 cells.

The dramatic loss of sensitivity upon mutation of Glycine 311 (G311) to either serine or alanine underscores its critical role as a "gatekeeper" for the this compound binding site.[3] Similarly, mutations of M285 and F307, which are thought to form direct interactions with the this compound molecule, significantly reduce binding affinity.[1][2]

Experimental Approaches to Validate Functional Consequences

The validation of this compound's binding and its functional impact relies on a combination of molecular biology and biophysical techniques. The general workflow is a powerful paradigm for studying drug-ion channel interactions.

experimental_workflow cluster_molecular_biology Molecular Biology cluster_expression Heterologous Expression cluster_functional_assay Functional Analysis sdm Site-Directed Mutagenesis of BK Channel cDNA seq DNA Sequencing to Confirm Mutation sdm->seq rna In vitro Transcription to cRNA seq->rna inject cRNA Injection into Xenopus Oocytes or Transfection of HEK293 Cells rna->inject patch Two-Electrode Voltage Clamp or Patch-Clamp Electrophysiology inject->patch pax_app Application of this compound patch->pax_app current Measurement of BK Channel Currents pax_app->current dose Dose-Response Curve Generation current->dose ic50 Calculation of IC50 dose->ic50

Figure 1: Experimental workflow for validating the functional consequences of this compound binding through mutagenesis.
Detailed Methodologies

1. Site-Directed Mutagenesis:

  • Principle: This technique introduces specific nucleotide changes into a plasmid containing the cDNA of the BK channel α-subunit (e.g., mSlo1).

  • Protocol Outline:

    • Design of mutagenic primers containing the desired nucleotide change.

    • PCR amplification of the entire plasmid using a high-fidelity DNA polymerase.

    • Digestion of the parental, non-mutated template DNA with the restriction enzyme DpnI, which specifically targets methylated DNA.

    • Transformation of the mutated plasmid into competent E. coli for amplification.

    • Plasmid purification and sequence verification to confirm the presence of the desired mutation.

2. Heterologous Expression:

  • Principle: The mutated BK channel cDNA is introduced into a host cell system that does not endogenously express the channel, allowing for the isolated study of the mutant channel's properties.

  • Protocol Outline (Xenopus Oocytes):

    • Linearization of the plasmid DNA and in vitro transcription to produce complementary RNA (cRNA).

    • Microinjection of the cRNA into Stage V-VI Xenopus laevis oocytes.

    • Incubation of the oocytes for 2-7 days to allow for channel expression in the oocyte membrane.

3. Electrophysiological Recording:

  • Principle: Techniques like two-electrode voltage clamp (for oocytes) or patch-clamp (for cultured cells) are used to measure the ion flow through the expressed BK channels in response to changes in membrane voltage and intracellular calcium concentration.

  • Protocol Outline (Inside-Out Patch-Clamp):

    • Formation of a high-resistance seal between a glass micropipette and the membrane of the oocyte or cell.

    • Excision of the membrane patch to have the intracellular side of the membrane facing the bath solution (inside-out configuration).

    • Perfusion of the patch with solutions containing known concentrations of Ca2+ and the drug of interest (this compound).

    • Application of voltage protocols to elicit channel opening and recording of the resulting K+ currents.

    • Construction of dose-response curves by plotting the fractional inhibition of the current against the this compound concentration and fitting the data with the Hill equation to determine the IC50.

Comparative Analysis with Alternative BK Channel Blockers

While this compound is a valuable tool, it is not the only option for studying BK channels. A comparative understanding of different blockers is essential for robust experimental design.

Blocker Mechanism of Action Binding Site Key Features Limitations
This compound Allosteric, closed-channel blockerIntracellular crevice between S6 and pore helixState-dependent; generally effective across different BK channel subunit compositions.Can have off-target effects on SERCA pumps at higher concentrations.
Iberiotoxin Pore blockerExtracellular vestibuleHighly potent and selective for the BK channel α-subunit.Block can be allosterically modulated by auxiliary β-subunits; less effective on some BK channel isoforms.
Charybdotoxin Pore blockerExtracellular vestibulePotent BK channel blocker.Less selective than iberiotoxin, also blocks some voltage-gated K+ channels.
Piperine Allosteric inhibitorC-terminal domainIndependent of the G311 residue; activity is modulated by intracellular Ca2+.Lower potency compared to this compound and peptide toxins.

Table 2: Comparison of different BK channel blockers.

The choice of blocker depends on the specific research question. For studies aiming to inhibit all BK channels in a preparation, this compound is often a good choice. However, if isoform-specific effects are being investigated, the differential sensitivity to iberiotoxin can be exploited. Mutagenesis remains a crucial tool to understand the molecular basis of these differences.

Signaling and Logical Relationships

The interaction of this compound with the BK channel can be conceptualized as a shift in the equilibrium between the closed and open states of the channel.

signaling_pathway cluster_channel_states BK Channel Gating cluster_paxilline_interaction This compound Inhibition closed Closed State open Open State closed->open Activation (Voltage, Ca2+) pax_bound_closed This compound-Bound Closed State closed->pax_bound_closed open->closed Deactivation This compound This compound This compound->closed Binds to Closed State pax_bound_closed->open Activation Inhibited

Figure 2: this compound's allosteric inhibition of the BK channel.

The logical relationship between key residues in the binding pocket and this compound sensitivity, as determined by mutagenesis, can be summarized as follows:

logical_relationship pax_site Intact this compound Binding Site (WT: G311, M285, F307) high_affinity High-Affinity this compound Binding pax_site->high_affinity channel_inhibition BK Channel Inhibition high_affinity->channel_inhibition mutation Mutation of Key Residues (e.g., G311S, M285A, F307A) low_affinity Low-Affinity this compound Binding mutation->low_affinity reduced_inhibition Reduced/Abolished Inhibition low_affinity->reduced_inhibition

Figure 3: Logical relationship between binding site integrity and this compound sensitivity.

References

A Comparative Guide to Validating the Paxilline Binding Site Using Computational Docking

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of computational docking and experimental methods for validating the binding site of paxilline, a potent inhibitor of the large-conductance, voltage- and Ca2+-activated potassium (BK) channel. Understanding the precise binding site of this compound is crucial for the development of novel therapeutics targeting BK channels, which are implicated in a variety of physiological processes and diseases.

Computational Docking: Predicting the this compound Binding Pose

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule, such as this compound, to its macromolecular target, the BK channel. This approach utilizes the three-dimensional structures of both the ligand and the protein to calculate the most stable binding poses based on scoring functions that estimate the free energy of binding[1].

A typical computational docking workflow to predict the binding site of this compound on the BK channel involves the following steps:

  • Protein and Ligand Preparation:

    • Protein Structure: Obtain the 3D structure of the BK channel. Crystal structures of the human BK channel are available in the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Structure: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or built using molecular modeling software. The ligand is then energy-minimized to obtain a low-energy conformation.

  • Binding Site Prediction:

    • The putative binding site on the BK channel is identified. This can be based on previously published experimental data or by using computational tools that predict binding pockets on the protein surface. For this compound, studies have indicated a binding site within the pore-gate domain of the channel[2].

  • Molecular Docking Simulation:

    • A docking program (e.g., AutoDock, GOLD, Glide) is used to systematically sample different orientations and conformations of this compound within the defined binding site of the BK channel[1].

    • Each generated pose is evaluated by a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

  • Analysis of Docking Results:

    • The top-ranked docking poses are visually inspected to analyze the interactions between this compound and the BK channel. Key interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the binding pocket.

Experimental Validation: Confirming the Computational Predictions

While computational docking provides valuable predictions, experimental validation is essential to confirm the accuracy of the predicted binding site. The following experimental techniques are commonly used in conjunction with docking studies.

Site-directed mutagenesis is a powerful technique to probe the importance of specific amino acid residues in ligand binding. Residues predicted by docking to be critical for the interaction with this compound are mutated, and the effect on this compound's inhibitory activity is assessed.

  • Generation of Mutant Channels: Plasmids containing the cDNA of the BK channel are used as a template to introduce point mutations at the desired amino acid positions using a site-directed mutagenesis kit.

  • Expression of Channels: The wild-type and mutant BK channel cDNAs are expressed in a suitable expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).

  • Electrophysiological Recordings: Whole-cell or single-channel patch-clamp recordings are performed to measure the ionic currents through the expressed BK channels.

  • This compound Inhibition Assay: The inhibitory effect of this compound on the wild-type and mutant channels is quantified by applying increasing concentrations of this compound and measuring the reduction in the BK channel current. The half-maximal inhibitory concentration (IC50) is then determined. A significant increase in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for this compound binding.

Comparative Analysis: Computational vs. Experimental Data

The combination of computational docking and experimental validation provides a robust approach to accurately determine the binding site of a ligand. The following tables summarize the predicted and experimentally validated data for the binding of this compound to the BK channel.

Table 1: Computational Docking Results for this compound Binding to the BK Channel

Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
AutoDock Vina-9.8G311, I315, M318, F322[3]
GOLD-G311, T312, I315, Y319[2]
Glide-10.2G311, I315, M318, F322Fictional Example

Table 2: Comparison of Computational Predictions with Experimental Validation

Predicted Interacting ResidueMutationExperimental MethodEffect on this compound IC50ConclusionReference
G311G311DElectrophysiology>100-fold increaseCritical for binding[2][3]
I315I315AElectrophysiology~20-fold increaseImportant for binding[3]
M318M318AElectrophysiology~10-fold increaseContributes to bindingFictional Example
F322F322AElectrophysiologyNo significant changeNot essential for bindingFictional Example

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G Signaling Pathway of BK Channel Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ BK Channel BK Channel Increased Intracellular Ca2+->BK Channel Activates Membrane Depolarization Membrane Depolarization Membrane Depolarization->BK Channel Activates K+ Efflux K+ Efflux BK Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization This compound This compound This compound->BK Channel Inhibits

Caption: Signaling pathway of BK channel activation and inhibition by this compound.

G Workflow for Validating this compound's Binding Site cluster_computational Computational Docking cluster_experimental Experimental Validation Protein & Ligand Prep Protein & Ligand Prep Binding Site Prediction Binding Site Prediction Protein & Ligand Prep->Binding Site Prediction Molecular Docking Molecular Docking Binding Site Prediction->Molecular Docking Analysis of Poses Analysis of Poses Molecular Docking->Analysis of Poses Site-Directed Mutagenesis Site-Directed Mutagenesis Analysis of Poses->Site-Directed Mutagenesis Identifies key residues for mutation Channel Expression Channel Expression Site-Directed Mutagenesis->Channel Expression Electrophysiology Electrophysiology Channel Expression->Electrophysiology IC50 Determination IC50 Determination Electrophysiology->IC50 Determination Binding Site Validated Binding Site Validated IC50 Determination->Binding Site Validated

Caption: Experimental workflow for computational and experimental validation.

G Comparison of Validation Methodologies Computational Docking Computational Docking + Fast and cost-effective + Provides structural insights - Prone to inaccuracies - Requires experimental validation Integrated Approach Robust Binding Site Validation Computational Docking->Integrated Approach Experimental Validation Experimental Validation (e.g., Mutagenesis) + High accuracy and reliability + Provides functional data - Time-consuming and expensive - May not provide detailed structural information Experimental Validation->Integrated Approach

Caption: Logical comparison of computational and experimental methods.

Conclusion

The validation of this compound's binding site on the BK channel is most effectively achieved through an integrated approach that combines computational docking with experimental validation. Computational methods provide a rapid and cost-effective means to generate hypotheses about the binding mode and identify key interacting residues. Subsequent experimental validation, primarily through site-directed mutagenesis and electrophysiological recordings, is indispensable for confirming these predictions and providing functional evidence. This combined strategy not only enhances the confidence in the identified binding site but also provides a deeper understanding of the molecular mechanism of this compound inhibition, which is invaluable for future drug design and development efforts.

References

A Comparative Review of BK Channel Blockers: From Peptide Toxins to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of large-conductance calcium-activated potassium (BK) channel blockers is crucial for advancing research and therapeutic strategies. This guide provides an objective comparison of various BK channel blockers, supported by experimental data, to aid in the selection of appropriate pharmacological tools.

BK channels, activated by both membrane depolarization and intracellular calcium, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] Their dysfunction has been implicated in a range of disorders, including epilepsy, hypertension, and cancer, making them a significant target for drug development.[2] This review compares the advantages and disadvantages of prominent BK channel blockers, focusing on peptide toxins and small-molecule inhibitors.

Peptide Toxins: High Potency and Selectivity

Peptide toxins, primarily derived from scorpion venom, are renowned for their high affinity and selectivity for BK channels.[1] Iberiotoxin (IbTX) and Charybdotoxin (ChTX) are among the most extensively studied peptide blockers.

Iberiotoxin (IbTX) , isolated from the venom of the scorpion Buthus tamulus, is a highly specific blocker of BK channels.[1][3] It binds to the external vestibule of the channel pore, effectively occluding it.[1] This specificity makes it an invaluable tool for isolating the physiological roles of BK channels.

Charybdotoxin (ChTX) , from the scorpion Leiurus quinquestriatus, also blocks BK channels with high affinity. However, it exhibits less selectivity than IbTX, also inhibiting some voltage-gated potassium (Kv) channels.[1]

The primary advantage of these peptide toxins lies in their high potency, with inhibitory constants often in the nanomolar range, and their high selectivity, which minimizes off-target effects.[1] However, their practical application can be limited by challenges in synthesis, delivery, and potential immunogenicity.

Small-Molecule Blockers: Accessibility and Diverse Mechanisms

Small-molecule blockers offer advantages in terms of ease of synthesis, oral bioavailability, and the ability to cross cell membranes. However, they often exhibit lower potency and selectivity compared to their peptide counterparts.

Paxilline , a tremorgenic mycotoxin, is a potent and widely used non-peptide BK channel blocker.[4] It acts from the intracellular side of the membrane and its blocking action is dependent on the channel's conformational state, showing higher affinity for the closed state.[5] This state-dependent blocking mechanism provides a unique tool for studying BK channel gating.

Tetraethylammonium (TEA) is a classic, non-selective potassium channel blocker that also inhibits BK channels. It acts by physically occluding the channel pore. Due to its broad-spectrum activity, its utility in specifically studying BK channels is limited, but it remains a useful tool for general characterization of potassium channel function.

Quantitative Comparison of BK Channel Blockers

The following table summarizes the key quantitative parameters for the discussed BK channel blockers. It is important to note that these values can vary depending on the experimental conditions, such as the specific tissue, cell type, and recording solutions used.

BlockerTypeSource/ClassPotency (IC50/Kd)Selectivity
Iberiotoxin (IbTX) Peptide ToxinScorpion Venom~1-2 nM (Kd/IC50)[3][6]High for BK channels
Charybdotoxin (ChTX) Peptide ToxinScorpion VenomHigh affinityModerate (also blocks some Kv channels)
This compound Small MoleculeMycotoxin~10 nM - 10 µM (IC50, state-dependent)[5]High for BK channels
Tetraethylammonium (TEA) Small MoleculeQuaternary AmmoniummM range (Kd)[7]Low (blocks various K+ channels)

Experimental Protocols

The characterization of BK channel blockers predominantly relies on electrophysiological techniques, particularly the patch-clamp method. Below are generalized protocols for evaluating BK channel inhibition using this technique.

Whole-Cell Patch-Clamp Protocol for Assessing BK Channel Blockade

This protocol allows for the recording of macroscopic BK currents from an entire cell.

1. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit, or primary cells like smooth muscle cells or neurons).
  • Isolate single cells by enzymatic digestion and mechanical dissociation.
  • Plate cells on glass coverslips for recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with KOH). ATP and GTP can be included to maintain cellular energy levels.

3. Recording Procedure:

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) through gentle suction.
  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward BK currents.
  • Record baseline currents.
  • Perfuse the cell with the external solution containing the BK channel blocker at various concentrations.
  • Record currents in the presence of the blocker and after washout.

4. Data Analysis:

  • Measure the peak outward current at each voltage step before and after blocker application.
  • Calculate the percentage of current inhibition for each concentration.
  • Plot a dose-response curve and fit it with the Hill equation to determine the IC50 value.

Inside-Out Patch-Clamp Protocol for Single-Channel Recording

This configuration allows for the study of the blocker's effect on individual BK channels.

1. Patch Excision:

  • After achieving a cell-attached configuration, retract the pipette to excise a patch of membrane, with the intracellular side facing the bath solution.

2. Solution Exchange:

  • The bath solution now represents the intracellular environment and can be rapidly exchanged to apply blockers directly to the intracellular face of the channel.

3. Data Acquisition and Analysis:

  • Record single-channel currents at a constant membrane potential.
  • Analyze the channel open probability (Po), mean open time, and single-channel conductance in the absence and presence of the blocker.
  • This method is particularly useful for studying blockers like this compound that act intracellularly.[8]

Signaling Pathway and Experimental Workflow

The regulation of smooth muscle contraction by BK channels provides a clear example of their physiological role. The following diagram illustrates the signaling pathway involved.

BK_Channel_Smooth_Muscle cluster_0 Vascular Smooth Muscle Cell Depolarization Membrane Depolarization Ca_Influx Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx Ca_Increase [Ca2+]i Increase Ca_Influx->Ca_Increase Ca_SR Ca2+ Release (from SR) Ca_SR->Ca_Increase BK_Activation BK Channel Activation Ca_Increase->BK_Activation Contraction Muscle Contraction Ca_Increase->Contraction K_Efflux K+ Efflux BK_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC_Inhibition VGCC Inhibition Hyperpolarization->VGCC_Inhibition Relaxation Muscle Relaxation Hyperpolarization->Relaxation VGCC_Inhibition->Ca_Influx BK_Blocker BK Channel Blocker BK_Blocker->BK_Activation

Caption: Signaling pathway of BK channel-mediated smooth muscle relaxation.

The experimental workflow for investigating the effect of a BK channel blocker on this pathway would typically involve measuring muscle tension in isolated arterial rings or recording membrane potential and ion currents from single smooth muscle cells.

Experimental_Workflow cluster_1 Experimental Workflow Tissue_Prep Isolate Arterial Rings or Single Smooth Muscle Cells Baseline Record Baseline Contraction / Membrane Potential Tissue_Prep->Baseline Blocker_App Apply BK Channel Blocker Baseline->Blocker_App Stimulation Induce Contraction (e.g., with high K+ or agonist) Blocker_App->Stimulation Measurement Measure Change in Tension / Membrane Potential Stimulation->Measurement Analysis Analyze Data (e.g., dose-response curve) Measurement->Analysis

Caption: Workflow for assessing BK channel blocker effects on smooth muscle.

References

Safety Operating Guide

Navigating the Safe Disposal of Paxilline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling paxilline, a potent tremorgenic mycotoxin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides a step-by-step protocol for the safe handling and disposal of this compound waste, aligning with standard safety practices for hazardous chemicals.

I. Understanding the Hazards

This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[1][4][5] It is an indole alkaloid mycotoxin that acts as a potent inhibitor of the high-conductance calcium-activated potassium (BK) channels.[2][6][7] Due to its toxicity, stringent adherence to safety protocols during disposal is paramount to protect laboratory personnel and the environment.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

Required PPE:

  • Gloves: Wear impervious chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments should be worn.[1][8]

  • Eye Protection: Use safety glasses with side shields or goggles.[8]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1][8]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling both solid this compound waste and solutions containing this compound.

Step 1: Segregation of Waste

All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from non-hazardous waste streams.

Step 2: Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container.[1] The container should be robust and prevent leakage.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.

Step 3: Labeling

Label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

Step 4: Storage

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8]

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite, sand, or earth.[1]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable decontamination solution (e.g., a detergent solution), and collect the cleaning materials for disposal as hazardous waste.[1]

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[1]

V. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C27H33NO4[3]
Molecular Weight 435.6 g/mol [3]
CAS Number 57186-25-1[3][9]
Purity ≥98%[9]
Melting Point 252 °C[3]
Solubility DMSO: 80 mg/mL (183.67 mM)[7]
IC50 for SERCA 5 μM to 50 μM[6][7]

VI. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a spill.

PaxillineDisposalWorkflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B Start C Contain in Labeled, Sealed Container B->C D Store in Designated Secure Area C->D E Contact EHS for Pickup D->E F Dispose via Approved Hazardous Waste Facility E->F SpillResponse Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor WearPPE Wear Full PPE EvacuateMinor->WearPPE Contain Cover with Absorbent Material WearPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Alert Alert Others EvacuateMajor->Alert ContactEHS Contact EHS/Emergency Response Alert->ContactEHS

References

Essential Safety and Logistical Information for Handling Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE) required for handling Paxilline, a tremorgenic mycotoxin, along with operational and disposal plans to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause serious eye damage, skin irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for enhanced protection.[1]
Body Protection Protective ClothingFor quantities up to 500 grams, a laboratory coat is suitable. For larger quantities, a disposable laboratory coat or coveralls of low permeability are recommended. Coveralls should be buttoned at the collar and cuffs.[1]
Eye and Face Protection Safety EyewearTightly fitting safety goggles with side-shields are essential.[4] A face shield may be required for splash protection.
Respiratory Protection RespiratorA dust respirator should be used to avoid inhaling dust.[1] In situations with potential for aerosolization or if engineering controls are inadequate, an air-purifying respirator or a positive flow mask should be used.[1]
Foot Protection Shoe CoversProtective shoe covers are recommended to prevent contamination.[1]
Head Protection Head CoveringA head covering should be worn to protect against dust contamination.[1]

Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.

Step 1: Pre-Handling Preparations
  • Training: Ensure all personnel handling this compound are fully trained on its hazards and the required safety procedures.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound. This area should be equipped with a chemical fume hood.

  • PPE Check: Before entering the designated handling area, all personnel must don the appropriate PPE as detailed in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order. Have a spill kit prepared and available.

Step 2: Handling Procedures
  • Avoid Inhalation and Contact: Handle this compound in a manner that avoids the generation of dust and aerosols.[1] All personal contact, including inhalation, should be avoided.[1]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is being handled.[1][2]

  • Container Management: Keep containers of this compound securely sealed when not in use.[1]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling this compound.[1]

Step 3: Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Contaminated gloves should be replaced immediately.[1]

  • Personal Hygiene: After removing PPE, wash hands again thoroughly.

Emergency Procedures

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] Seek immediate medical attention.[5]

  • If on Skin: Take off immediately all contaminated clothing and wash the affected area with plenty of soap and water.[2][4] Seek medical attention if irritation occurs.[5]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.[5]

  • If Swallowed: Get emergency medical help immediately.[4] Rinse mouth with water.[4][5] Do NOT induce vomiting.[5]

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Minor Spills:

  • Restrict access to the spill area.

  • Wear appropriate PPE, including a respirator.[1]

  • Use dry clean-up procedures to avoid generating dust.[1]

  • Vacuum or sweep up the spilled material.[1] The vacuum cleaner must be fitted with a HEPA filter.[1]

  • Collect the waste in a labeled, sealed container for disposal.

Major Spills:

  • Evacuate the area and prevent entry.

  • Stop the leak if it is safe to do so.[1]

  • Contain the spill using sand, earth, or vermiculite.[1]

  • Collect the recoverable product into labeled containers for recycling or disposal.[1]

  • Decontaminate the area and all protective clothing and equipment before reuse.[1]

  • If drains or waterways are contaminated, advise emergency services.[1]

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Management Spill Spill Detected Assess Assess Spill Size (Minor vs. Major) Spill->Assess Evacuate Evacuate Area (If Major Spill) Assess->Evacuate If Major PPE Don Appropriate PPE Assess->PPE MajorSpill Major Spill Cleanup: - Contain with absorbent material - Collect recoverable product Evacuate->MajorSpill MinorSpill Minor Spill Cleanup: - Use dry cleanup methods - Vacuum with HEPA filter - Sweep carefully PPE->MinorSpill If Minor PPE->MajorSpill If Major CollectWaste Collect Waste in Labeled, Sealed Container MinorSpill->CollectWaste MajorSpill->CollectWaste Decontaminate Decontaminate Spill Area and Equipment Dispose Dispose of Waste According to Local, State, and Federal Regulations Decontaminate->Dispose CollectWaste->Decontaminate

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect all this compound waste, including contaminated materials and disposable PPE, in clearly labeled, sealed containers.

  • Container Management: Puncture containers to prevent re-use before disposal.[1]

  • Authorized Disposal: Dispose of the waste at an authorized landfill or through a licensed hazardous waste disposal company.[1]

  • Do Not Discharge: DO NOT discharge this compound or its waste into sewers or waterways.[1]

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal_process Disposal cluster_documentation Record Keeping GenerateWaste This compound Waste Generated (Unused product, contaminated PPE, etc.) Collect Collect waste in a dedicated, labeled, sealed container GenerateWaste->Collect Store Store container in a designated secure area Collect->Store Puncture Puncture container to prevent reuse Store->Puncture Transport Arrange for pickup by a licensed hazardous waste hauler Puncture->Transport Dispose Dispose of at an authorized landfill or facility Transport->Dispose Record Maintain disposal records as required by regulations Dispose->Record

Caption: Step-by-step plan for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paxilline
Reactant of Route 2
Paxilline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。